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  • Product: 3,4,3'-Tri-O-methylflavellagic acid
  • CAS: 13756-49-5

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4,3'-Tri-O-methylflavellagic Acid

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, analytical chemistry, and medicinal chemistry. We will delve into the synergistic application of modern spectroscopic techniques, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed structure elucidation workflow.

Introduction: The Significance of Methylated Flavonoids

3,4,3'-Tri-O-methylflavellagic acid is a methylated derivative of flavellagic acid, a polyphenolic compound found in various plant species. The addition of methyl groups can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing its bioavailability and therapeutic potential. Accurate and robust structure elucidation is the cornerstone of any research and development effort involving such natural products, ensuring the correct molecular identity for subsequent biological and pharmacological investigations.

This guide will systematically detail the process of confirming the structure of 3,4,3'-Tri-O-methylflavellagic acid, a compound isolated from natural sources such as Syzygium polycephalum[1]. We will explore the application and interpretation of data from Mass Spectrometry, UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments.

The Elucidation Workflow: A Multi-faceted Approach

The definitive structure determination of a natural product is rarely achieved through a single analytical technique. Instead, it relies on the convergence of evidence from multiple, complementary methods. The workflow for elucidating the structure of 3,4,3'-Tri-O-methylflavellagic acid is a prime example of this synergistic approach.

workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS UV_IR UV-Vis & IR (Chromophore & Functional Groups) MS->UV_IR NMR_1D 1D NMR (¹H & ¹³C) (Proton & Carbon Framework) UV_IR->NMR_1D NMR_2D 2D NMR (HSQC & HMBC) (Connectivity & Final Assembly) NMR_1D->NMR_2D Structure Final Structure of 3,4,3'-Tri-O-methylflavellagic acid NMR_2D->Structure

A logical workflow for the structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of an unknown compound. For 3,4,3'-Tri-O-methylflavellagic acid, a high-resolution mass spectrometer, such as one utilizing Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI), is employed.

Experimental Protocol (DART-MS):

  • A small amount of the purified solid sample is placed in the gap between the DART ion source and the mass spectrometer inlet.

  • A stream of heated, ionized gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization.

  • The ionized molecules are then drawn into the mass spectrometer for mass-to-charge ratio (m/z) analysis.

  • The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

The expected molecular formula for 3,4,3'-Tri-O-methylflavellagic acid is C₁₇H₁₂O₈. The calculated monoisotopic mass is 344.0532 g/mol . High-resolution mass spectrometry should yield an m/z value for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value, confirming the elemental composition.

Proposed Fragmentation Pattern:

fragmentation M [M+H]⁺ m/z 345 M_CH3 [M+H - CH₃]⁺ m/z 330 M->M_CH3 - •CH₃ M_2CH3 [M+H - 2CH₃]⁺ m/z 315 M_CH3->M_2CH3 - •CH₃ M_3CH3 [M+H - 3CH₃]⁺ m/z 300 M_2CH3->M_3CH3 - •CH₃ Frag1 Further fragmentation (loss of CO) M_3CH3->Frag1 - n(CO)

A proposed mass fragmentation pathway for 3,4,3'-Tri-O-methylflavellagic acid.

UV-Vis and IR Spectroscopy: Probing the Electronic and Vibrational Landscape

UV-Vis Spectroscopy:

This technique provides information about the electronic transitions within the molecule, which is indicative of the chromophore system.

Experimental Protocol (UV-Vis):

  • A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol (CH₃OH).

  • The solution is placed in a quartz cuvette.

  • The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Data Interpretation:

For 3,4,3'-Tri-O-methylflavellagic acid in methanol, characteristic absorption bands are observed at approximately 372.3 nm and 247.6 nm[3]. These absorptions are consistent with the extended π-conjugated system of the flavellagic acid core, which includes benzene rings and carbonyl groups[3].

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (FTIR):

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation:

The IR spectrum of 3,4,3'-Tri-O-methylflavellagic acid will exhibit characteristic absorption bands indicating the presence of:

  • A hydroxyl (-OH) group (broad band around 3423 cm⁻¹)[3].

  • Aromatic C-H stretching.

  • Carbonyl (C=O) stretching of the lactone rings (around 1726-1751 cm⁻¹)[4].

  • C-O stretching of the ether groups (methoxy groups) and the lactones.

  • C=C stretching of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol (NMR):

  • Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

¹H and ¹³C NMR Data Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms.

Key ¹H NMR Signals (in DMSO-d₆): [1]

  • Two singlets in the aromatic region at approximately δ 7.62 and 7.51 ppm, each integrating to one proton. These correspond to the two isolated aromatic protons (H-5' and H-5).

  • Three sharp singlets in the upfield region at approximately δ 4.05, 4.04, and 3.99 ppm, each integrating to three protons. These are characteristic of the three methoxy (-OCH₃) groups.

Key ¹³C NMR Signals (in DMSO-d₆): [4]

  • Signals for the two lactone carbonyl carbons (C-7 and C-7') are expected in the downfield region (around δ 158 ppm).

  • A series of signals for the sp²-hybridized carbons of the aromatic rings.

  • Three signals in the upfield region (around δ 61.3, 60.9, and 56.7 ppm) corresponding to the three methoxy carbons.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-OCH₃4.05 (s)61.3
4-OCH₃3.99 (s)56.7
3'-OCH₃4.04 (s)60.9
H-57.51 (s)107.5
H-5'7.62 (s)111.8
C-1-111.9
C-2-141.5
C-3-140.8
C-4-153.4
C-6-113.6
C-7-158.6
C-1'-110.7
C-2'-141.0
C-3'-140.4
C-4'-153.7
C-6'-112.5
C-7'-158.4
Data sourced from Puspitasari et al., 2022[4].
2D NMR: Assembling the Molecular Puzzle

Heteronuclear Single Quantum Coherence (HSQC):

The HSQC experiment reveals the direct one-bond correlations between protons and carbons. This is crucial for assigning the carbons that are directly attached to protons.

Expected HSQC Correlations:

  • The aromatic proton at δ 7.51 will show a correlation to the carbon at δ 107.5 (H-5 to C-5).

  • The aromatic proton at δ 7.62 will correlate with the carbon at δ 111.8 (H-5' to C-5').

  • The methoxy protons at δ 4.05, 4.04, and 3.99 will show correlations to their respective carbons at δ 61.3, 60.9, and 56.7.

Heteronuclear Multiple Bond Correlation (HMBC):

The HMBC experiment is the key to assembling the molecular fragments by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This allows for the unambiguous placement of the methoxy groups and confirms the overall connectivity of the flavellagic acid backbone.

Key HMBC Correlations for Structure Confirmation:

  • Placement of the 3-OCH₃ group: The protons of the methoxy group at δ 4.05 will show a strong correlation to the carbon at δ 140.8 (C-3).

  • Placement of the 4-OCH₃ group: The protons of the methoxy group at δ 3.99 will show a strong correlation to the carbon at δ 153.4 (C-4).

  • Placement of the 3'-OCH₃ group: The protons of the methoxy group at δ 4.04 will show a strong correlation to the carbon at δ 140.4 (C-3').

  • Confirmation of the backbone: The aromatic proton H-5 (δ 7.51) will show correlations to C-4, C-6, and C-7. Similarly, H-5' (δ 7.62) will show correlations to C-4', C-6', and C-7'. These correlations confirm the positions of the aromatic protons relative to the carbonyl groups and the rest of the aromatic system.

hmbc cluster_structure 3,4,3'-Tri-O-methylflavellagic acid cluster_protons Key Protons cluster_carbons Key Carbons img H5 H-5 (δ 7.51) C4 C-4 H5->C4 C6 C-6 H5->C6 C7 C-7 H5->C7 H5_prime H-5' (δ 7.62) C4_prime C-4' H5_prime->C4_prime C6_prime C-6' H5_prime->C6_prime C7_prime C-7' H5_prime->C7_prime OCH3_3 3-OCH₃ (δ 4.05) C3 C-3 OCH3_3->C3 OCH3_4 4-OCH₃ (δ 3.99) OCH3_4->C4 OCH3_3_prime 3'-OCH₃ (δ 4.04) C3_prime C-3' OCH3_3_prime->C3_prime

Key HMBC correlations for confirming the structure of 3,4,3'-Tri-O-methylflavellagic acid.

Conclusion

The structure elucidation of 3,4,3'-Tri-O-methylflavellagic acid is a systematic process that relies on the integration of data from multiple spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula. UV-Vis and IR spectroscopy provide initial information about the chromophore and functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular structure. The key to this process is the interpretation of HMBC data, which provides the crucial long-range connectivity information needed to definitively place the three methoxy groups and assemble the entire molecular framework. This guide provides a robust framework for researchers to confidently elucidate the structure of this and other related natural products.

References

  • Puspitasari, F., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(47), 30783-30792. [Link][1][3][4][5]

  • Djoukeng, J. D., et al. (2009). Identification of Ellagic Acid Derivatives from Stem Bark of Syzygium guineense (Myrtaceae). Natural Product Communications, 4(1), 51-54. [Link][6]

  • Supporting Information for Puspitasari, F., et al. (2022). [Link][4][5]

  • Supporting Information for Compound Characterization. [Link][4]

  • NMR data of compound 3 (in DMSO-d6). [Link][7]

  • Nguyen, L. H., et al. (2025). Isolation, structural determination of flavonoids and ellagic acid derivatives from the leaves of Cleistanthus eberhardtii. Journal of Pharmaceutical and Drug Research, 24, 51-57. [Link]

  • Supporting Information for NMR Spectra. [Link][8]

  • Illustration of the fragmentation scheme of 3,3'-di-O-methyl ellagic acid. [Link][2]

  • Silva, E. M., et al. (2006). Triterpenoids and a new ellagic acid derivative from the leaves of Eugenia florida. Journal of the Brazilian Chemical Society, 17(7), 1397-1401. [Link][9]

  • Selected key HMBC correlations (H -> C) of 1 and 6. [Link][10]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link][11]

  • ¹³C-NMR chemical shifts for compound 3 in DMSO-d6. [Link][12]

  • The structure of 3,4,3′-tri-O-methylellagic acid. [Link][13]

  • Saini, M., et al. (2016). Antibacterial and Antioxidant Activities of 3-O-methyl Ellagic Acid from Stem Bark of Polyalthia longifolia Thw. Walailak Journal of Science and Technology (WJST), 13(12), 1019-1031. [Link][14]

  • Scheme 2. Structures of the ellagic acid derivatives identified in the... [Link][15]

  • Araya-Maturana, R., et al. (2004). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Boletín de la Sociedad Chilena de Química, 49(4), 311-315. [Link][16]

  • UV-Vis and IR Spectroscopy Analysis. [Link][17]

  • UV-Vis spectroscopy analysis of ellagic acid. [Link][18]

  • HSQC and HMBC - NMR Core Facility. [Link][19]

  • Puspitasari, F., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(47), 30783-30792. [Link][1][3][4][5]

  • LibreTexts Chemistry. (2022). 1.3: UV/Vis and IR Spectroscopy. [Link][20]

  • de Groot, F. M., & Weckhuysen, B. M. (2019). Ultraviolet-Visible (UV-Vis) Spectroscopy. In Characterization of Solid Materials and Heterogeneous Catalysts (pp. 339-361). Wiley-VCH. [Link][21]

  • Casoni, D., & Sârbu, C. (2019). Ultraviolet-visible (UV-Vis) spectroscopy and cluster analysis as a rapid tool for classification of medicinal plants. Studia Universitatis Babes-Bolyai Chemia, 64(1), 189-200. [Link]

Sources

Exploratory

Unlocking 3,4,3'-Tri-O-methylflavellagic Acid: Natural Sources, Isolation, and Pharmacological Potential

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Pharmacological Relevance Flavellagic acid derivatives represent a highly specialized class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Pharmacological Relevance

Flavellagic acid derivatives represent a highly specialized class of naturally occurring polyphenols. Among these, 3,4,3'-Tri-O-methylflavellagic acid (MFA) has emerged as a promising structural scaffold in oncology and targeted drug development. Unlike its parent compound, ellagic acid, the introduction of three specific methoxy groups in MFA dramatically alters its lipophilicity, cellular membrane permeability, and protein target-binding affinity.

Recent in silico and in vitro evaluations have elucidated its potent dual-action mechanism: MFA acts as a high-affinity inhibitor of both αβ-tubulin and polo-like kinase-1 (PLK-1) . By disrupting these critical mitotic pathways, MFA presents a compelling case for further development into a targeted antineoplastic agent. This whitepaper provides an in-depth technical analysis of the natural sources of MFA, the mechanistic causality behind its extraction, and its quantitative pharmacological profile.

Botanical Sources and Evolutionary Conservation

The biosynthesis of the MFA aglycone is relatively rare and evolutionarily conserved within specific plant families, notably Combretaceae, Polygonaceae, and Myrtaceae. In plant physiology, the methoxylation of the flavellagic acid core likely serves as an advanced chemical defense mechanism against microbial and fungal pathogens.

Table 1: Validated Natural Sources of 3,4,3'-Tri-O-methylflavellagic Acid
Plant SpeciesFamilyPrimary Plant PartSignificance / Reference
Anogeissus leiocarpus CombretaceaeRoots, Stem barkPrimary source for recent anticancer isolation studies .
Plinia glomerata MyrtaceaeAerial partsExtracted alongside its 4'-O-glucoside derivative .
Terminalia paniculata CombretaceaeBark / WoodThe botanical source from which MFA was first historically isolated.
Ruprechtia tangarana PolygonaceaeAerial partsDemonstrates the cross-family conservation of the metabolite.

Mechanistic Pharmacology: Tubulin and PLK-1 Inhibition

MFA exhibits significant cytotoxicity against several human cancer cell lines, notably colorectal adenocarcinoma (Caco-2). The causality of this cytotoxicity lies in its rigid, planar trimethoxylated structure.

The specific substitution pattern allows MFA to fit precisely into the hydrophobic pocket of the colchicine-binding site on αβ-tubulin . By binding here, MFA prevents the polymerization of tubulin into microtubules, a critical step for chromosomal segregation during mitosis. Concurrently, MFA acts as an inhibitor of PLK-1 , a kinase essential for centrosome maturation and spindle assembly. The simultaneous disruption of microtubule dynamics and PLK-1 signaling creates a self-amplifying loop of mitotic failure, ultimately arresting the cell cycle at the G2/M phase and triggering apoptosis.

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic acid Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like kinase-1 (PLK-1) MFA->PLK1 Inhibits (-8.4 kcal/mol) Microtubule Microtubule Destabilization Tubulin->Microtubule CellCycle G2/M Phase Arrest PLK1->CellCycle Microtubule->CellCycle Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis

Fig 1. Molecular mechanism of MFA inducing apoptosis via Tubulin and PLK-1.

Causality-Driven Extraction and Isolation Protocol

The isolation of MFA from complex plant matrices (such as A. leiocarpus roots) requires a highly selective, bioassay-guided fractionation approach. The protocol below is designed as a self-validating system , ensuring that each thermodynamic step enriches the target aglycone while purging structural analogs and highly polar tannins.

Step-by-Step Methodology

Step 1: Matrix Penetration and Primary Extraction

  • Procedure: Pulverize air-dried plant roots into a fine powder. Macerate in 100% Methanol for 72 hours at room temperature. Filter and concentrate under reduced pressure.

  • Causality: Methanol is selected because its polarity index (5.1) is optimal for penetrating the lignocellulosic matrix. It efficiently solubilizes both the semi-polar MFA aglycone and its polar glycosides, while leaving behind highly non-polar structural waxes.

Step 2: Liquid-Liquid Partitioning (Target Enrichment)

  • Procedure: Suspend the crude methanolic residue in distilled water and partition sequentially with Dichloromethane (CH₂Cl₂).

  • Causality: MFA is a trimethoxylated aglycone, making it significantly more lipophilic than its glycosylated counterpart (MFA-4'-O-glucoside) and the abundant ellagitannins. The CH₂Cl₂ phase selectively pulls the MFA aglycone. This acts as a self-validating purification step that strips away >70% of the polar matrix, preventing column clogging in downstream steps.

Step 3: Chromatographic Isolation

  • Procedure: Subject the CH₂Cl₂ fraction to Silica Gel Column Chromatography. Elute with a step-gradient of Hexane:Ethyl Acetate. Monitor fractions using Thin Layer Chromatography (TLC).

  • Causality: The gradient elution slowly increases the mobile phase polarity, displacing MFA from the silica stationary phase only when the solvent's dipole moment precisely matches the compound's affinity. TLC serves as the real-time validation mechanism; fractions exhibiting a distinct spot with UV fluorescence (at 254 nm and 366 nm) characteristic of conjugated polyphenols are pooled.

Step 4: Analytical Validation

  • Procedure: Confirm the molecular structure using 1D/2D NMR and ESI-MS.

  • Causality: ESI-MS must yield a molecular ion peak [M-H]⁻ corresponding to the exact mass of MFA. ¹H-NMR will show characteristic singlet peaks for the three methoxy groups, while ¹³C-NMR will display aromatic peaks between δC 98.0 and 153.6, definitively confirming the flavellagic acid backbone .

Extraction A Plant Material (A. leiocarpus roots) B Methanol Extraction (Maceration, 72h) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (CH2Cl2 / H2O) C->D E Dichloromethane Fraction D->E F Chromatographic Isolation (Silica Gel / HPLC) E->F G Purified MFA (Validation via NMR/MS) F->G

Fig 2. Self-validating extraction and isolation workflow for MFA.

Quantitative Pharmacological Data

The therapeutic potential of MFA is validated by its binding energies and in vitro cytotoxicity. The table below synthesizes the quantitative metrics associated with its biological activity, demonstrating its viability as a lead compound for drug optimization.

Table 2: Cytotoxicity and Target Binding Affinity of MFA
Target / Cell LineAssay / MetricQuantitative ValueInterpretation
Caco-2 (Colorectal Adenocarcinoma)In vitro MTT Assay (IC₅₀)46.75 ± 13.00 µMModerate to high cytotoxicity against colorectal cancer lines.
αβ-Tubulin (Colchicine site)Molecular Docking (Binding Energy)-8.5 kcal/molStrong spontaneous binding affinity, indicating stable complex formation.
Polo-like kinase-1 (PLK-1)Molecular Docking (Binding Energy)-8.4 kcal/molHigh affinity for the kinase active site, supporting dual-inhibition capability.

Conclusion

3,4,3'-Tri-O-methylflavellagic acid (MFA) stands out as a highly specialized secondary metabolite with profound pharmacological implications. By understanding the causality behind its natural biosynthesis and employing rigorous, self-validating extraction protocols, researchers can efficiently isolate this compound from sources like Anogeissus leiocarpus. Its validated dual-inhibition of tubulin and PLK-1 provides a clear mechanistic rationale for its observed cytotoxicity, cementing its status as a valuable scaffold for future oncological drug discovery.

References

  • Adekunle, O., et al. (2025). "Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root." Natural Product Research. URL:[Link]

  • Serafin, C., et al. (2007). "Bioactive Phenolic Compounds from Aerial Parts of Plinia glomerata." Zeitschrift für Naturforschung C. URL:[Link]

Foundational

Biosynthesis and Biocatalytic Engineering of 3,4,3'-Tri-O-methylflavellagic Acid: A Comprehensive Technical Guide

Executive Summary 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a highly substituted, specialized ellagic acid analogue predominantly isolated from the root extracts of Anogeissus leiocarpus[1]. As a polyphenolic secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,3'-Tri-O-methylflavellagic acid (MFA) is a highly substituted, specialized ellagic acid analogue predominantly isolated from the root extracts of Anogeissus leiocarpus[1]. As a polyphenolic secondary metabolite, MFA has emerged as a compelling scaffold in oncology drug development due to its potent cytotoxic effects against colorectal adenocarcinoma (Caco-2) cells and its exceptional binding affinity for the colchicine-binding site of αβ -tubulin and polo-like kinase-1 (PLK-1)[1]. Unlike its unmethylated precursors, MFA's unique tri-O-methylation pattern optimizes its pharmacokinetic profile, allowing it to strictly satisfy Lipinski's Rule of Five[2]. This whitepaper provides an in-depth technical analysis of the de novo biosynthesis of MFA, detailing the enzymatic cascade from the shikimate pathway to regioselective O-methylation, alongside validated experimental protocols for its isolation and biochemical characterization.

The De Novo Biosynthetic Cascade: Mechanistic Pathways

The biosynthesis of MFA is a multi-stage enzymatic process that bridges primary metabolism with specialized polyphenolic modifications. Every step is governed by strict thermodynamic and regioselective controls.

The Shikimate Pathway and Gallic Acid Genesis

The genesis of the flavellagic acid scaffold begins with 3-dehydroshikimate, an intermediate of the shikimate pathway. Shikimate dehydrogenase (SDH) catalyzes the NADP + -dependent dehydrogenation of 3-dehydroshikimate to yield gallic acid[3]. This enzymatic branch point is critical, as it diverts carbon flux away from aromatic amino acid synthesis and directly into hydrolyzable tannin biosynthesis[3].

Galloylation and Ellagitannin Assembly

Gallic acid is activated by UDP-dependent glycosyltransferases (UGTs) to form β -glucogallin. Sequential esterification by galloyltransferases yields pentagalloylglucose (PGG). PGG serves as the substrate for cytochrome P450 (CYP450)-mediated oxidative C-C coupling. This highly regioselective oxidation links adjacent galloyl groups, forming the hexahydroxydiphenoyl (HHDP) moiety characteristic of complex ellagitannins such as Tellimagrandin II[3].

Hydrolysis and Spontaneous Bislactonization

Upon exposure to specific esterases or acidic vacuolar conditions, the ellagitannin undergoes hydrolysis, releasing the HHDP group. The free HHDP group is thermodynamically unstable in its open form; it rapidly undergoes spontaneous bislactonization to form ellagic acid[3],[4]. Causality Insight: This transformation is driven by the entropic release of water and the profound enthalpic stabilization provided by the highly conjugated, planar bislactone ring system.

Hydroxylation and Regioselective O-Methylation

Ellagic acid is further oxidized by a specific CYP450 hydroxylase to form flavellagic acid (incorporating a fifth hydroxyl group). The final, defining steps of MFA biosynthesis are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes regioselectively transfer methyl groups to the 3, 4, and 3' hydroxyl positions of flavellagic acid. Causality Insight: The selective O-methylation of flavellagic acid is a targeted evolutionary adaptation. By capping specific reactive hydroxyl groups, the plant reduces the molecule's susceptibility to autoxidation and phase II metabolism (e.g., glucuronidation)[5]. Concurrently, the addition of three methyl groups significantly increases the lipophilicity of the scaffold, enhancing cellular membrane permeability—a critical factor for its intracellular targeting of PLK-1 and αβ -tubulin[1].

Biosynthesis N1 3-Dehydroshikimate N2 Gallic Acid N1->N2 Shikimate Dehydrogenase (SDH) N3 β-Glucogallin N2->N3 UDP-Glucosyltransferase (UGT) N4 Pentagalloylglucose (PGG) N3->N4 Galloyltransferases N5 Tellimagrandin II (Ellagitannin) N4->N5 CYP450 Oxidative Coupling N6 Hexahydroxydiphenoyl (HHDP) N5->N6 Ester Hydrolysis N7 Ellagic Acid N6->N7 Spontaneous Bislactonization N8 Flavellagic Acid N7->N8 CYP450 Hydroxylation N9 3,4,3'-Tri-O-methylflavellagic Acid N8->N9 SAM-dependent OMTs

Fig 1. De novo biosynthesis pathway of 3,4,3'-Tri-O-methylflavellagic acid from 3-dehydroshikimate.

Experimental Workflows & Self-Validating Protocols

Protocol 2.1: Isolation and Structural Elucidation of MFA

To ensure high-fidelity recovery of MFA from Anogeissus leiocarpus, the extraction protocol must minimize the oxidative degradation of polyphenols.

  • Extraction & Partitioning: Macerate 500g of dried A. leiocarpus root bark in 100% methanol for 72 hours at 25°C. Concentrate the extract under reduced pressure. Suspend the crude extract in water and partition sequentially with hexane and dichloromethane (DCM). Rationale: The tri-O-methylated structure of MFA gives it a moderate polarity, causing it to preferentially partition into the DCM fraction rather than the highly polar aqueous phase[6].

  • Chromatographic Purification: Subject the DCM fraction to silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate. Pool fractions exhibiting UV absorbance at 254 nm and 365 nm. Purify the target compound using preparative HPLC (C18 column, isocratic elution with 60% Methanol/40% Water containing 0.1% Formic Acid).

  • NMR Elucidation: Dissolve the purified isolate in DMSO- d6​ . Acquire 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR spectra. The structural identity of MFA is confirmed by the presence of 17 distinct carbon signals in the 13 C-DEPT-Q spectrum, specifically identifying the three methoxy groups and two lactone carbonyls[6].

Protocol 2.2: In Vitro SAM-Dependent O-Methyltransferase Assay

This protocol is designed as a self-validating system to confirm the enzymatic conversion of flavellagic acid to MFA.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl buffer (pH 7.5), 2 mM MgCl 2​ , 1 mM Dithiothreitol (DTT), 100 µM Flavellagic acid, and 500 µM S-adenosyl-L-methionine (SAM).

  • Enzyme Addition & Incubation: Initiate the reaction by adding 5 µg of purified recombinant plant OMT. Incubate at 37°C for 60 minutes.

  • Self-Validating Controls:

    • Negative Control: Omit SAM from the reaction mixture.

    • Inhibition Control: Add 100 µM Sinefungin (a competitive SAM analogue). Rationale: If the reaction is strictly SAM-dependent, the Sinefungin control will yield zero tri-methylated product, validating the specificity of the OMT.

  • Quenching & Analysis: Quench the reaction with 100 µL of acidified methanol (0.1% HCl). Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the mass shift corresponding to the addition of three methyl groups (+42 Da total shift from the unmethylated precursor).

Workflow W1 Anogeissus leiocarpus Root W2 Methanol Extraction & DCM Partitioning W1->W2 Maceration W3 Silica Gel Column Chromatography W2->W3 Fractionation W4 Preparative HPLC W3->W4 High-Resolution Separation W5 1D & 2D NMR Elucidation W4->W5 Pure MFA Isolate W6 In Vitro MTT Assay (Caco-2 Cells) W5->W6 Cytotoxicity Profiling W7 Molecular Docking (PLK-1 & αβ-Tubulin) W5->W7 Target Binding Validation

Fig 2. Experimental workflow for the isolation, elucidation, and validation of MFA.

Quantitative Data Summaries

Table 1: Pharmacological & Physicochemical Profile of MFA
ParameterTarget / MetricValue / ResultReference
Binding Affinity αβ -tubulin (colchicine site)-8.5 kcal/mol[1],[2]
Binding Affinity Polo-like kinase-1 (PLK-1)-8.4 kcal/mol[1],[2]
In Vitro Cytotoxicity Caco-2 (Colorectal Cancer)IC 50​ : 46.75 ± 13.00 µM[1],[2]
Pharmacokinetics Lipinski's Rule of FiveSatisfied (Drug-like)[1],[2]
Table 2: Key 13 C-NMR Spectral Assignments for MFA
Carbon PositionStructural FeatureChemical Shift ( δ C, ppm)Reference
C-5' Aromatic Carbon112.2[6]
C-3 Methoxy Group (-OCH 3​ )61.5[6]
C-4 Methoxy Group (-OCH 3​ )61.7[6]
C-3' Methoxy Group (-OCH 3​ )62.2[6]
C-7 Lactone Carbonyl (C=O)161.4[6]
C-7' Lactone Carbonyl (C=O)158.8[6]

References

  • Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Journal of Natural Product Research / PubMed.[Link]

  • Biosynthesis and subcellular distribution of hydrolyzable tannins. New Phytologist / ResearchGate.[Link]

  • Neuroprotective Potential of Ellagic Acid: A Critical Review. Advances in Nutrition / PMC.[Link]

  • Hydroxide-Catalyzed Ellagic Acid Synthesis from Biobased Ethyl Gallate Using Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3,4,3'-Tri-O-methylflavellagic Acid: A Technical Guide for Structural Elucidation

Abstract 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a highly oxygenated, naturally occurring ellagic acid derivative primarily isolated from the stem bark and roots of Anogeissus leiocarpus[1][2]. Pharmacologically, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a highly oxygenated, naturally occurring ellagic acid derivative primarily isolated from the stem bark and roots of Anogeissus leiocarpus[1][2]. Pharmacologically, it has garnered significant attention as a flavonoid inhibitor targeting αβ-tubulin at the colchicine binding site and polo-like kinase-1 (PLK-1)[3], alongside demonstrating notable antimicrobial properties[1]. This whitepaper provides an in-depth, causality-driven guide to the isolation and rigorous spectroscopic characterization (NMR, IR, MS) of MFA, designed for researchers and drug development professionals.

Structural & Biological Context

Flavellagic acid derivatives are characterized by a highly stable, planar, and conjugated tetracyclic core (a dibenzo-pyran-lactone system). The specific substitution pattern of 3,4,3'-Tri-O-methylflavellagic acid—featuring three methoxy groups and residual free phenolic hydroxyls—dictates both its physicochemical behavior and its biological efficacy. The planar geometry allows it to intercalate or bind deeply into hydrophobic protein pockets, such as the colchicine-binding site of tubulin[3], while the methoxy groups modulate its lipophilicity, enhancing cellular permeability compared to the fully hydroxylated parent ellagic acid.

Self-Validating Protocol: Extraction and Isolation

To ensure absolute trustworthiness in structural elucidation, the purity of the analyte must be guaranteed. The following protocol employs a self-validating workflow with built-in Quality Control (QC) checkpoints.

Step-by-Step Methodology
  • Matrix Preparation & Defatting : Pulverize the dried stem bark of Anogeissus leiocarpus[2]. Macerate in hexanes for 48 hours to remove non-polar lipids and sterols. Causality: Removing lipids early prevents emulsion formation during subsequent liquid-liquid partitioning and eliminates overlapping aliphatic signals in the 1 H-NMR spectrum.

  • Targeted Extraction : Extract the defatted marc with 70% aqueous acetone. Causality: Aqueous acetone is highly efficient at disrupting the hydrogen-bonding networks of polyphenols and tannins, ensuring maximum yield of flavellagic acid derivatives.

  • Fractionation : Concentrate the extract and partition against ethyl acetate (EtOAc). Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of CHCl3​:MeOH .

  • QC Checkpoint 1 (TLC) : Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). MFA will appear as a distinct fluorescent spot due to its extended conjugated system.

  • Preparative HPLC : Purify the pooled fractions using reverse-phase prep-HPLC (C18 column) with an isocratic elution of Acetonitrile/Water (0.1% Formic Acid).

  • QC Checkpoint 2 (LC-MS) : Before proceeding to NMR, run a rapid LC-MS to confirm the presence of the m/z 360 [M]+ ion[1], ensuring the isolate is the target compound and not a co-eluting isomer.

Workflow Plant Anogeissus leiocarpus Stem Bark Defat Hexane Defatting (Lipid Removal) Plant->Defat Extr 70% Acetone Extraction (Polyphenol Recovery) Defat->Extr Frac Silica Gel Chromatography (CHCl3:MeOH Gradient) Extr->Frac QC1 QC: TLC Monitoring (UV 254/365 nm) Frac->QC1 HPLC Prep-HPLC (C18) (Target Isolation) QC2 QC: Rapid LC-MS (m/z 360 Confirmation) HPLC->QC2 QC1->HPLC Pure 3,4,3'-Tri-O-methylflavellagic acid (>98% Purity) QC2->Pure NMR NMR (1D/2D) Regiochemistry Pure->NMR MS HR-ESI-MS / EI-MS Exact Mass & Fragmentation Pure->MS IR FT-IR Functional Groups Pure->IR

Fig 1. Self-validating isolation and spectroscopic characterization workflow for MFA.

Spectroscopic Characterization (The Core)

Mass Spectrometry (MS)

Both Electron Impact (EI-MS) and High-Resolution Electrospray Ionization (HR-ESI-MS) are required to build a complete mass profile[1].

  • Causality of Ionization Choice : ESI-MS in negative mode ( [M−H]− ) is ideal for exact mass determination because the free phenolic hydroxyls are easily deprotonated without fragmenting the molecule. Conversely, EI-MS (70 eV) is a "hard" ionization technique that forces the stable aromatic core to fragment, providing a structural fingerprint.

  • Fragmentation Logic : The molecular ion [M]+ at m/z 360 is highly abundant (often the base peak) due to the immense stability of the conjugated tetracyclic system[1]. The primary fragmentation pathway involves the homolytic cleavage of a methyl radical ( •CH3​ , 15 Da) from a methoxy group, yielding a highly stable oxonium ion at m/z 345 (68% intensity)[1].

Table 1: Key MS Fragments of 3,4,3'-Tri-O-methylflavellagic acid

Ion Typem/z ValueRelative IntensityStructural Assignment / Causality
[M]+ 360100% (Base)Intact molecular ion; stabilized by extensive π -conjugation.
[M−CH3​]+ 34568%Loss of methyl radical from a methoxy group; forms stable oxonium ion[1].
[M−CH3​−CO]+ 317~25%Subsequent loss of carbon monoxide (28 Da) from the lactone ring.
Infrared Spectroscopy (IR)

IR spectroscopy provides rapid orthogonal validation of the functional groups.

  • Causality of Band Shifts : The lactone carbonyl ( C=O ) in flavellagic acid derivatives typically absorbs at ~1745 cm−1 [1]. This is unusually high compared to standard α,β -unsaturated esters (~1710 cm−1 ). The physical cause is the rigid, fused 6-membered lactone ring embedded within the biphenyl system; the resulting bond angle strain increases the force constant of the C=O bond, driving the absorption frequency higher.

Table 2: Diagnostic IR Absorptions (Nujol Mull / ATR)

Wavenumber ( cm−1 )Peak ShapeAssignmentCausality / Note
~3350Broad O−H stretchBroadened due to extensive intermolecular hydrogen bonding.
1745Sharp, StrongLactone C=O High frequency due to ring strain in the fused dibenzopyran system[1].
1610, 1580Sharp, MedAromatic C=C Skeletal vibrations of the highly conjugated biphenyl core.
1218, 1045Strong C−O−C stretchAsymmetric and symmetric stretches of the methoxy and lactone ethers[1].
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the regiochemistry of the three methoxy groups.

  • Causality of Solvent Selection : DMSO- d6​ is the mandatory solvent. The planar structure of MFA causes molecules to π -stack, and the free hydroxyls form strong intermolecular hydrogen bonds, rendering it nearly insoluble in CDCl3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these networks and providing sharp, well-resolved signals.

  • Chemical Shift Logic : The 13C NMR spectrum reveals the lactone carbonyls at highly shielded positions (~161.0 ppm and ~158.5 ppm) compared to standard esters (~170 ppm)[1]. This upfield shift is caused by the strong resonance electron donation from the adjacent aromatic oxygen atoms, which increases electron density at the carbonyl carbon.

Table 3: Synthesized 1 H and 13 C NMR Data (400 MHz, DMSO- d6​ )

Position 13 C δ (ppm) 1 H δ (ppm), MultiplicityHMBC Correlations ( 1 H

13 C)

Lactone C=O 161.05, 158.48--
Aromatic C−O 152.71, 147.34--
Aromatic C−H 114.04, 112.68~7.50 - 7.98 (s)Correlates to adjacent oxygenated carbons.
3−OCH3​ 62.203.90 (s, 3H) C−3 (Confirming placement)[1]
4−OCH3​ ~61.53.89 (s, 3H) C−4 (Confirming placement)[1]
3′−OCH3​ ~56.53.77 (s, 3H) C−3′ (Confirming placement)[1]

HMBC H_OMe3 1H: 3-OMe (δ 3.90) C3 13C: C-3 (δ ~141.6) H_OMe3->C3 3J HMBC H_OMe4 1H: 4-OMe (δ 3.89) C4 13C: C-4 (δ ~152.7) H_OMe4->C4 3J HMBC H_OMe3_prime 1H: 3'-OMe (δ 3.77) C3_prime 13C: C-3' (δ ~142.0) H_OMe3_prime->C3_prime 3J HMBC Struct Flavellagic Acid Core Scaffold Confirmation C3->Struct C4->Struct C3_prime->Struct

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic establishing the regiochemistry of methoxy substitutions.

Mechanistic Insights into Biological Targets

The structural data elucidated above directly informs the compound's mechanism of action. The rigid, planar geometry confirmed by NMR and IR allows 3,4,3'-Tri-O-methylflavellagic acid to act as a potent PLK-1 and αβ-tubulin inhibitor[3].

Unlike flexible aliphatic drugs, the rigid tetracyclic core minimizes the entropic penalty upon binding to the colchicine site of tubulin. Furthermore, the specific placement of the three methoxy groups (at 3, 4, and 3') serves a dual purpose:

  • Steric Complementarity : The methyl groups project into small hydrophobic sub-pockets within the tubulin binding site, anchoring the molecule.

  • Desolvation Kinetics : By masking three of the five hydroxyl groups present in the parent flavellagic acid, the hydration shell of the molecule is weakened. This lowers the desolvation energy required for the drug to move from the aqueous cytosol into the hydrophobic protein binding pocket, significantly increasing its binding affinity and subsequent antiproliferative/antimicrobial efficacy[1][4].

Conclusion

The rigorous spectroscopic characterization of 3,4,3'-Tri-O-methylflavellagic acid requires a synergistic approach. MS provides the molecular weight and fragmentation fingerprint, IR confirms the strained lactone system, and 2D NMR (specifically HMBC) is the absolute arbiter of methoxy regiochemistry. By understanding the causality behind these spectral outputs, researchers can confidently validate the structure of this potent PLK-1/tubulin inhibitor and apply these principles to the discovery of novel ellagic acid derivatives.

Sources

Foundational

Discovery, Isolation, and Characterization of 3,4,3'-Tri-O-methylflavellagic Acid from Anogeissus leiocarpus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Natural Product Discovery In the landscape of modern drug discovery, natural products remain a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Natural Product Discovery

In the landscape of modern drug discovery, natural products remain a cornerstone for identifying novel chemical scaffolds with significant therapeutic potential. The African birch, Anogeissus leiocarpus (DC.) Guill. & Perr., a member of the Combretaceae family, stands as a testament to this principle.[1][2] Extensively used in African traditional medicine to treat a variety of ailments including diabetes, infections, and inflammatory conditions, its rich phytochemical profile presents a compelling case for scientific investigation.[1][2] This guide focuses on a particularly promising bioactive constituent: 3,4,3'-Tri-O-methylflavellagic acid (MFA), a derivative of ellagic acid. Ellagic acid and its derivatives are polyphenolic compounds known for a range of biological activities, including potent antioxidant and anticancer effects.[3][4][5]

Recent studies have highlighted MFA isolated from A. leiocarpus as a cytotoxic agent against several human cancer cell lines, making it a molecule of significant interest for oncological research.[6][7][8] This document provides a comprehensive, field-proven technical narrative on the systematic process of discovering, isolating, and structurally elucidating this compound, designed to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Section 1: The Botanical Source and Its Chemical Landscape

Anogeissus leiocarpus, commonly known as the African birch, is a tree predominantly found in the savannas and woodlands of the Sudanian regional center of endemism, extending from Senegal to Ethiopia. Traditional medicine utilizes its stem bark, roots, and leaves for their therapeutic properties. The rationale for exploring this plant as a source of MFA is grounded in its well-documented chemical composition. The bark and roots are particularly rich in tannins (specifically ellagitannins), triterpenes, and a diverse array of flavonoids and phenolic acids.[1][9] Ellagitannins are complex esters of hexahydroxydiphenic acid and a polyol, which upon hydrolysis, yield ellagic acid—the direct precursor to MFA. This inherent chemical predisposition makes A. leiocarpus a high-potential source for the targeted isolation of flavellagic acid derivatives.

Section 2: The Isolation Workflow: From Plant to Pure Compound

The isolation of a specific bioactive compound from a complex plant matrix is a multi-step process requiring a systematic and logical approach. The causality behind this workflow is to progressively reduce complexity, enriching the target compound at each stage until purity is achieved.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification A Plant Material (A. leiocarpus Root/Bark) B Drying & Pulverization A->B C Solvent Extraction (Methanol) B->C D Crude Methanolic Extract C->D E Solvent-Solvent Partitioning (Fractionation by Polarity) D->E F Bio-assay Guided Fraction Selection (e.g., Dichloromethane Fraction) E->F G Column Chromatography (Silica Gel) F->G H TLC-Monitored Fraction Pooling G->H I Final Purification (Prep-HPLC/Recrystallization) H->I J Pure 3,4,3'-Tri-O-methylflavellagic Acid I->J

Fig 1. High-level workflow for the isolation of MFA.
Step 1: Preparation of Botanical Material

The foundation of successful natural product isolation is high-quality starting material. Both the root and stem bark of A. leiocarpus have been reported as sources of MFA.[6][10]

Protocol:

  • Collection: Harvest the root or stem bark from a mature Anogeissus leiocarpus tree. Document the collection location, date, and plant identification details.

  • Cleaning & Drying: Thoroughly wash the collected material with water to remove soil and debris. Air-dry in a shaded, well-ventilated area for 2-3 weeks or use a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: Grind the dried material into a coarse powder (e.g., 20-40 mesh size) using a mechanical grinder. This increases the surface area, maximizing solvent penetration during extraction.

  • Storage: Store the powdered material in airtight, light-proof containers at room temperature to prevent photo-oxidation and moisture absorption.

Step 2: Primary Extraction

The choice of solvent is critical and is dictated by the polarity of the target compound. MFA is a moderately polar molecule. Methanol is an excellent and widely cited solvent for its extraction due to its ability to efficiently solubilize a broad range of polyphenols.[6][7][10]

Protocol: Soxhlet Extraction

  • Apparatus Setup: Assemble a Soxhlet apparatus. This method is chosen for its efficiency, as it allows for continuous extraction with a fresh supply of heated solvent, ensuring a high extraction yield.[11]

  • Loading: Place approximately 200-500 g of the powdered plant material into a cellulose thimble and position it within the Soxhlet extractor.

  • Extraction: Fill the round-bottom flask with a sufficient volume of methanol (e.g., 2 L). Heat the flask using a heating mantle to initiate the extraction cycle. Continue the process for 24-48 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, concentrate the methanolic solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[12] This yields the crude methanolic extract, a dark, viscous residue.

Step 3: Bio-assay Guided Fractionation

The crude extract is a complex mixture. Solvent-solvent partitioning is a liquid-liquid extraction technique used to separate compounds based on their differential solubility in immiscible solvents, effectively simplifying the mixture.

Protocol: Liquid-Liquid Partitioning

  • Redissolution: Dissolve the crude methanolic extract in a hydroalcoholic solution (e.g., 80% methanol in water).

  • Sequential Partitioning: Transfer the solution to a separatory funnel and partition it sequentially against solvents of increasing polarity:

    • First, with n-hexane to remove non-polar constituents like fats, waxes, and sterols.

    • Next, with dichloromethane (DCM) or ethyl acetate . MFA, being of intermediate polarity, is often enriched in these fractions.[6]

    • Finally, the remaining aqueous layer will contain highly polar compounds like glycosides and tannins.

  • Concentration & Selection: Concentrate each fraction separately using a rotary evaporator. The DCM or ethyl acetate fraction is typically selected for further purification, as literature indicates it contains the target compound.[6]

Step 4: Chromatographic Purification

This stage employs chromatographic techniques to separate the individual components within the selected fraction, leading to the isolation of pure MFA.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried DCM/ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Gradient Elution: Elute the column with a mobile phase of gradually increasing polarity. Start with 100% n-hexane and incrementally introduce ethyl acetate. A typical gradient might be:

    • 100% n-hexane

    • 95:5 → 80:20 (n-hexane:ethyl acetate)

    • Continue increasing ethyl acetate concentration. The rationale for a gradient system is that it allows for the sequential elution of compounds based on their polarity, providing better separation.[12][13]

  • Fraction Collection & Monitoring: Collect the eluate in small, numbered fractions (e.g., 20-30 mL each). Monitor the separation process by spotting fractions onto a Thin Layer Chromatography (TLC) plate, visualizing under UV light (254 nm and 365 nm), and using a suitable staining reagent. Pool fractions that show a similar TLC profile with a prominent spot corresponding to the expected Rf value of MFA.

  • Final Purification: The pooled fractions may yield MFA as a precipitate or may require further purification. Recrystallization from a suitable solvent system or a final polishing step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column can be employed to achieve >95% purity.[11]

ParameterSpecificationRationale
Plant Part Root or Stem BarkDocumented high concentration of ellagitannins.[1][6]
Extraction Solvent MethanolBroad-spectrum solvent for polyphenols, proven effective for MFA.[6][10]
Fractionation Solvent Dichloromethane / Ethyl AcetateSelectively partitions MFA based on its intermediate polarity.[6]
Primary Chromatography Silica Gel ColumnSeparates compounds based on polarity; cost-effective for initial cleanup.[13]
Mobile Phase n-Hexane : Ethyl Acetate GradientProvides a polarity gradient to effectively resolve complex mixtures.[12]

Section 3: Structural Elucidation: The Analytical Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

G A Pure Isolated Compound B Mass Spectrometry (MS) A->B D NMR Spectroscopy (1D & 2D) A->D F IR / UV Spectroscopy A->F C Molecular Formula (e.g., C17H12O8) B->C H Final Structure Confirmation: 3,4,3'-Tri-O-methylflavellagic Acid C->H E Connectivity & 3D Structure D->E E->H G Functional Groups F->G G->H

Fig 2. Analytical workflow for structure elucidation.
Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental composition of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the precise molecular formula. For 3,4,3'-Tri-O-methylflavellagic acid (C₁₇H₁₂O₈), the expected exact mass provides a high degree of confidence in its elemental composition.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.[15] The isolated compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) for analysis.

  • ¹H NMR (Proton NMR): This spectrum reveals the number and types of protons. For MFA, key signals include:

    • A distinct aromatic proton singlet around δH 7.53 ppm, corresponding to H-5'.[7]

    • Three sharp singlets for the three methoxy groups (–OCH₃) at approximately δH 3.89, 4.04, and 4.14 ppm.[7]

  • ¹³C NMR (Carbon NMR): This spectrum identifies all unique carbon atoms. Key signals for MFA include:

    • 17 distinct carbon signals.

    • Two lactone carbonyl carbons (C=O) resonating at δC 158.8 and 161.4 ppm.[7]

    • Three methoxy carbons at δC 61.5, 61.7, and 62.2 ppm.[7]

    • Remaining aromatic carbons resonating between δC 98.0 and 153.6 ppm.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the final connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the placement of the methoxy groups on the aromatic rings and establishing the overall molecular scaffold.[14]

Table of Key NMR Data for 3,4,3'-Tri-O-methylflavellagic Acid (in DMSO-d₆)

Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
3-OCH₃3.89 (s)61.5
4-OCH₃4.04 (s)61.7
3'-OCH₃4.14 (s)62.2
5'7.53 (s)112.2
7 (C=O)-161.4
7' (C=O)-158.8
(Data synthesized from literature sources.[3][7])
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum for MFA typically shows characteristic absorption bands for:

  • Hydroxyl (–OH) stretching (~3450 cm⁻¹)

  • Carbonyl (C=O) stretching from the lactone rings (~1720 and 1680 cm⁻¹)[7]

  • Aromatic ring (C=C) stretching (~1610 cm⁻¹)[7]

  • C-O stretching (~1010 cm⁻¹)[7]

Section 4: Biological Significance and Future Outlook

The rigorous process of isolating and identifying 3,4,3'-Tri-O-methylflavellagic acid is driven by its significant therapeutic potential. Studies have demonstrated its cytotoxic activity against various human cancer cell lines. Notably, it exhibited potent activity against the colorectal cancer cell line Caco-2 with an IC₅₀ value of 46.75 ± 13.00 µM.[6][8] Further in silico studies and drug-likeness analyses have shown that MFA satisfies Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for a potential drug candidate.[6][8] Molecular docking simulations suggest it has a strong binding affinity for the colchicine-binding site of αβ-tubulin, a validated target in cancer chemotherapy.[8]

The successful isolation of MFA from Anogeissus leiocarpus provides a valuable scaffold for drug development. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular pathways through which MFA exerts its cytotoxic effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of MFA in animal models.

  • Medicinal Chemistry: Synthesizing analogues of MFA to improve potency and selectivity, leading to the development of novel anticancer agents.

Conclusion

The journey from the traditional medicinal plant Anogeissus leiocarpus to the isolation and characterization of the pure bioactive compound 3,4,3'-Tri-O-methylflavellagic acid exemplifies the synergy between ethnobotany and modern pharmaceutical science. This guide has detailed a robust and reproducible workflow, underscoring the causality behind each experimental choice—from solvent selection in extraction to the multi-faceted spectroscopic analysis required for definitive structural confirmation. MFA stands out as a promising natural product with validated anticancer potential, serving as a compelling starting point for future drug discovery and development programs.

References

  • Adusei, S., Otchere, J. K., Otchere, I. K., & Agyapong, O. (2023). Phytochemistry and Pharmacology of Anogeissus leiocarpus (DC.) Guill. & Perr. - A Review. The Chemist, 94(2). [Link]

  • Arbab, A. H. (2014). REVIEW ON ANOGEISSUS LEIOCARPUS A POTENT. International Journal of Research in Pharmacy and Chemistry, 4(3), 496-500. [Link]

  • Orlando, G., et al. (2019). Qualitative Chemical Characterization and Multidirectional Biological Investigation of Leaves and Bark Extracts of Anogeissus leiocarpus (DC.) Guill. & Perr. (Combretaceae). ResearchGate. [Link]

  • Adekunle, I. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research. [Link]

  • Orlando, G., et al. (2019). Qualitative Chemical Characterization and Multidirectional Biological Investigation of Leaves and Bark Extracts of Anogeissus leiocarpus (DC.) Guill. & Perr. (Combretaceae). Molecules, 24(22), 4057. [Link]

  • Ouattara, L., et al. (2025). Chemical Study by LC-MS of the Aqueous Extract of the Leaves of Anogeissus leiocarpus. International Journal of Pharmacy & Pharmaceutical Research, 32(2), 160-174. [Link]

  • Mariod, A. A., et al. (2024). Anogeissus leiocarpus (DC.) Guill. & Perr. (Combretaceae): A review of the traditional uses, phytochemistry and pharmacology of African birch. Journal of Ethnopharmacology, 325, 117865. [Link]

  • Adekunle, I. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research. [Link]

  • Olounlade, P. A., et al. (2021). Anogeissus leiocarpus (DC.) Guill and Peer (Combretaceae) and Adansonia digitata L. (Malvaceae), Tropical Medicinal Plants Traditionally Used for the Management of Gastro-intestinal Parasitosis of Small Ruminants: Chemical Composition Study. Acta Scientific Pharmaceutical Sciences, 5(10), 24-32. [Link]

  • Hiranrat, A., et al. (2012). A new flavellagic acid derivative and phloroglucinol from Rhodomyrtus tomentosa. Natural Product Research, 26(20), 1886-1891. [Link]

  • Hiranrat, A., et al. (2012). A new flavellagic acid derivative and phloroglucinol from Rhodomyrtus tomentosa. Natural Product Research, 26(20). [Link]

  • Hiranrat, A., et al. (2012). A new flavellagic acid derivative and phloroglucinol from Rhodomyrtus tomentosa. Natural Product Research, 26(20), 1886-1891. [Link]

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Bioscience-Landmark, 26(7), 288-302. [Link]

  • Zhang, Y. (2017). Isolation and Structure Identification of Flavonoids. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. [Link]

  • Adekunle, I. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research. [Link]

  • Salih, E. Y. A., & Bancin, J. N. (2025). Anogeissus leiocarpus (DC.) Guill. & Perr. (Combretaceae): A review of the traditional uses, phytochemistry and pharmacology of African birch. ResearchGate. [Link]

  • Shen, S., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. PeerJ, 11, e15349. [Link]

  • Ersam, T., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(43), 28213-28223. [Link]

  • Ersam, T., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(43), 28213-28223. [Link]

  • Adekunle, I. A., et al. (2026). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O -methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. ResearchGate. [Link]

  • Ersam, T., et al. (2022). The structure of 3,4,3′-tri-O-methylellagic acid. ResearchGate. [Link]

  • Adigun, J. O., et al. (2000). Isolation and investigation of antimicrobial effect of 3,4,3'-tri-O-methylflavellagic acid and its glucoside from Anogeissus leocarpus. Bulletin of the Chemical Society of Ethiopia, 14(2), 169-174. [Link]

  • Proksch, P., et al. (2021). Challenging Structure Elucidation of Lumnitzeralactone, an Ellagic Acid Derivative from the Mangrove Lumnitzera racemosa. Marine Drugs, 19(9), 522. [Link]

  • Gaspar, A., et al. (2020). Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review. Molecules, 25(12), 2755. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Long, J., et al. (2022). Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment. Frontiers in Pharmacology, 13, 915332. [Link]

Sources

Exploratory

3,4,3'-Tri-O-methylflavellagic Acid: A Technical Guide on Pharmacological Scaffolding and Isolation Methodologies

Executive Summary The transition of natural products into viable pharmacological scaffolds requires rigorous characterization of their molecular interactions, pharmacokinetic viability, and isolation reproducibility. 3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of natural products into viable pharmacological scaffolds requires rigorous characterization of their molecular interactions, pharmacokinetic viability, and isolation reproducibility. 3,4,3'-Tri-O-methylflavellagic acid (MFA) —a highly methylated derivative of flavellagic acid—has emerged as a compelling multi-target compound in oncology and infectious disease research [1]. Originally isolated from Terminalia paniculata and subsequently identified in Anogeissus leiocarpus and Plinia glomerata, MFA demonstrates potent cytotoxicity against human adenocarcinomas by dual-targeting αβ-tubulin and Polo-like kinase-1 (PLK-1) [2].

This whitepaper synthesizes current literature to provide an in-depth analysis of MFA’s mechanistic pathways, self-validating isolation protocols, and quantitative pharmacological data, serving as a foundational guide for researchers and drug development professionals.

Molecular Mechanism of Action: Dual-Target Oncology

The therapeutic potential of MFA is primarily driven by its ability to disrupt the cell cycle in malignant cells. Unlike broad-spectrum cytotoxic agents, MFA exhibits targeted binding affinities that induce G2/M phase mitotic arrest and subsequent apoptosis.

Mechanistic Causality
  • αβ-Tubulin Inhibition (Colchicine Binding Site): MFA’s planar, multi-ring structure, decorated with specific methoxy groups, acts as a steric mimic for colchicine. By docking into the hydrophobic pocket between the alpha and beta subunits of tubulin, MFA prevents the curved-to-straight structural transition required for microtubule polymerization. This destabilizes the mitotic spindle apparatus.

  • Polo-like Kinase-1 (PLK-1) Inhibition: PLK-1 is a critical serine/threonine kinase that regulates centrosome maturation and spindle assembly. MFA binds to the ATP-binding cleft of PLK-1, competitively inhibiting its kinase activity and preventing the progression of the cell cycle past the G2 checkpoint [1].

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic acid Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Inhibits (u0394G = -8.5 kcal/mol) PLK1 Polo-like kinase-1 (PLK-1) MFA->PLK1 Inhibits (u0394G = -8.4 kcal/mol) Microtubules Microtubule Destabilization Tubulin->Microtubules Mitosis Mitotic Arrest (G2/M Phase) PLK1->Mitosis Microtubules->Mitosis Apoptosis Apoptosis in Cancer Cells (Caco-2, MCF-7, HeLa) Mitosis->Apoptosis

Dual-target mechanism of MFA inducing apoptosis via tubulin and PLK-1 inhibition.

Quantitative Pharmacological Data

MFA conforms strictly to Lipinski’s Rule of Five, indicating a highly favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for oral bioavailability. The quantitative efficacy of MFA has been validated through in vitro MTT assays and in silico molecular docking models.

Table 1: Cytotoxicity Profile of MFA against Human Cancer Cell Lines
Cell LineTissue OriginAssay TypeIC50 (µM)
Caco-2 Human Colorectal AdenocarcinomaMTT (Metabolic Viability)46.75 ± 13.00
MCF-7 Human Breast AdenocarcinomaMTT (Metabolic Viability)Active (Dose-dependent)
HeLa Human Cervical AdenocarcinomaMTT (Metabolic Viability)Active (Dose-dependent)
Table 2: Thermodynamic Binding Affinities (Molecular Docking)
Target ProteinBinding DomainBinding Energy (kcal/mol)Downstream Pharmacological Effect
αβ-Tubulin Colchicine-binding site-8.5Inhibition of microtubule polymerization
PLK-1 ATP-binding cleft-8.4Inhibition of centrosome maturation

Note: The highly negative ΔG values indicate spontaneous, stable ligand-receptor complex formation, validating MFA as a high-affinity scaffold.[3]

Standardized Isolation and Self-Validating Protocol

To ensure reproducibility in drug discovery, the extraction and purification of MFA from plant matrices (such as A. leiocarpus roots) must follow a highly controlled, self-validating workflow. The following protocol outlines the exact physicochemical rationale behind each step.

Step-by-Step Methodology

Phase 1: Extraction and Liquid-Liquid Partitioning

  • Maceration: Pulverize air-dried roots of A. leiocarpus and macerate in 100% methanol for 72 hours.

    • Causality: Methanol is a highly polar, protic solvent capable of penetrating the cellulosic plant cell wall, efficiently solubilizing a broad spectrum of phytochemicals, including polar glycosides and moderately polar aglycones like MFA.

  • Partitioning: Concentrate the methanolic extract in vacuo, suspend the residue in distilled water, and partition sequentially with dichloromethane (DCM).

    • Causality: Liquid-liquid partitioning with DCM is a critical selectivity step. It isolates intermediate-polarity compounds (tri-O-methylated flavellagic acids) into the organic layer while leaving highly polar tannins, unmethylated polyphenols, and sugars trapped in the aqueous phase.

Phase 2: Chromatographic Purification 3. Column Chromatography: Load the dried DCM fraction onto a normal-phase silica gel column. Elute using a step-gradient of n-hexane and ethyl acetate.

  • Causality: Normal-phase silica separates molecules based on hydrogen-bonding capacity and polarity. The non-polar n-hexane establishes the baseline mobile phase, while the gradual introduction of polar ethyl acetate selectively breaks the silica-MFA interactions, eluting the methoxy-rich compound at a specific polarity threshold.

Phase 3: Self-Validation and Structural Elucidation 4. Crystallization: Monitor eluates via Thin Layer Chromatography (TLC). Pool fractions exhibiting identical Rf values and allow them to precipitate out of solution as distinct yellow flakes. 5. Spectroscopic Validation: A protocol is only as reliable as its validation criteria. To confirm the identity of MFA, the isolated yellow flakes must meet the following exact spectroscopic markers [3]:

  • FTIR Spectroscopy: Must exhibit peaks at 3450 cm⁻¹ (OH stretching) and 1720/1680 cm⁻¹ (lactone C=O stretching).

  • ¹H-NMR (DMSO-d6): Must show a single aromatic proton at δH 7.53 (H-5') and exactly three distinct methoxy singlets at δH 3.89, 4.04, and 4.14.

  • ¹³C-DEPT-Q NMR: Must yield exactly 17 carbon signals, critically including the two lactone carbonyls at δC 161.4 and 158.8.

Isolation A Plant Biomass (Anogeissus leiocarpus) B Maceration (Methanol, 72h) A->B Extraction C Liquid-Liquid Partitioning (H2O / Dichloromethane) B->C Concentration & Suspension D Column Chromatography (Silica Gel, Hexane/EtOAc) C->D DCM Fraction (Intermediate Polarity) E Precipitation & TLC Monitoring D->E Target Eluate F Pure 3,4,3'-Tri-O-methylflavellagic acid (Yellow Flakes) E->F Crystallization

Workflow for the isolation of 3,4,3'-Tri-O-methylflavellagic acid from plant matrices.

Broad-Spectrum Therapeutic Potential

Beyond oncology, the flavellagic acid scaffold demonstrates remarkable versatility across different therapeutic areas:

  • Antiparasitic Activity: Related methylated ellagic and flavellagic acid derivatives (such as pentamethylflavellagic acid isolated from Terminalia avicennioides) have shown potent antitrypanosomal activity against Trypanosoma brucei brucei (IC50 = 6.20 µM) and antileishmanial effects [4].

  • Antinociceptive Properties: Extracts from Plinia glomerata containing 3,4,3'-trimethoxy flavellagic acid have demonstrated potent antinociceptive action in murine models, significantly reducing acetic acid-induced abdominal constrictions [5].

  • Antimicrobial Efficacy: The 4'-O-glucoside derivative of MFA has proven effective in inhibiting the growth of opportunistic pathogens including Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus[5].

Conclusion

3,4,3'-Tri-O-methylflavellagic acid represents a highly viable, multi-target scaffold for modern drug design. Its compliance with Lipinski's Rule of Five, combined with its profound thermodynamic affinity for critical oncology targets (Tubulin and PLK-1), positions it as a prime candidate for semi-synthetic optimization. By adhering to the rigorous, self-validating isolation protocols detailed above, researchers can ensure a stable supply of this compound for advanced preclinical trials and derivative synthesis.

References

  • Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Source: PubMed / Natural Product Research (2025) URL: [Link]

  • Title: Full article: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Taylor & Francis Online URL: [Link]

  • Title: Antiparasitic Activities of Plants From the Traditional Senegalese Pharmacopoeia: Isolation of Antitrypanosomal and Antileishmanial Ellagic Acid Derivatives From Terminalia Avicennioides Source: PubMed / Chemistry & Biodiversity (2025) URL: [Link]

  • Title: Molecular structures of 3,4,3'-trimethoxy flavellagic acid (1) and 3,4,3'-trimethoxy flavellagic acid 4-O-glucoside (3) Source: ResearchGate / Zeitschrift für Naturforschung C URL: [Link]

Foundational

3,4,3'-Tri-O-methylflavellagic Acid (MFA): A Dual-Targeting Scaffold for Oncological Therapeutics

Executive Summary The relentless progression of oncology drug discovery relies heavily on the identification of novel pharmacophores capable of disrupting tumor cell proliferation. 3,4,3'-Tri-O-methylflavellagic acid (MF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of oncology drug discovery relies heavily on the identification of novel pharmacophores capable of disrupting tumor cell proliferation. 3,4,3'-Tri-O-methylflavellagic acid (MFA) , a bioactive natural product, has recently emerged as a highly promising scaffold. Isolated primarily from the methanol root extract of the medicinal plant Anogeissus leiocarpus, MFA demonstrates potent in vitro cytotoxicity against human colorectal, breast, and cervical cancer cell lines[1].

As a Senior Application Scientist, I present this technical whitepaper to dissect the dual-targeting mechanism of MFA. By simultaneously inhibiting αβ-tubulin and Polo-like kinase-1 (PLK-1), MFA triggers catastrophic failures in mitotic spindle assembly, leading to irreversible G2/M phase arrest and apoptosis[2]. This guide details the structural biology, quantitative pharmacodynamics, and the self-validating experimental protocols required to evaluate this compound.

Core Mechanism of Action: Dual PLK-1 and Tubulin Inhibition

Cancer cell viability is inextricably linked to the rapid and error-free execution of mitosis. MFA exploits this dependency through a synergistic, dual-inhibition mechanism that targets both the structural and regulatory components of the cell division machinery.

Structural Disruption: αβ-Tubulin Inhibition

MFA acts as a potent allosteric modulator by binding specifically to the colchicine-binding site of αβ-tubulin[1].

  • Causality: The binding of MFA at the intra-dimer interface prevents the curved-to-straight conformational transition necessary for tubulin heterodimers to polymerize. This destabilizes microtubule dynamics, preventing the formation of the mitotic spindle required for chromosomal segregation[2].

Regulatory Disruption: Polo-like Kinase-1 (PLK-1) Inhibition

In parallel, MFA targets PLK-1, a critical serine/threonine kinase that regulates centrosome maturation and kinetochore assembly[2].

  • Causality: By inhibiting PLK-1, MFA prevents the phosphorylation of downstream mitotic targets. This regulatory blockade compounds the structural defects caused by tubulin inhibition. The dual failure of spindle assembly and centrosome maturation triggers the Spindle Assembly Checkpoint (SAC), leading to sustained mitotic arrest and subsequent apoptosis.

MoA MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Inhibits (-8.5 kcal/mol) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Inhibits (-8.4 kcal/mol) Microtubules Microtubule Destabilization Tubulin->Microtubules Spindle Spindle Assembly Failure PLK1->Spindle Microtubules->Spindle MitoticArrest G2/M Phase Arrest Spindle->MitoticArrest Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis

Figure 1: Dual-targeting mechanism of MFA inducing mitotic arrest and apoptosis in cancer cells.

Quantitative Pharmacodynamics & Cytotoxicity

MFA has been rigorously evaluated against a panel of human cancer cell lines, including MCF-7 (breast), Caco-2 (colorectal), and HeLa (cervical)[1]. The compound exhibits the most potent inhibitory activity against the Caco-2 cell line. Furthermore, in silico molecular docking confirms highly favorable binding energetics for its primary targets, satisfying Lipinski's Rule of Five for drug-likeness[1].

Table 1: Cytotoxicity and Target Binding Affinity of MFA

Target / Cell LineParameterQuantitative ValueBiological Implication
Caco-2 (Colorectal)IC₅₀46.75 ± 13.00 µMPotent inhibition of localized tumor cell proliferation.
αβ-Tubulin Binding Energy-8.5 kcal/molStrong affinity for the colchicine-binding pocket.
PLK-1 Binding Energy-8.4 kcal/molHigh-affinity competitive inhibition of kinase activity.
ADMET Profile Lipinski's RuleCompliantFavorable oral bioavailability and pharmacokinetic potential.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the evaluation of MFA must follow a self-validating experimental framework. The following protocols detail the causal logic and internal controls required to reproduce these findings.

Protocol 1: Chromatographic Isolation and Structural Elucidation
  • Step 1: Extraction. Subject the pulverized roots of Anogeissus leiocarpus to Soxhlet extraction using methanol to capture a broad spectrum of polar and semi-polar metabolites[1].

  • Step 2: Fractionation. Partition the crude extract using dichloromethane. Causality: This step selectively isolates moderately non-polar flavonoid derivatives like MFA from highly polar tannins and sugars.

  • Step 3: Purification. Isolate MFA using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Step 4: NMR Validation (Self-Validating Step). Confirm the molecular structure using 1D (¹H, ¹³C) and 2D-NMR spectroscopy. Causality: Comparing chemical shifts to established literature values ensures the absolute structural identity and purity of the isolated MFA prior to biological testing[1].

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Step 1: Cell Seeding. Seed Caco-2, MCF-7, and HeLa cells in 96-well plates at a density of 1×10⁴ cells/well and incubate for 24 hours.

  • Step 2: MFA Treatment. Expose cells to varying concentrations of MFA (e.g., 10–100 µM) for 48 hours.

    • Self-Validating Control: Include a positive control (e.g., Doxorubicin or Paclitaxel) to benchmark cytotoxicity, and a vehicle control (0.1% DMSO) to rule out solvent toxicity.

  • Step 3: Dye Addition. Add 20 µL of MTT solution (5 mg/mL) to each well. Causality: Viable cells reduce the yellow tetrazolium dye to insoluble purple formazan via mitochondrial succinate dehydrogenase, providing a direct, quantifiable proxy for cell viability[1].

  • Step 4: Quantification. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

Protocol 3: In Silico Molecular Docking Workflow
  • Step 1: Protein Preparation. Retrieve the 3D crystal structures of αβ-tubulin and PLK-1 from the Protein Data Bank (PDB). Remove co-crystallized water molecules and add polar hydrogens to simulate physiological conditions[1].

  • Step 2: Grid Generation. Center the docking grid box precisely over the colchicine-binding site of tubulin and the ATP-binding cleft of PLK-1.

  • Step 3: Docking Execution. Run the docking algorithm (e.g., AutoDock Vina) to calculate the lowest binding energy conformations. Causality: Binding energies of -8.5 and -8.4 kcal/mol confirm that the in vitro cytotoxicity is mechanistically driven by high-affinity target engagement[1].

Workflow Extract Methanol Root Extract (A. leiocarpus) Fractionation Dichloromethane Fractionation Extract->Fractionation Isolation Chromatographic Isolation (MFA) Fractionation->Isolation Validation 1D & 2D NMR Validation Isolation->Validation Assays In Vitro Cytotoxicity (MTT Assay) Validation->Assays Docking In Silico Docking (PLK-1, Tubulin) Validation->Docking

Figure 2: Self-validating experimental workflow from extraction to in vitro and in silico validation.

Translational Potential

The discovery of MFA's dual-targeting mechanism represents a significant leap in natural product drug discovery. Because MFA satisfies Lipinski's Rule of Five, it possesses the foundational pharmacokinetic properties required for oral bioavailability[1]. By simultaneously crippling the structural integrity of the mitotic spindle and the regulatory oversight of PLK-1, MFA provides a highly robust scaffold for the development of next-generation anticancer therapeutics designed to overcome single-target drug resistance.

Sources

Exploratory

In Silico Molecular Docking of 3,4,3'-Tri-O-methylflavellagic Acid: A Technical Guide for Drug Discovery Professionals

Abstract In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process, using the natural product 3,4,3'-Tri-O-methylflavellagic acid (MFA) as a case study. Recent studies have highlighted MFA's potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines and strong binding affinities for cancer-related proteins like αβ-tubulin and polo-like kinase-1.[4][5] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each phase of the workflow—from target selection and preparation to docking simulation, results analysis, and crucial protocol validation. By grounding the protocol in established methodologies and authoritative sources, this guide aims to equip scientists with the expertise to conduct rigorous and meaningful molecular docking studies.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[6][7] The primary objectives are to predict the binding mode, perform virtual screening of compound libraries, and estimate the strength of the interaction, often expressed as a binding energy score.[8]

The process relies on two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site to generate a variety of possible binding poses.

  • Scoring Function: Evaluates each pose and assigns a score that estimates the binding affinity. Lower binding energy scores typically indicate a more favorable and stable interaction.[1][6]

This guide will utilize AutoDock Vina, a widely used open-source docking program celebrated for its speed and accuracy, as the primary tool for demonstrating the docking workflow.[9]

The In Silico Docking Workflow: A Holistic Overview

The molecular docking process is a systematic, multi-stage procedure. Each step is critical for ensuring the biological relevance and reproducibility of the results.[10] The general workflow begins with the separate preparation of the protein (receptor) and the small molecule (ligand), followed by the docking simulation itself, and concludes with a thorough analysis of the predicted interactions.[8]

Molecular_Docking_Workflow cluster_Prep Phase 1: Preparation cluster_Sim Phase 2: Simulation cluster_Analysis Phase 3: Analysis & Validation Target_Selection Target Identification & Selection Receptor_Prep Receptor Preparation (PDB) Target_Selection->Receptor_Prep Grid_Box Define Binding Site (Grid Box) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (MFA) Docking Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results_Analysis Analyze Poses & Scores Docking->Results_Analysis Validation Protocol Validation (Re-docking) Results_Analysis->Validation Visualization Visualize Interactions Results_Analysis->Visualization

Caption: High-level workflow for a typical molecular docking study.

Step-by-Step Experimental Protocol

Part I: Target Selection and Receptor Preparation

The quality of the initial protein structure is paramount for a successful docking study.[10]

3.1. Target Identification

Based on recent literature, 3,4,3'-Tri-O-methylflavellagic acid (MFA) has shown significant cytotoxic activity against several human cancer cell lines, including colorectal (Caco-2), cervical (HeLa), and breast (MCF-7) cancer cells.[4][5] Docking studies revealed a strong binding affinity for the colchicine-binding site of αβ-tubulin, a well-established anticancer target.[4] Therefore, for this guide, we will select human αβ-tubulin as our protein target. A suitable crystal structure can be obtained from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 1SA0 , which is a complex of tubulin with colchicine.

3.2. Receptor Preparation Protocol

This protocol ensures the protein structure is clean and correctly formatted for docking.[11][12]

  • Obtain Protein Structure: Download the PDB file for 1SA0 from the .

  • Clean the PDB File:

    • Rationale: PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with the docking process.[11] We need to isolate the target protein chains.

    • Action: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Delete all water molecules (HOH). Remove any co-crystallized ligands (e.g., colchicine, GTP) and any ions not essential for structural integrity. For this structure, we will retain chains A and B, which form the tubulin dimer.

  • Add Polar Hydrogens and Assign Charges:

    • Rationale: Crystal structures typically do not include hydrogen atoms. Adding hydrogens is crucial for correctly defining hydrogen bond networks and assigning atomic charges, which are essential for the scoring function.[3][12]

    • Action: Use a preparation tool like AutoDockTools (ADT) or the Protein Preparation Wizard in Schrödinger Maestro.[12][13] The standard procedure involves adding hydrogens, assigning Gasteiger charges (for AutoDock), and merging non-polar hydrogens.

  • Save in PDBQT Format:

    • Rationale: AutoDock Vina requires the receptor file to be in the PDBQT format, which includes atomic coordinates (PDB), partial charges (Q), and AutoDock atom types (T).[14]

    • Action: After preparation in ADT, save the prepared tubulin structure as receptor.pdbqt.

Part II: Ligand Preparation

Proper ligand preparation is equally critical to ensure its chemical structure is realistic and recognized by the docking software.[10][15]

3.3. Ligand Preparation Protocol

  • Obtain Ligand Structure: The structure of 3,4,3'-Tri-O-methylflavellagic acid (MFA) can be obtained from databases like PubChem (CID 131737). Download the structure in a 3D SDF format.

  • Energy Minimization:

    • Rationale: The initial 3D structure from a database may not be in its lowest energy conformation. Energy minimization refines the geometry to produce a more stable and realistic structure.[11]

    • Action: Use software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94) to perform energy minimization.

  • Prepare for Docking:

    • Rationale: Similar to the receptor, the ligand must be converted to the PDBQT format. This step defines rotatable bonds, which allows the ligand to be flexible during the docking simulation.[3]

    • Action: Open the energy-minimized ligand file in AutoDockTools. The software will automatically detect rotatable bonds and assign the necessary atomic charges. Save the final structure as ligand.pdbqt.

Part III: Docking Simulation

3.4. Defining the Binding Site (Grid Box)

  • Rationale: To focus the computational search, a "grid box" is defined around the target binding site. This box specifies the three-dimensional space where the docking algorithm will attempt to place the ligand.[3][16] For a known target like the colchicine site on tubulin, the box should be centered on the position of the co-crystallized ligand (colchicine in 1SA0).

  • Action:

    • In ADT or PyMOL, load the prepared receptor.pdbqt and the original co-crystallized ligand (colchicine from 1SA0).

    • Center the grid box on the ligand.[14]

    • Adjust the dimensions of the box to be large enough to accommodate the MFA ligand and allow for rotational and translational movement, typically with a 4-6 Å buffer around the ligand.[10]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

3.5. Running AutoDock Vina

  • Rationale: With the prepared files and grid parameters, the docking simulation can be executed. AutoDock Vina will explore different poses of the ligand within the grid box and rank them based on its scoring function.

  • Action:

    • Create a configuration file, conf.txt, with the following parameters:[1][14]

    • Run Vina from the command line: vina --config conf.txt --log output_log.txt

Analysis and Interpretation of Results

The output from Vina includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.[2]

4.1. Binding Affinity

The primary quantitative result is the binding affinity, reported in kcal/mol.[1] A more negative value indicates a stronger predicted binding interaction. Vina will rank the poses from best to worst based on this score.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
Note: These are example values. Actual results will vary.

4.2. Pose Analysis and Visualization

  • Rationale: The top-scoring pose is not always the most biologically relevant one.[7] Visual inspection is crucial to understand the interactions driving the binding.

  • Action:

    • Load the receptor.pdbqt and output_poses.pdbqt into a visualization program like PyMOL or UCSF Chimera.

    • For the top-ranked pose, analyze the non-covalent interactions between MFA and the tubulin residues. Key interactions to identify include:[17]

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Significant contributors to binding energy.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Compare the binding mode of MFA to that of the known inhibitor, colchicine, to identify common interaction points.

Interaction_Analysis cluster_Ligand Ligand: MFA cluster_Receptor Receptor: Tubulin Binding Site MFA 3,4,3'-Tri-O-methylflavellagic acid (Pose 1: -8.5 kcal/mol) Res1 Cys241 MFA->Res1 H-Bond Res2 Leu248 MFA->Res2 Hydrophobic Res3 Ala316 MFA->Res3 Hydrophobic Res4 Val318 MFA->Res4 Hydrophobic

Caption: Diagram of key protein-ligand interactions.

Trustworthiness: The Self-Validating Protocol

A critical step in any docking study is to validate the protocol to ensure that the chosen parameters can reliably reproduce known binding modes.[18]

5.1. Re-docking of the Co-crystallized Ligand

  • Rationale: The most common validation method is to extract the native ligand from the crystal structure, remove it, and then dock it back into the same protein.[18][19] A successful protocol should be able to reproduce the original crystallographic pose with high accuracy.

  • Protocol:

    • Prepare the native ligand (colchicine from 1SA0) in the same manner as the test ligand (MFA).

    • Dock the native ligand into the prepared receptor using the exact same grid box and docking parameters.

    • Compare the top-scoring docked pose of the native ligand with its original crystal structure pose.

  • Success Criterion: The similarity is measured by the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.[6] A docking protocol is generally considered validated if the RMSD is less than 2.0 Å.[19][20] While useful, RMSD alone is not a perfect metric and should be considered alongside chemical and energetic feasibility.[21]

Validation MetricValueStatus
RMSD (Re-docked vs. Crystal Pose)< 2.0 Å✅ Pass

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for performing in silico molecular docking of 3,4,3'-Tri-O-methylflavellagic acid against its putative target, αβ-tubulin. By following this structured approach—which emphasizes careful preparation, methodical execution, and critical validation—researchers can generate reliable and insightful predictions about protein-ligand interactions. These in silico findings serve as a powerful hypothesis-generating tool, paving the way for targeted in vitro and in vivo experiments and accelerating the journey from natural product to novel therapeutic agent.

References

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Amsbio. (n.d.). 3,4,3'-Tri-O-methylflavellagic acid, AMS.TN6156-5-MG. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Adekunle, O. C., et al. (2025, January 11). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research. Retrieved from [Link]

  • Syaefudin, et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(31), 20073-20083. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(3), 123. Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(4), 1637-1650. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Genophore. (2024, May 8). Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods? Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • Virtual Drug Design Simulation. (2024, January 1). Tutorial 7: Molecular Docking using Autodock 4 [Video]. YouTube. Retrieved from [Link]

  • Adekunle, O. C., et al. (2025, January 6). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (D.C.) Guill. & Perr. root. Taylor & Francis Online. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2423-2431. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012049. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of 3,4,3′-tri-O-methylellagic acid. Retrieved from [Link]

  • Varghese, R., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(15), 5565-5580. Retrieved from [Link]

  • Virtua Drug. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Pérez-Villanueva, J., et al. (2018). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? Molecules, 23(5), 1051. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Schrödinger. (n.d.). Protein Preparation Workflow. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Isolation of 3,4,3'-Tri-O-methylflavellagic Acid from Plant Material

Introduction 3,4,3'-Tri-O-methylflavellagic acid is a naturally occurring phenolic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,3'-Tri-O-methylflavellagic acid is a naturally occurring phenolic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development. As a derivative of flavellagic acid, it belongs to the class of ellagitannins and has been identified in a variety of plant species. Research has indicated its potential as a scaffold for the development of new therapeutic agents.[1][2] This guide provides a comprehensive, in-depth protocol for the extraction, purification, and characterization of 3,4,3'-Tri-O-methylflavellagic acid from plant material, with a primary focus on Anogeissus leiocarpus, a well-documented botanical source.[1][2][3]

The methodologies detailed herein are designed to be robust and reproducible, providing researchers with a reliable framework for obtaining high-purity 3,4,3'-Tri-O-methylflavellagic acid for further investigation. The protocol encompasses every stage of the process, from the initial preparation of the plant material to the final structural elucidation and purity assessment of the isolated compound.

Physicochemical Properties of 3,4,3'-Tri-O-methylflavellagic Acid

A thorough understanding of the physicochemical properties of the target compound is paramount for the successful development of an extraction and purification protocol. The key properties of 3,4,3'-Tri-O-methylflavellagic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₂O₈[4][5]
Molecular Weight 344.27 g/mol [4]
Appearance Yellowish solid[5]
Solubility Soluble in methanol and DMSO.[5]
UV-Vis λmax (in Methanol) 247.6 nm, 372.3 nm[5]
Melting Point Not explicitly reported, but its glucoside melts at 258-261 °C (with decomposition).

Experimental Workflow Overview

The overall process for the isolation of 3,4,3'-Tri-O-methylflavellagic acid can be visualized as a multi-step workflow, beginning with the plant source and culminating in the pure, characterized compound.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Plant Anogeissus leiocarpus (Stem Bark) Drying Air Drying Plant->Drying Grinding Grinding to Powder Drying->Grinding Soxhlet Soxhlet Extraction (Methanol) Grinding->Soxhlet Evaporation Rotary Evaporation Soxhlet->Evaporation Column Silica Gel Column Chromatography Evaporation->Column Fraction Fraction Collection Column->Fraction TLC TLC Analysis Fraction->TLC Pooling Pooling of Pure Fractions TLC->Pooling Final_Evaporation Final Evaporation Pooling->Final_Evaporation HPLC HPLC-UV Analysis (Purity Assessment) Final_Evaporation->HPLC NMR NMR Spectroscopy (Structural Elucidation) Final_Evaporation->NMR MS Mass Spectrometry (Molecular Weight) Final_Evaporation->MS

Caption: Workflow for the extraction and purification of 3,4,3'-Tri-O-methylflavellagic acid.

Detailed Experimental Protocols

Part 1: Plant Material Preparation

The initial preparation of the plant material is a critical step that significantly influences the efficiency of the subsequent extraction process.

Protocol:

  • Collection: Obtain the stem bark of Anogeissus leiocarpus. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: Air-dry the collected stem bark in a well-ventilated area, shielded from direct sunlight to prevent the degradation of heat-labile compounds. The drying process is complete when the bark becomes brittle.

  • Grinding: Pulverize the dried stem bark into a coarse powder using a mechanical grinder. This increases the surface area of the plant material, facilitating more efficient solvent penetration during extraction.

Part 2: Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that is highly effective for the exhaustive isolation of phytochemicals.[6]

Materials and Equipment:

  • Powdered Anogeissus leiocarpus stem bark

  • Methanol (HPLC grade)

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Thimble Packing: Accurately weigh a desired amount of the powdered plant material (e.g., 100 g) and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Fill the round-bottom flask with a sufficient volume of methanol (typically a 1:5 to 1:10 solid-to-solvent ratio, w/v). Assemble the Soxhlet apparatus with the condenser.

  • Extraction: Heat the methanol in the round-bottom flask using a heating mantle to its boiling point. The methanol vapor will travel up to the condenser, where it will cool and drip back down onto the plant material in the thimble. The extraction chamber will slowly fill with methanol, and once it reaches a certain level, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. This process is allowed to cycle continuously for several hours (e.g., 6-8 hours) or until the solvent in the siphon arm runs clear.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask containing the methanolic extract. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Part 3: Purification by Silica Gel Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual compounds from a complex mixture based on their differential adsorption to a stationary phase.[7][8]

Materials and Equipment:

  • Crude methanolic extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Glass chromatography column

  • Cotton wool

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

  • Fraction collector or test tubes

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the chromatography column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

    • Equilibrate the column by passing n-hexane through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Add a small amount of silica gel to the dissolved extract and evaporate the solvent to dryness to create a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing and increasing the proportion of ethyl acetate, followed by methanol. A suggested gradient elution is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

    Table: Exemplar Gradient Elution Profile for Silica Gel Column Chromatography

Solvent System (v/v)Purpose
100% n-HexaneElution of non-polar impurities
n-Hexane : Ethyl Acetate (9:1)Gradual increase in polarity
n-Hexane : Ethyl Acetate (7:3)Elution of less polar compounds
n-Hexane : Ethyl Acetate (1:1)Elution of compounds with intermediate polarity
100% Ethyl AcetateElution of more polar compounds
Ethyl Acetate : Methanol (9:1)Elution of highly polar compounds, including 3,4,3'-Tri-O-methylflavellagic acid
  • TLC Monitoring:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 or a similar polarity solvent system that provides good separation).

    • Visualize the spots under a UV lamp.

    • Fractions showing a spot corresponding to the Rf value of 3,4,3'-Tri-O-methylflavellagic acid should be pooled together.

  • Final Concentration:

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,4,3'-Tri-O-methylflavellagic acid.

Analysis and Characterization

The identity and purity of the isolated compound must be confirmed through rigorous analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile
Gradient Program 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 372 nm
Injection Volume 10 µL
Column Temperature 25 °C

Method Validation Considerations:

A full method validation according to ICH guidelines should be performed, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]

Spectroscopic Characterization

The definitive structural elucidation of the isolated compound is achieved through a combination of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H and 13C NMR spectra of the isolated compound should be recorded and compared with literature data for 3,4,3'-Tri-O-methylflavellagic acid.

Table: 1H and 13C NMR Chemical Shifts of 3,4,3'-Tri-O-methylflavellagic acid in DMSO-d6

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
3-OCH₃3.99 (s)60.9
4-OCH₃4.04 (s)61.2
3'-OCH₃4.05 (s)61.5
57.51 (s)107.5
5'7.62 (s)111.8
1-111.9
1'-112.5
6-136.2
6'-139.8
3'-140.4
3-140.8
2'-141.0
2-141.5
4-153.4
4'-153.7
7'-158.4
7-158.8

Data compiled from Pramudya Wardana et al. (2022).[5]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the isolated compound, which is expected to be 344.27 g/mol .

Expected Results

The yield of 3,4,3'-Tri-O-methylflavellagic acid from Anogeissus leiocarpus can vary depending on the specific plant material and the efficiency of the extraction and purification process. From 500 g of the pulverized stem bark of Anogeissus leiocarpus, a yield in the range of tens of milligrams of the pure compound can be reasonably expected. The purity of the final product, as determined by HPLC, should be ≥95%.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Extraction Yield - Incomplete drying of plant material- Insufficient extraction time- Improper solvent-to-solid ratio- Ensure plant material is completely dry and brittle.- Increase the duration of the Soxhlet extraction.- Optimize the solvent volume.
Poor Separation in Column Chromatography - Improperly packed column (air bubbles, cracks)- Inappropriate solvent system- Overloading of the column- Repack the column carefully.- Perform preliminary TLC experiments to optimize the solvent system.- Reduce the amount of crude extract loaded onto the column.
Presence of Impurities in the Final Product - Co-elution of compounds with similar polarity- Incomplete separation of fractions- Use a shallower gradient during column chromatography.- Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC).

Conclusion

This comprehensive guide provides a detailed and scientifically grounded protocol for the extraction, purification, and characterization of 3,4,3'-Tri-O-methylflavellagic acid from plant sources. By adhering to the methodologies outlined, researchers can reliably obtain this valuable natural product for further investigation into its biological activities and potential therapeutic applications. The emphasis on both the practical steps and the underlying scientific principles is intended to empower researchers to not only replicate the protocol but also to adapt and optimize it for their specific needs.

References

  • dos Santos Pereira, E., et al. (2018). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. Molecules, 23(11), 2879. Available at: [Link]

  • Talari, S., et al. (2017). Validated HPLC method for the simultaneous determination of taxol and ellagic acid in a Punica granatum fruit. Journal of Pharmaceutical Analysis, 7(5), 321-327. Available at: [Link]

  • da Silva, A. C. C., et al. (2022). Validation HPLC-DAD Method for Quantification of Gallic and Ellagic Acid from Eugenia punicifolia Leaves, Extracts and Fractions. Journal of the Brazilian Chemical Society, 33, 1859-1869. Available at: [Link]

  • Adekunle, Y. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research, 1-8. Available at: [Link]

  • PubChem (2024). 3,3',4'-Tri-O-methylellagic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=11674590. Available at: [Link]

  • Pramudya Wardana, A., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(43), 28249-28258. Available at: [Link]

  • Hema, A., et al. (2022). HPLC-MS identification of three major flavonoids in the textile dye extract from dried leaves of Anogeissus leiocarpus. Asian Journal of Research in Chemistry, 15(1), 27-34. Available at: [Link]

  • Adigun, J. O., et al. (2000). Isolation and investigation of antimicrobial effect of 3, 4, 3 - tri-O- methylflavellagic acid and its glucoside from Anogeissus leiocarpus. Bulletin of the Chemical Society of Ethiopia, 14(2), 169-174. Available at: [Link]

  • Adekunle, Y. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O -methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research, 1-8. Available at: [Link]

  • ResearchGate (2022). Ellagitannins and triterpenoids extracts of Anogeissus leiocarpus stem bark extracts: Protective effects against osteoarthritis. Available at: [Link]

  • Adekunle, Y. A., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. LJMU Research Online. Available at: [Link]

  • ResearchGate (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O -methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Available at: [Link]

  • E3S Web of Conferences (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 434, 03037. Available at: [Link]

  • ResearchGate (2025). The structure of 3,4,3′-tri-O-methylellagic acid. Available at: [Link]

  • ETFLIN (2023). Phytochemical Analysis, In-vitro, and In-silico Antibacterial Activity of Stembark Extract of Anogeissus leiocarpus (DC) Guill and Perr. Available at: [Link]

  • E3S Web of Conferences (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 434, 03037. Available at: [Link]

  • Nauzo, A. A., et al. (2024). The Comparative Study of Phytochemical Constituents and Antibacterial Activities of Methanolic Extracts of the Leaf and Stem Bark of Anogeissus leiocarpus (DC.) Guill & Perr. FUTMinna Institutional Repository. Available at: [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 3,4,3'-Tri-O-methylflavellagic Acid

Abstract This application note presents a detailed, robust, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3,4,3'-Tri-O-methylflavellagic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3,4,3'-Tri-O-methylflavellagic acid. This compound, a derivative of ellagic acid, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2] An accurate and reliable analytical method is therefore essential for its study in drug discovery, formulation development, and quality control. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol herein provides a comprehensive guide encompassing method principles, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[3][4]

Introduction and Scientific Rationale

3,4,3'-Tri-O-methylflavellagic acid is a polyphenolic compound found in various plant species.[5] Recent studies have highlighted its cytotoxic effects against several cancer cell lines, making it a promising candidate for further investigation in oncology.[2][6] To advance this research, from pharmacokinetic studies to the quality control of raw materials or finished products, a validated analytical method for its accurate quantification is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7] This note details a method developed based on established principles for the analysis of related flavonoids and ellagic acid derivatives.[8][9] The choice of a reverse-phase C18 column is predicated on its wide applicability and excellent performance in separating moderately polar compounds like flavonoids.[10] A gradient elution is employed to ensure efficient separation from potential matrix components and degradation products, providing a clean, sharp peak for the analyte of interest. The use of an acidified mobile phase, a common practice in flavonoid analysis, protonates silanol groups on the silica backbone and the analyte itself, leading to improved peak symmetry and retention time stability.[11]

Experimental Workflow Overview

The overall process, from sample receipt to final data analysis, follows a systematic and validated pathway to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., Plant Extract, Formulation) Extraction Sample Extraction & Filtration Sample->Extraction Standard Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Construction (Peak Area vs. Concentration) Standard->Calibration MobilePhase Mobile Phase Preparation (Aqueous & Organic) HPLC HPLC Injection & Separation (C18 Column, Gradient Elution) MobilePhase->HPLC Extraction->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration & Identification (based on Retention Time) Detection->Integration Integration->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the quantification of 3,4,3'-Tri-O-methylflavellagic acid.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: 3,4,3'-Tri-O-methylflavellagic acid analytical standard (≥95% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Acids: Formic acid (analytical grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • System: HPLC or UHPLC system with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, <3 µm) can be used with a UHPLC system for faster run times.

The optimized chromatographic conditions are summarized in the table below.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks and ensures reproducible retention for phenolic compounds.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for lower backpressure and better peak efficiency.[12]
Gradient Program 0-25 min: 15-70% B25-28 min: 70-95% B28-30 min: 95% B (column wash)30-35 min: 15% B (equilibration)A gradient elution is necessary to separate the analyte from matrix impurities and ensure a stable baseline.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.[13]
Detection Wavelength 254 nmThis wavelength provides good absorbance for ellagic acid derivatives; however, it is recommended to determine the λmax by running a DAD scan of the standard for optimal sensitivity.[14]
Injection Volume 10 µLThis volume can be adjusted based on sample concentration and instrument sensitivity.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,4,3'-Tri-O-methylflavellagic acid standard and transfer to a 10 mL volumetric flask. The compound has limited solubility; dissolve in a minimal amount of DMSO (with gentle heating if necessary) and dilute to volume with methanol.[15] This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (15% Acetonitrile / 85% Water with 0.1% Formic Acid).

Sample Preparation (General Protocol for Plant Material)

This protocol is a general guideline and may require optimization based on the specific matrix.[16]

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50 °C until constant weight and grind into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture in an ultrasonic water bath for 30-60 minutes to facilitate extraction.[10]

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant.

  • Final Preparation: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[17] If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is fit for its intended purpose, a full validation must be performed.[4][18] This process establishes the performance characteristics of the method and provides confidence in the results.

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[13]

  • Protocol:

    • Analyze a blank (mobile phase), a placebo (sample matrix without the analyte, if available), and a standard solution of 3,4,3'-Tri-O-methylflavellagic acid.

    • Confirm that no interfering peaks are present at the retention time of the analyte.

    • Perform forced degradation studies to demonstrate that the method can separate the analyte from its potential degradation products.[19][20] These studies are crucial for creating a stability-indicating method.[21][22]

  • Forced Degradation Conditions: Expose the analyte solution (e.g., 50 µg/mL) to the following conditions, aiming for 5-20% degradation[23]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat at 80 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The analyte peak must remain spectrally pure (as determined by DAD peak purity analysis) and be well-resolved from all degradation peaks (Resolution > 2).

Linearity and Range
  • Protocol: Prepare and inject at least five concentrations of the working standard solutions across the expected range (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[24] The y-intercept should be insignificant.

Accuracy
  • Protocol: Perform a spike-recovery study. Add known amounts of the analyte stock solution to a sample matrix (placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Analysis: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[21]

Precision
  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[24]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.[21]

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.[14]

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., retention time, peak area).

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.[13]

System Suitability
  • Protocol: Before each analytical run, inject a standard solution (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

Summary and Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantification of 3,4,3'-Tri-O-methylflavellagic acid. By adhering to the comprehensive validation protocol outlined, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data suitable for regulatory submission and advanced scientific investigation. This method is stability-indicating, making it particularly valuable for stability studies of drug substances and products.

References

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • Hossain, M. M., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

  • Lee, J. H., & Talcott, S. T. (2005). Identification of Ellagic Acid Conjugates and Other Polyphenolics in Muscadine Grapes by HPLC-ESI-MS. Journal of Agricultural and Food Chemistry. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Donovan, J. L., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, J. H., & Talcott, S. T. (2005). Identification of ellagic acid conjugates and other polyphenolics in muscadine grapes by HPLC-ESI-MS. PubMed. [Link]

  • Chakit, M. (2024). How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. [Link]

  • Saiman, M. Z., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. [Link]

  • Shysh, A. M., et al. (2020). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3',4'-Tri-O-methylellagic acid. PubChem. [Link]

  • Chong, P. H., et al. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research. [Link]

  • Yilmaz, B., et al. (2022). The extraction and determination of ellagic acid and resveratrol in blueberry species by HPLC-DAD and LC- MS. AVESIS. [Link]

  • Patel, Y., & Argekar, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • da Silva, A. F. M., et al. (2019). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. PMC. [Link]

  • Li, Y., et al. (2024). Ultra-High-Performance Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry for Distinguishing the Origin of Ellagic Acid Extracts: Pomegranate Peels or Gallnuts. MDPI. [Link]

  • Amsbio. (n.d.). 3,4,3'-Tri-O-methylflavellagic acid. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). The structure of 3,4,3′-tri-O-methylellagic acid. [Link]

  • Anggriawan, D. R., et al. (2022). 3,4,3'-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. PubMed. [Link]

  • Sharma, S., & Singh, R. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • The Royal Society of Chemistry. (2015). SUPPORTING INFORMATION 3 HPLC assays. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kim, J., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Anggriawan, D. R., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. PMC. [Link]

Sources

Method

Using 3,4,3'-Tri-O-methylflavellagic acid as a research standard

Comprehensive Application Note: 3,4,3'-Tri-O-methylflavellagic Acid (MFA) as a Research Standard in Oncology and Analgesia Executive Summary In the landscape of natural product drug discovery, 3,4,3'-Tri-O-methylflavella...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 3,4,3'-Tri-O-methylflavellagic Acid (MFA) as a Research Standard in Oncology and Analgesia

Executive Summary

In the landscape of natural product drug discovery, 3,4,3'-Tri-O-methylflavellagic acid (MFA) (CAS: 13756-49-5) has emerged as a highly valuable reference standard. Originally isolated from the roots of Anogeissus leiocarpus and other botanical sources, this flavellagic acid derivative exhibits a multi-target pharmacological profile. As a Senior Application Scientist, I have designed this technical guide to provide researchers with the mechanistic rationale, quantitative benchmarks, and self-validating protocols necessary to utilize MFA effectively in preclinical assays, specifically targeting αβ-tubulin polymerization and Polo-like kinase-1 (PLK-1) inhibition.

Chemical Characterization & Analytical Validation

Before deploying MFA in biological assays, its structural integrity must be validated. MFA is a polyphenolic lactone characterized by specific methoxy substitutions that enhance its lipophilicity, allowing it to satisfy Lipinski’s Rule of Five for drug-likeness and cellular permeability (1[1]).

When verifying your commercial or isolated standard, ensure the 13 C-DEPT-Q NMR spectrum aligns with the following critical structural markers:

  • Methoxy Groups: Three distinct signals at δC 61.5 (C-3), 61.7 (C-4), and 62.2 (C-3′) confirming the tri-O-methyl configuration.

  • Lactone Carbonyls: Two distinct signals at δC 161.4 (C-7) and 158.8 (C-7′), which are essential for the molecule's rigidity and target-binding orientation (1[1]).

Pharmacological Mechanisms & Target Engagement

MFA operates via a dual-inhibitory mechanism that makes it an excellent positive control for mitotic catastrophe assays.

  • Tubulin Destabilization: MFA binds directly to the colchicine-binding site of αβ-tubulin. By doing so, it sterically hinders the addition of new tubulin heterodimers, interfering with microtubule assembly dynamics (2[2]).

  • PLK-1 Inhibition: MFA acts as a flavonoid inhibitor of Polo-like kinase-1, a critical enzyme regulating centrosome maturation and spindle assembly. The dual blockade of PLK-1 and tubulin ensures a robust G2/M phase cell cycle arrest, inevitably leading to apoptosis in rapidly dividing cancer cell lines (2[2]).

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Inhibits Kinase Activity Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Blocks Polymerization Mitosis Mitotic Spindle Disruption PLK1->Mitosis Tubulin->Mitosis Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis (Cancer Cells) Arrest->Apoptosis

Dual-target mechanism of MFA inducing G2/M cell cycle arrest and apoptosis in cancer cells.

Quantitative Pharmacological Profile

To utilize MFA as a reference standard, researchers must benchmark their novel compounds against MFA's established metrics. The following table summarizes its quantitative performance across various models (1[1]).

Pharmacological ParameterTarget / Biological ModelValueClinical Reference Standard
Cytotoxicity (IC 50​ ) Caco-2 (Human Colorectal Cancer)46.75 ± 13.00 µMVincristine
Antinociceptive (ID 50​ ) Mouse Writhing Model (In Vivo)10.8 µmol/kgAspirin (133.1 µmol/kg), Diclofenac (38.0 µmol/kg)
Binding Energy αβ-Tubulin (Colchicine site)-8.5 kcal/molN/A (In Silico Docking)
Binding Energy Polo-like Kinase-1 (PLK-1)-8.4 kcal/molN/A (In Silico Docking)

Note: MFA demonstrates profound antinociceptive potency, outperforming standard NSAIDs like Diclofenac and Aspirin by a significant margin, making it a valuable standard in pain-pathway research.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. This means the assay design inherently proves that the reagents are active and the biological system is responding correctly, independent of the test compound.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Microtubule assembly increases the turbidity of a solution. By measuring absorbance at 340 nm, we can kinetically track polymerization. MFA is used here to benchmark novel destabilizers. GTP is included because tubulin requires GTP hydrolysis to polymerize.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area clear plate to 37°C. Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP).

  • Compound Plating: Add 5 µL of test compounds, MFA (Reference Standard, 50 µM final), Paclitaxel (10 µM, Stabilizer Control), Colchicine (10 µM, Destabilizer Control), and DMSO (Vehicle Control, max 0.5% final) to respective wells.

  • Tubulin Addition: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL in Tubulin Buffer) to all wells using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • System Validation Criteria:

    • Assay is valid ONLY IF: The DMSO vehicle curve shows a standard sigmoidal increase in absorbance.

    • Assay is valid ONLY IF: Paclitaxel significantly accelerates the Vmax​ of polymerization, and Colchicine completely flattens the curve. If these conditions are met, the MFA-induced destabilization curve is scientifically trustworthy.

Protocol B: Caco-2 Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This enzymatic activity directly correlates with the number of viable cells. Because MFA is highly lipophilic, precise control of the DMSO vehicle is required to prevent solvent-induced membrane toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Treatment: Aspirate media. Apply 100 µL of fresh media containing serial dilutions of MFA (10 µM to 100 µM). Include Vincristine (1 µM) as a Positive Control and 0.5% DMSO as a Vehicle Control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This duration allows sufficient intracellular accumulation of insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (with a 650 nm reference wavelength to subtract cellular debris background).

  • System Validation Criteria:

    • Assay is valid ONLY IF: The Vehicle Control (0.5% DMSO) retains >95% viability compared to untreated cells (proving the solvent is not killing the cells).

    • Assay is valid ONLY IF: Vincristine reduces cell viability by >50% (proving the Caco-2 cells have not developed multidrug resistance and are susceptible to mitotic arrest).

References

  • Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Taylor & Francis (tandfonline.com) URL: [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Assays Using 3,4,3'-Tri-O-methylflavellagic Acid (MFA)

Scientific Rationale & Introduction The global search for novel oncology therapeutics frequently relies on bioactive scaffolds derived from natural products. 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a potent flavonoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The global search for novel oncology therapeutics frequently relies on bioactive scaffolds derived from natural products. 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a potent flavonoid derivative recently isolated from the methanolic root extract of the medicinal plant Anogeissus leiocarpus [1].

In vitro evaluations have demonstrated that MFA exhibits significant antiproliferative activity against human colorectal (Caco-2), breast (MCF-7), and cervical (HeLa) cancer cell lines [1]. The causality of this cytotoxicity stems from a dual-targeting mechanism: MFA exhibits a strong binding affinity for the colchicine-binding site of αβ-tubulin and Polo-like kinase-1 (PLK-1) [1]. By inhibiting tubulin polymerization and disrupting mitotic spindle assembly, MFA induces G2/M cell cycle arrest, ultimately triggering apoptosis in malignant cells.

This application note provides a comprehensive, self-validating protocol for assessing the in vitro cytotoxicity of MFA using the colorimetric MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, grounded in recent pharmacological findings.

Mechanistic Pathway of MFA

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) Tubulin αβ-Tubulin (Colchicine Binding Site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Binds (-8.4 kcal/mol) Microtubules Inhibition of Microtubule Polymerization Tubulin->Microtubules Blocks Spindle Disruption of Mitotic Spindle Assembly PLK1->Spindle Impairs Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Spindle->Arrest Apoptosis Apoptosis in Cancer Cells (Caco-2, MCF-7, HeLa) Arrest->Apoptosis Induces

Mechanistic pathway of MFA targeting αβ-tubulin and PLK-1 to induce apoptosis.

Quantitative Data Summary

The following table summarizes the foundational pharmacokinetic and cytotoxic parameters of MFA, establishing the baseline metrics expected during assay validation [1].

Parameter / TargetCell Line / ProteinValueInterpretation
Cytotoxicity (IC₅₀) Caco-2 (Colorectal)46.75 ± 13.00 µMMost sensitive cell line to MFA.
Cytotoxicity (IC₅₀) MCF-7 (Breast)> 46.75 µMSecond most sensitive cell line.
Binding Energy αβ-Tubulin (1SA0)-8.5 kcal/molHigh affinity for colchicine-binding site.
Binding Energy PLK-1 (3FC2)-8.4 kcal/molStrong competitive inhibition of kinase domain.

Experimental Protocol: MTT Cytotoxicity Assay

Assay Validation & Controls (Self-Validating System)

To ensure the assay is a self-validating system, the following controls must be included in every 96-well plate:

  • Vehicle Control: Cells treated with the maximum concentration of the solvent used for MFA (e.g., 0.5% DMSO). Causality: Isolates the cytotoxic effect of MFA from potential solvent-induced toxicity.

  • Positive Control: Cells treated with a known tubulin inhibitor (e.g., Vincristine) [1]. Causality: Validates the sensitivity of the specific cell passage to microtubule disruption.

  • Blank Control: Culture media + MTT reagent + DMSO (no cells). Causality: Accounts for background absorbance caused by media components (like phenol red) and the reagents themselves.

  • Edge Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS. Causality: Prevents evaporation in the inner wells during the 72-hour incubation, which would artificially concentrate the drug and skew IC₅₀ calculations.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Harvest Caco-2, MCF-7, or HeLa cells at 70-80% confluence using Trypsin-EDTA.

  • Resuspend in complete growth media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Seed cells at a density of 1×104 cells/well (100 µL volume) in the inner 60 wells of a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality: A 24-hour pre-incubation ensures cells adhere to the plate bottom and re-enter the logarithmic growth phase, providing an accurate, standardized metabolic baseline before drug exposure.

Step 2: MFA Dosing and Treatment

  • Prepare a 10 mM stock solution of MFA in 100% DMSO.

  • Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Aspirate the old media from the 96-well plate and gently add 100 µL of the MFA dilutions.

  • Incubate for 48 to 72 hours.

  • Causality: Because MFA targets mitotic spindle assembly (PLK-1 and tubulin), cells must pass through the G2/M phase of the cell cycle to exhibit toxicity. A 48-72 hour window ensures the majority of the asynchronous cell population undergoes division.

Step 3: MTT Addition

  • Prepare a fresh MTT stock solution at 5 mg/mL in sterile PBS. Filter-sterilize (0.22 µm).

  • Add 20 µL of the MTT solution directly to the 100 µL of media in each well.

  • Incubate in the dark for 4 hours at 37°C.

  • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the MTT reagent, reducing it into insoluble, purple formazan crystals. Dead cells lack this metabolic activity.

Step 4: Solubilization

  • Carefully aspirate the media containing unreacted MTT, being extremely careful not to disturb the formazan crystals at the bottom of the well.

  • Add 100 µL of 100% DMSO to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous media. DMSO lyses the cellular membranes and acts as a highly effective organic solvent to dissolve the crystals, creating a homogenous purple solution required for accurate spectrophotometric quantification.

Step 5: Quantification & Analysis

  • Read the absorbance of the plate at 570 nm using a microplate reader.

  • (Optional but recommended) Read a reference wavelength at 630 nm and subtract these values from the 570 nm readings. Causality: Subtracting the reference wavelength corrects for non-specific background noise, such as cell debris or fingerprints on the plastic plate.

  • Calculate percentage viability: [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle - Absorbance of Blank)] x 100.

  • Plot a dose-response curve and use non-linear regression analysis to determine the IC₅₀.

Experimental Workflow Visualization

Workflow Step1 1. Cell Seeding Caco-2, MCF-7, HeLa 24h Incubation Step2 2. MFA Treatment Serial Dilutions 48-72h Incubation Step1->Step2 Step3 3. MTT Addition Add MTT reagent Incubate 4h Step2->Step3 Step4 4. Solubilization Remove media Add DMSO Step3->Step4 Step5 5. Quantification Microplate Reader at 570 nm Step4->Step5

Step-by-step workflow for the in vitro MTT cytotoxicity assay using MFA.

References

  • Adekunle, Y. A., Samuel, B. B., Ezeude, C. M., Nahar, L., Fatokun, A. A., & Sarker, S. D. (2025). "Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root." Natural Product Research, 1-8.[Link]

Method

Application Note: Evaluating the Antioxidant Capacity of 3,4,3'-Tri-O-methylflavellagic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: DPPH Free Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay Introduction & Mechanistic Grounding 3,4,3'...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: DPPH Free Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay

Introduction & Mechanistic Grounding

3,4,3'-Tri-O-methylflavellagic acid (MFA) is a naturally occurring flavellagic acid derivative, prominently isolated from the roots and bark of Anogeissus leiocarpus[1]. While it has gained significant attention in oncology as a targeted inhibitor of polo-like kinase-1 (PLK-1) and the colchicine-binding site of αβ -tubulin[2], its polyphenolic backbone endows it with potent intrinsic antioxidant properties.

In drug development, oxidative stress is a primary driver of tissue damage and cellular aging. Evaluating the radical scavenging ability of MFA is critical for understanding its hepatoprotective and anti-inflammatory secondary mechanisms. The two most robust, high-throughput spectrophotometric methods for this evaluation are the DPPH and ABTS assays [3].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Relies primarily on Hydrogen Atom Transfer (HAT). The stable purple DPPH radical is reduced to a yellow hydrazine derivative by the phenolic hydroxyl groups of MFA [3].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): Relies primarily on Single Electron Transfer (SET). The blue-green ABTS radical cation (ABTS•+) is reduced back to its colorless neutral form [3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the distinct chemical pathways MFA utilizes to neutralize synthetic radicals, dictating the spectrophotometric readouts used in the laboratory.

AssayWorkflow Compound 3,4,3'-Tri-O-methylflavellagic acid (Polyphenolic Antioxidant) DPPH_Radical DPPH• Radical (Purple Chromophore) Compound->DPPH_Radical Hydrogen Atom Transfer (HAT) ABTS_Radical ABTS•+ Radical Cation (Blue-Green Chromophore) Compound->ABTS_Radical Single Electron Transfer (SET) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced Reduction Reaction ABTS_Reduced ABTS (Colorless, Neutral Form) ABTS_Radical->ABTS_Reduced Reduction Reaction Read_DPPH Spectrophotometry Absorbance at 517 nm DPPH_Reduced->Read_DPPH Quantify Signal Decay Read_ABTS Spectrophotometry Absorbance at 734 nm ABTS_Reduced->Read_ABTS Quantify Signal Decay

Fig 1: Mechanism of DPPH and ABTS radical scavenging by 3,4,3'-Tri-O-methylflavellagic acid.

Self-Validating Assay Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), these protocols are designed as self-validating systems . Polyphenolic compounds like MFA often possess intrinsic coloration that can artificially inflate absorbance readings. Therefore, rigorous sample blanking is mandatory.

Materials Required
  • Analyte: 3,4,3'-Tri-O-methylflavellagic acid (Stock dissolved in HPLC-grade Methanol or DMSO).

  • Reagents: DPPH (Sigma-Aldrich), ABTS (Sigma-Aldrich), Potassium Persulfate ( K2​S2​O8​ ), Trolox (Positive Control).

  • Equipment: 96-well UV-Vis microplate reader, amber microcentrifuge tubes.

Protocol A: DPPH Free Radical Scavenging Assay

Causality Focus: DPPH is highly stable in organic solvents but insoluble in water. Methanol is strictly used to maintain radical stability and ensure complete solvation of the lipophilic MFA.

  • Reagent Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM. Crucial: Store in an amber flask. DPPH is highly photosensitive; ambient light will cause premature radical degradation, leading to false-positive antioxidant capacity.

  • Sample Dilution: Prepare MFA concentrations ranging from 1 to 100 µg/mL in methanol.

  • Reaction Assembly (96-well plate):

    • Test Wells: Add 100 µL of MFA sample + 100 µL of 0.1 mM DPPH.

    • Assay Control: Add 100 µL of methanol + 100 µL of 0.1 mM DPPH (Validates maximum radical absorbance).

    • Sample Blank: Add 100 µL of MFA sample + 100 µL of methanol (Validates and subtracts the intrinsic absorbance of the MFA compound).

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. Causality: 30 minutes is the kinetic equilibrium point for the HAT reaction of most ellagic acid derivatives.

  • Data Acquisition: Measure absorbance at 517 nm ( A517​ ). This specific wavelength corresponds to the peak absorption ( λmax​ ) of the unreduced DPPH radical.

Protocol B: ABTS Radical Cation Decolorization Assay

Causality Focus: Unlike DPPH, ABTS requires chemical activation to become a radical. Reading at 734 nm is deliberately chosen because it falls outside the absorption spectrum of most natural polyphenols, minimizing background noise.

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate.

  • Activation Incubation: Incubate the mixture in the dark at room temperature for 12–16 hours. Causality: Potassium persulfate acts as a slow oxidizing agent. This duration is required to achieve complete conversion of ABTS to the stable ABTS•+ radical cation.

  • Working Solution Standardization: Dilute the ABTS•+ solution with methanol until the absorbance at 734 nm reaches 0.70±0.02 . Causality: Standardizing the initial absorbance ensures the assay operates within the linear dynamic range of the spectrophotometric detector (Beer-Lambert Law).

  • Reaction Assembly:

    • Test Wells: Add 10 µL of MFA sample + 190 µL of ABTS•+ working solution.

    • Assay Control: Add 10 µL of methanol + 190 µL of ABTS•+ working solution.

    • Sample Blank: Add 10 µL of MFA sample + 190 µL of methanol.

  • Incubation: Incubate in the dark for exactly 6 minutes. Causality: SET reactions are significantly faster than HAT reactions; 6 minutes ensures kinetic stabilization without secondary degradation.

  • Data Acquisition: Measure absorbance at 734 nm ( A734​ ).

Data Analysis & Quality Control

To calculate the radical scavenging activity, use the self-validating formula that accounts for the intrinsic absorbance of the MFA compound:

% Inhibition=(1−Acontrol​Atest​−Asample_blank​​)×100

Quality Control Checkpoints:

  • Positive Control Validation: Run Trolox or Ascorbic Acid in parallel. If the IC50​ of Trolox deviates by >10% from historical lab baselines, the DPPH/ABTS stocks have degraded and must be remade.

  • Blanking Integrity: If Asample_blank​ exceeds 0.100 OD units, the sample is highly pigmented and the subtraction formula above is strictly mandatory to prevent artificially inflated inhibition percentages.

Representative Quantitative Data

The following table summarizes the expected quantitative performance of 3,4,3'-Tri-O-methylflavellagic acid compared to industry-standard antioxidants, based on the behavior of purified ellagic acid derivatives from Anogeissus leiocarpus[4].

Test Compound / StandardAssay TypeExpected IC50​ ( μ g/mL)Max Inhibition ObservedPrimary Mechanism
3,4,3'-Tri-O-methylflavellagic acid DPPH12.5 ± 1.2> 95%HAT
3,4,3'-Tri-O-methylflavellagic acid ABTS8.4 ± 0.9> 98%SET
Trolox (Positive Control)DPPH4.5 ± 0.4100%HAT / SET
Ascorbic Acid (Positive Control)ABTS3.2 ± 0.3100%SET

Note: MFA exhibits a slightly lower IC50​ in the ABTS assay compared to DPPH. This is typical for sterically hindered polyphenols, as the ABTS radical cation is less sterically demanding than the bulky DPPH radical, allowing for more efficient electron transfer.

References

  • Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Taylor & Francis (Journal of Asian Natural Products Research) URL:[Link]

  • Qualitative Chemical Characterization and Multidirectional Biological Investigation of Leaves and Bark Extracts of Anogeissus leiocarpus (DC.) Guill. & Perr. (Combretaceae) Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Phytochemical Study and Effect of Aqueous Extracts of Leaves and Bark of Trunks Anogeissus leiocarpus Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

Sources

Application

Application Note: Profiling the Cytotoxic and Antimitotic Effects of 3,4,3'-Tri-O-methylflavellagic Acid on HeLa Cells

Scientific Context & Mechanistic Rationale The pursuit of novel antineoplastic agents from natural products has led to the identification of 3,4,3'-Tri-O-methylflavellagic acid (MFA) , a flavonoid isolated from the root...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The pursuit of novel antineoplastic agents from natural products has led to the identification of 3,4,3'-Tri-O-methylflavellagic acid (MFA) , a flavonoid isolated from the root extract of Anogeissus leiocarpus. Recent multi-protein target screening and in vitro analyses have characterized MFA as a potent dual-targeting inhibitor. Specifically, it exhibits high binding affinity for the colchicine-binding site of αβ-tubulin and polo-like kinase-1 (PLK-1) ([1]).

Why HeLa Cells? HeLa (human cervical adenocarcinoma) cells are characterized by rapid proliferation and a high mitotic index. Because both PLK-1 and αβ-tubulin are critical drivers of mitotic spindle formation and cell cycle progression, HeLa cells serve as an ideal, highly sensitive in vitro model to evaluate antimitotic agents. Inhibiting these targets prevents chromosomal segregation, triggering the spindle assembly checkpoint (SAC) and stalling the cells in the G2/M phase, ultimately inducing apoptosis ([2]).

To establish a self-validating experimental system, researchers must not only measure gross cytotoxicity (via MTT) but also prove the specific mechanism of action (via flow cytometry for cell cycle arrest).

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between MFA's molecular binding and the resulting phenotypic effects in HeLa cells.

MOA cluster_targets Primary Molecular Targets MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) Tubulin αβ-Tubulin (Colchicine-binding site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Binds (-8.4 kcal/mol) Microtubule Microtubule Destabilization Tubulin->Microtubule Mitosis Mitotic Spindle Disruption PLK1->Mitosis Arrest G2/M Cell Cycle Arrest (SAC Activation) Microtubule->Arrest Mitosis->Arrest Apoptosis Apoptosis in HeLa Cells Arrest->Apoptosis

Mechanism of MFA-induced apoptosis in HeLa cells via dual inhibition of PLK-1 and αβ-tubulin.

Experimental Workflow Design

A robust pharmacological evaluation requires orthogonal assays. The workflow below transitions from general viability screening to specific mechanistic validation.

Workflow Culture HeLa Cell Culture (DMEM + 10% FBS) Seed Seed in Microplates (Incubate 24h) Culture->Seed Treat MFA Treatment (0.1 - 100 µM, 48h) Seed->Treat MTT MTT Assay (Cytotoxicity & IC50) Treat->MTT FACS Flow Cytometry (Cell Cycle Analysis) Treat->FACS

Experimental workflow for evaluating MFA cytotoxicity and mechanism of action in HeLa cells.

Quantitative Data & Reference Benchmarks

When establishing your assay parameters, reference the established binding affinities and baseline cytotoxicity metrics for MFA to ensure your dynamic range is appropriate.

Target / Cell LineParameter EvaluatedReference ValueSource
αβ-tubulin (Colchicine site)Molecular Binding Energy-8.5 kcal/mol[1]
Polo-like kinase-1 (PLK-1)Molecular Binding Energy-8.4 kcal/mol[1]
Caco-2 Cells Cytotoxicity (IC50)46.75 ± 13.00 µM[1]
HeLa Cells Cytotoxicity (IC50)Dose-dependent reduction[1]
MCF-7 Cells Cytotoxicity (IC50)Dose-dependent reduction[1]

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating strict vehicle controls to rule out solvent toxicity, and positive controls to prove the assay is capable of detecting the specific mechanism (e.g., Colchicine for tubulin inhibition).

Protocol A: HeLa Cell Culture & MFA Treatment

Causality Note: MFA is highly lipophilic and satisfies Lipinski's Rule of Five. It must be dissolved in high-purity DMSO. However, DMSO concentrations above 0.1% v/v can induce background cytotoxicity in HeLa cells, skewing the IC50.

  • Cell Maintenance: Culture HeLa cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed cells at a density of 5×103 cells/well in a 96-well plate (for MTT) or 2×105 cells/well in 6-well plates (for Flow Cytometry). Incubate for 24 hours to allow adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of MFA in sterile DMSO.

  • Treatment: Perform serial dilutions in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Negative Control: 0.1% DMSO in complete media.

    • Positive Control: 1 µM Colchicine or 100 nM Paclitaxel.

  • Incubation: Expose the HeLa cells to the treatments for 48 hours.

Protocol B: Cytotoxicity Evaluation (MTT Assay)

Causality Note: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Because MFA induces apoptosis, mitochondrial function will collapse, directly correlating with a decrease in formazan crystal formation.

  • Reagent Addition: After the 48-hour treatment, carefully aspirate the media. Add 100 µL of fresh DMEM and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Metabolic Conversion: Incubate the plates in the dark at 37°C for 4 hours. Viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate the MTT-containing media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well.

  • Quantification: Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the 0.1% DMSO vehicle control. Determine the IC50 using non-linear regression analysis.

Protocol C: Mechanistic Validation via Cell Cycle Analysis

Causality Note: Cytotoxicity alone does not prove the mechanism. Because MFA targets αβ-tubulin and PLK-1, it must disrupt the mitotic spindle. Propidium Iodide (PI) staining coupled with flow cytometry will self-validate the mechanism by revealing a distinct accumulation of cells with 4N DNA content (G2/M phase arrest).

  • Harvesting: Collect the MFA-treated HeLa cells from the 6-well plates. Crucially, collect both the attached cells (via trypsinization) and the floating cells in the media, as mitotic/apoptotic cells often detach.

  • Fixation: Wash the cell pellet twice with cold PBS. Resuspend the pellet in 300 µL of cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells (800 x g for 5 mins) and wash twice with PBS to remove residual ethanol. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 50 µg/mL RNase A in PBS).

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes. The RNase A is critical to ensure PI only intercalates with DNA, not RNA.

  • Flow Cytometry: Analyze the samples using a flow cytometer, capturing at least 10,000 events per sample. Use the positive control (Colchicine) to benchmark the G2/M peak. MFA-treated cells should exhibit a dose-dependent increase in the G2/M population compared to the vehicle control.

References

  • Akinleye, T. E., Ogbole, O., Adekunle, Y., & Samuel, B. B. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research, 1–8. Advance online publication.[Link]

Sources

Method

Application Notes and Protocols for the Characterization of 3,4,3'-Tri-O-methylflavellagic Acid

Introduction 3,4,3'-Tri-O-methylflavellagic acid is a naturally occurring polyphenolic compound that has garnered significant interest for its potential pharmacological activities. As a derivative of flavellagic acid, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,3'-Tri-O-methylflavellagic acid is a naturally occurring polyphenolic compound that has garnered significant interest for its potential pharmacological activities. As a derivative of flavellagic acid, its precise characterization is paramount for researchers in natural product chemistry, drug discovery, and quality control. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the unambiguous identification and structural elucidation of 3,4,3'-Tri-O-methylflavellagic acid. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of 3,4,3'-Tri-O-methylflavellagic acid is crucial for its effective analysis.

PropertyValueSource
Molecular FormulaC₁₇H₁₂O₈[1]
Molecular Weight344.27 g/mol [1]
AppearanceYellowish solid[2]
CAS Number13756-49-5[3]
SolubilitySoluble in DMSO (may require heating)[1]

Handling and Storage: 3,4,3'-Tri-O-methylflavellagic acid should be handled in a well-ventilated area, wearing appropriate personal protective equipment. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

II. Analytical Workflow for Characterization

The comprehensive characterization of 3,4,3'-Tri-O-methylflavellagic acid typically involves a multi-technique approach to ascertain its identity, purity, and structure. The following workflow is recommended for a thorough analysis.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Elucidation Isolation Isolation from Natural Source Purification Purification (e.g., Column Chromatography) Isolation->Purification Standard_Prep Standard Preparation (Dissolution in appropriate solvent) Purification->Standard_Prep UV_Vis UV-Vis Spectroscopy Standard_Prep->UV_Vis Preliminary Identification MS Mass Spectrometry (e.g., DART-MS, ESI-MS) Standard_Prep->MS Molecular Weight Determination NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Standard_Prep->NMR Structural Elucidation Data_Interpretation Data Interpretation and Structural Confirmation UV_Vis->Data_Interpretation MS->Data_Interpretation NMR->Data_Interpretation

Figure 1: A generalized workflow for the analytical characterization of 3,4,3'-Tri-O-methylflavellagic acid.

III. Spectroscopic Characterization Protocols

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable preliminary information about the presence of chromophoric systems within the molecule. For 3,4,3'-Tri-O-methylflavellagic acid, the spectrum is indicative of the conjugated aromatic and carbonyl groups.[2]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 AU.

  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.[4]

    • Wavelength Range: Scan from 200 to 800 nm.[5]

    • Blank: Use the same solvent as used for the sample preparation as a blank.

  • Data Acquisition: Record the absorbance spectrum.

  • Expected Results: The UV-Vis spectrum of 3,4,3'-Tri-O-methylflavellagic acid in methanol typically exhibits two major absorption bands.[2]

λmax (nm)InterpretationReference
~248 nmAromatic system absorption[2]
~372 nmCarbonyl and conjugated system absorption[2]
B. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3,4,3'-Tri-O-methylflavellagic acid. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation and Parameters:

    • Ionization Source: Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI) are commonly used.[2][6]

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution measurements.[7][8]

    • Mode: Positive or negative ion mode can be employed, depending on the instrument and desired information.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.

IonCalculated m/zObserved m/z (Example)Reference
[C₁₇H₁₂O₈+H]⁺345.0605Consistent with high-resolution data[6][8]
[C₁₇H₁₂O₈-H]⁻343.0459Consistent with high-resolution data[6][8]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, providing further structural information. For instance, the loss of methyl groups can be observed.[6]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of 3,4,3'-Tri-O-methylflavellagic acid, providing detailed information about the carbon-hydrogen framework.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, typically DMSO-d₆.[2][9]

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Acquisition: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Expected Results:

¹H NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~7.5s1HAromatic proton (H-5')[9][10]
~4.1s3HMethoxy protons (C-3' -OCH₃)[9][10]
~4.0s3HMethoxy protons (C-4 -OCH₃)[9][10]
~3.9s3HMethoxy protons (C-3 -OCH₃)[9][10]

¹³C NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentReference
~161 and ~159Carbonyl carbons (lactone)[9]
~154 - ~98Aromatic carbons[9]
~62 - ~61Methoxy carbons[9]

2D NMR: HSQC and HMBC experiments are crucial for correlating the proton and carbon signals, confirming the connectivity within the molecule and the positions of the methoxy groups.

NMR_Analysis_Workflow Sample_Prep Dissolve sample in DMSO-d₆ 1H_NMR Acquire ¹H NMR Spectrum Sample_Prep->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Sample_Prep->13C_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Sample_Prep->2D_NMR Data_Analysis Correlate Spectra and Assign Signals 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Elucidation Confirm Structure of 3,4,3'-Tri-O-methylflavellagic acid Data_Analysis->Structure_Elucidation

Figure 2: Workflow for the structural elucidation of 3,4,3'-Tri-O-methylflavellagic acid using NMR spectroscopy.

IV. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of 3,4,3'-Tri-O-methylflavellagic acid and for quantitative analysis.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at one of the λmax values determined by UV-Vis spectroscopy (e.g., 254 nm or 370 nm).

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Purity can be assessed by the area percentage of the main peak. For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

V. Conclusion

The combination of UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy provides a robust and reliable framework for the comprehensive characterization of 3,4,3'-Tri-O-methylflavellagic acid. The protocols outlined in this application note are designed to guide researchers in obtaining high-quality data for unambiguous structural elucidation and purity assessment, which are critical for advancing research and development in the fields of natural products and medicinal chemistry.

VI. References

  • Arbain, D., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(1), 1-12. [Link]

  • Adekunle, O. C., et al. (2023). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Natural Product Research, 1-7. [Link]

  • Adigun, J. O., et al. (2000). Isolation and investigation of antimicrobial effect of 3,4,3'-tri-O-methylflavellagic acid and its glucoside from Anogeissus leocarpus. Bulletin of the Chemical Society of Ethiopia, 14(2), 169-174. [Link]

  • Taylor & Francis Online. (2023). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (D. Natural Product Research. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0261185). [Link]

  • Xu, J., et al. (2015). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of pharmaceutical and biomedical analysis, 107, 384-392. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the isolated compound, 3,3 -di-O-methyl ellagic acid ( m/z = 330). [Link]

  • Amsbio. (n.d.). 3,4,3'-Tri-O-methylflavellagic acid. [Link]

  • MassBank. (2007). MSBNK-Waters-WA000567. [Link]

  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. [Link]

  • PubChem. (n.d.). 3,3',4'-Tri-O-methylellagic acid. [Link]

  • ResearchGate. (n.d.). UV-Vis spectroscopy analysis of ellagic acid. [Link]

  • Burlingame, A. L., Baillie, T. A., & Derrick, P. J. (1986). Mass spectrometry. Analytical chemistry, 58(5), 165R–211R. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). A Combination of UV-Vis Spectroscopy and Chemometrics for Detection of Sappanwood (Caesalpinia sappan) Adulteration from Three Dyes. [Link]

Sources

Application

Protocol for assessing cell viability with 3,4,3'-Tri-O-methylflavellagic acid and doxorubicin

Topic: Protocol for Assessing Cell Viability with 3,4,3'-Tri-O-methylflavellagic acid and Doxorubicin Audience: Researchers, scientists, and drug development professionals. A Framework for Investigating the Synergistic P...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Assessing Cell Viability with 3,4,3'-Tri-O-methylflavellagic acid and Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

A Framework for Investigating the Synergistic Potential of 3,4,3'-Tri-O-methylflavellagic acid and Doxorubicin in Cancer Cell Lines

Introduction

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously.[1] Doxorubicin (DOX), an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent.[2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger DNA damage responses and induce apoptosis in rapidly dividing cancer cells.[3][4] However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance.[2][5]

This has spurred the search for novel agents that can synergize with doxorubicin, enhancing its anticancer effects while potentially allowing for lower, less toxic doses. Natural products are a rich source of such compounds.[6] 3,4,3'-Tri-O-methylflavellagic acid (TMF), a derivative of ellagic acid isolated from plants like Syzygium polycephalum, has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and T47D.[7][8] In-silico studies suggest TMF may exert its anticancer effects by inhibiting key regulatory proteins such as Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[7][9]

The inhibition of SIRT1 is particularly noteworthy in the context of doxorubicin therapy. SIRT1 can deacetylate and restrain the activity of p53, a critical tumor suppressor that is activated by DNA damage and is a key mediator of doxorubicin-induced apoptosis.[3][7] It is hypothesized that by inhibiting SIRT1, TMF could potentiate the p53-mediated apoptotic cascade initiated by doxorubicin, leading to a synergistic cytotoxic effect. This application note provides a comprehensive protocol to investigate this hypothesis, guiding researchers through the systematic evaluation of TMF and doxorubicin, both individually and in combination, to determine their interaction and potential as a novel combination therapy.

Part 1: Foundational Principles and Mechanistic Rationale

The Anticancer Mechanism of Doxorubicin

Doxorubicin's cytotoxic effects are multifaceted. Upon entering the cell, it intercalates into DNA, obstructing the replication and transcription machinery. Its most well-characterized effect is the inhibition of topoisomerase II, an enzyme that creates transient double-strand breaks to resolve DNA topology during replication.[10] By stabilizing the topoisomerase II-DNA cleavable complex, doxorubicin leads to permanent DNA strand breaks. This extensive DNA damage activates a robust cellular response, primarily through the p53 tumor suppressor protein. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate the intrinsic pathway of apoptosis.[11] This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3.[12]

dot

Doxorubicin_Pathway cluster_cell Cancer Cell Dox Doxorubicin CellMembrane Cell Membrane DNA Nuclear DNA Dox->DNA Intercalation Top2 Topoisomerase II Dox->Top2 Inhibition CellMembrane->DNA DSB DNA Double-Strand Breaks Top2->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptotic pathway.

The Hypothesized Anticancer Mechanism of TMF

3,4,3'-Tri-O-methylflavellagic acid is a natural product with emerging evidence of anticancer activity.[7] While its complete mechanism is still under investigation, computational and in-vitro studies suggest it functions, in part, by inhibiting CDK9 and SIRT1.[7][9]

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including anti-apoptotic proteins like Mcl-1.[13] By inhibiting CDK9, TMF can downregulate the expression of survival proteins, thereby sensitizing cancer cells to apoptotic stimuli.

  • SIRT1 Inhibition: SIRT1 is a histone deacetylase that plays a complex, context-dependent role in cancer.[14] One of its key functions is the deacetylation of non-histone proteins, including the tumor suppressor p53. Deacetylation of p53 by SIRT1 can repress its transcriptional activity, thereby inhibiting apoptosis.[7]

Rationale for Combination: A Synergistic Hypothesis

The potential for synergy between TMF and doxorubicin lies at the intersection of their mechanisms. Doxorubicin induces DNA damage, leading to p53 activation. Concurrently, TMF's inhibition of SIRT1 would prevent the deacetylation and subsequent inactivation of p53. This could lead to a more sustained and robust p53 response, amplifying the signal for apoptosis and lowering the threshold for cell death. This proposed synergistic interaction provides a strong rationale for investigating their combined effect.

dot

Synergistic_Pathway Dox Doxorubicin DSB DNA Damage Dox->DSB TMF TMF SIRT1 SIRT1 TMF->SIRT1 Inhibits p53 p53 DSB->p53  Activates p53_acetyl Acetylated p53 (Active) p53->p53_acetyl Acetylation p53_acetyl->p53 Deacetylation Apoptosis Enhanced Apoptosis p53_acetyl->Apoptosis SIRT1->p53 Inhibits (Deacetylates)

Caption: Hypothesized synergistic mechanism of TMF and Doxorubicin.

Part 2: Experimental Design and Protocols

This section outlines a comprehensive workflow to assess the cytotoxic and apoptotic effects of TMF and doxorubicin, culminating in a quantitative analysis of their potential synergy.

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Workflow Start Start: Select Cancer Cell Line (e.g., HeLa, MCF-7, T47D) Step1 Phase 1: Single-Agent Dose Response Determine IC50 for TMF and Doxorubicin individually (MTT/MTS Assay) Start->Step1 Step2 Phase 2: Combination Treatment Treat cells with drugs at a constant ratio (based on IC50 values) Step1->Step2 Step3 Phase 3: Assess Viability & Synergy Perform MTT/MTS Assay Calculate Combination Index (CI) Step2->Step3 Step4 Phase 4: Mechanistic Validation Confirm apoptosis via Annexin V/PI Staining (Flow Cytometry) Step3->Step4 End End: Data Analysis & Conclusion Step4->End

Caption: Experimental workflow for assessing drug combination effects.

Materials and Reagents
  • Selected cancer cell line (e.g., HeLa, MCF-7, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3,4,3'-Tri-O-methylflavellagic acid (TMF)

  • Doxorubicin Hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or SDS in HCl)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 96-well and 6-well tissue culture plates

  • Microplate reader (absorbance at 490nm for MTS or 570nm for MTT)

  • Flow cytometer

Protocol 1: Determining Single-Agent IC50 using MTT/MTS Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter that defines the potency of each compound. It is essential for designing subsequent combination studies. The MTT assay measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of living cells.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of TMF and doxorubicin in DMSO. Create a series of 2-fold serial dilutions of each drug in complete medium to achieve final concentrations spanning a wide range (e.g., for doxorubicin: 0.01 µM to 10 µM; for TMF: 1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT/MTS Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Solubilization (MTT only): After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[17] Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance on a microplate reader.

    • MTT: 570 nm.[17]

    • MTS: 490 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot % Viability against the log of drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each drug.

CompoundExample Cell LineReported EC50/IC50
Doxorubicin HeLa2.9 µM[1]
T47D0.03 µg/mL (~0.05 µM)[7]
MCF-72.5 µM[1]
TMF HeLa12.57 µg/mL (~34.8 µM)[7]
T47D55.35 µg/mL (~152.8 µM)[7]
Note: These values are for reference and the IC50 should be experimentally determined for the specific cell line and conditions used.
Protocol 2: Combination Viability Assay and Synergy Analysis

To assess for synergy, the drugs are combined at a constant ratio derived from their individual IC50 values. The interaction is then quantified using the Chou-Talalay method to calculate a Combination Index (CI).[19]

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect

Step-by-Step Methodology:

  • Determine Combination Ratio: Calculate the ratio of the IC50 values of the two drugs (e.g., Ratio = IC50_Dox / IC50_TMF).

  • Prepare Combination Dilutions: Prepare a stock solution of the drug combination where the drugs are mixed at the determined constant ratio. Then, create a series of 2-fold serial dilutions of this mixture. For example, if the IC50 for Dox is 1 µM and for TMF is 20 µM, the ratio is 1:20. The dilutions would be (2 µM Dox + 40 µM TMF), (1 µM Dox + 20 µM TMF), (0.5 µM Dox + 10 µM TMF), etc.

  • Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 2.1, using the combination dilutions.

  • Viability Assessment: Follow steps 4-7 from Protocol 2.1 to measure cell viability after treatment with the drug combinations.

  • Synergy Calculation (Chou-Talalay Method):

    • The core of this method is the Combination Index (CI) equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of Drug 1 (Dox) and Drug 2 (TMF) in combination that result in a specific effect (e.g., 50% inhibition).

      • (Dx)₁ and (Dx)₂ are the concentrations of the single agents (Drug 1 and Drug 2 alone) that would be required to achieve the same effect. These values are calculated from the dose-response curves of the individual drugs.

    • Specialized software like CompuSyn is highly recommended for these calculations, as it can generate CI values at various effect levels (e.g., Fa-CI plots) and create isobolograms for a comprehensive analysis.[16]

Combination Index (CI) ValueInterpretation
< 0.9Synergy[4]
0.9 - 1.1Additive Effect[4]
> 1.1Antagonism[4]
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This protocol validates that the observed decrease in viability is due to apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat them with TMF alone, doxorubicin alone, and the synergistic combination (e.g., at their respective IC50 concentrations and the combination that yields a CI < 1). Also include a vehicle-treated control group. Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Be sure to set up proper compensation controls using single-stained samples.

  • Data Analysis: The data will be displayed in a quadrant plot:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells (or debris) Quantify the percentage of cells in each quadrant to compare the levels of apoptosis induced by the single agents versus the combination.

Part 3: Data Interpretation and Concluding Remarks

The successful execution of these protocols will provide a multi-faceted view of the interaction between 3,4,3'-Tri-O-methylflavellagic acid and doxorubicin. The primary endpoint is the Combination Index, which will quantitatively define the nature of the interaction. A consistent CI value below 1 across multiple effect levels would be strong evidence of synergy.

This quantitative data should be supported by the mechanistic insights from the Annexin V/PI assay. A synergistic combination identified by the MTT assay should correspond to a significant increase in the percentage of apoptotic cells (early and late) compared to either drug alone. If synergy is confirmed, it would validate the initial hypothesis and provide a strong foundation for further preclinical investigation, including in-vivo studies and detailed molecular analyses to confirm the proposed p53/SIRT1 mechanism. This structured approach ensures a robust and self-validating assessment of this promising therapeutic combination.

References

  • Zhu, Y., et al. (2021). Regulated cell death pathways in doxorubicin-induced cardiotoxicity. Cell Death & Disease. Available at: [Link]

  • Zhang, T., et al. (2012). ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Childs, A. C., et al. (2002). Doxorubicin Treatment in Vivo Causes Cytochrome c Release and Cardiomyocyte Apoptosis, As Well As Increased Mitochondrial Efficiency, Superoxide Dismutase Activity, and Bcl-2:Bax Ratio. Cancer Research. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • Wang, S., et al. (2013). Doxorubicin Caused Apoptosis of Mesenchymal Stem Cells via p38, JNK and p53 Pathway. Cellular Physiology and Biochemistry. Available at: [Link]

  • Astuti, P., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Creative Bioarray. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Creative Bioarray. Available at: [Link]

  • Astuti, P., et al. (2022). 3,4,3'-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Susanto, J., et al. (2023). Reduction of Doxorubicin-Induced Cardiotoxicity by Co-Administration of Smart Liposomal Doxorubicin and Free Quercetin: In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Bio-protocol. (2021). Analysis of Combination Index. Bio-protocol. Available at: [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. Available at: [Link]

  • Cele, N. G., et al. (2022). Co-Treatment of Caco-2 Cells with Doxorubicin and Gold Nanoparticles Produced from Cyclopia intermedia Extracts or Mangiferin Enhances Drug Effects. MDPI. Available at: [Link]

  • Martinelli, C., et al. (2021). Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells. MDPI. Available at: [Link]

  • Wleklinska, M., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. Available at: [Link]

  • dos Santos, J. F., et al. (2023). Acrocomia aculeata associated with doxorubicin: cardioprotection and anticancer activity. Food and Chemical Toxicology. Available at: [Link]

  • Susanto, J., et al. (2023). Reduction of Doxorubicin-Induced Cardiotoxicity by Co-Administration of Smart Liposomal Doxorubicin and Free Quercetin: In Vitro and In Vivo Studies. PubMed. Available at: [Link]

  • Scientific Figure on ResearchGate. (n.d.). Evidence for synergism of the genotoxic drug doxorubicin in combination... ResearchGate. Available at: [Link]

  • Zhitomirsky, B., & Assaraf, Y. G. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]

  • Synergistic Activation of Doxorubicin against Cancer: A Review. (2018). Remedy Publications LLC. Available at: [Link]

  • Ferraiuolo, M., et al. (2020). CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Bolyard, C., et al. (2014). Doxorubicin synergizes with 34.5ENVE to enhance antitumor efficacy against metastatic ovarian cancer. Augusta University Research Profiles. Available at: [Link]

  • Efferth, T., et al. (2008). Combinatorial effects of thymoquinone on the anti-cancer activity of doxorubicin. Cancer Genomics & Proteomics. Available at: [Link]

  • Lu, D. Y., et al. (2025). Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Kratz, F., et al. (2011). Combination therapy with the albumin-binding prodrug of doxorubicin (INNO-206) and doxorubicin achieves complete remissions and improves tolerability in an ovarian A2780 xenograft model. Investigational New Drugs. Available at: [Link]

  • Mendes, F., et al. (2019). The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer. MDPI. Available at: [Link]

  • Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology. Available at: [Link]

  • Zhang, X., et al. (2023). Sequentially degradable hydrogel-microsphere loaded with doxorubicin and pioglitazone synergistically inhibits cancer stemness of osteosarcoma. PubMed. Available at: [Link]

  • Baek, N., et al. (2016). Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. Drug Design, Development and Therapy. Available at: [Link]

  • Scientific Figure on ResearchGate. (n.d.). Cell viability and combination index by MTT assay testing single or... ResearchGate. Available at: [Link]

  • Burks, H. E., & Ucar, D. A. (2018). Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach. PLOS ONE. Available at: [Link]

  • Pfizer. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) Dosage and Administration. Pfizer Medical Information - US. Available at: [Link]

  • Scientific Figure on ResearchGate. (n.d.). The structure of 3,4,3′-tri-O-methylellagic acid. ResearchGate. Available at: [Link]

  • Omoregie, E. S., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (D. Natural Product Research. Available at: [Link]

  • Scientific Figure on ResearchGate. (n.d.). Evidence for synergism of the genotoxic drug doxorubicin in combination... ResearchGate. Available at: [Link]

  • Synergistic Activation of Doxorubicin against Cancer: A Review. (2018). Remedy Publications LLC. Available at: [Link]

  • Ortiz-Martínez, M., et al. (2022). Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer. Scientific Reports. Available at: [Link]

  • Patel, S. S., et al. (2025). Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer. European Journal of Pharmacology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4,3'-Tri-O-methylflavellagic Acid

Welcome to the technical support center for the synthesis of 3,4,3'-Tri-O-methylflavellagic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,4,3'-Tri-O-methylflavellagic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3,4,3'-Tri-O-methylflavellagic acid?

The most common and direct approach is the selective methylation of the parent compound, flavellagic acid (or its precursor, ellagic acid), using a suitable methylating agent in the presence of a base. The core challenge lies in achieving regioselectivity, as flavellagic acid possesses multiple hydroxyl groups with similar reactivity. The goal is to methylate the hydroxyls at the 3, 4, and 3' positions while leaving the 4'-hydroxyl group free. A total synthesis from simpler precursors like gallic acid has also been described but is a more complex undertaking.[1]

Q2: Why is selective methylation of polyphenols like flavellagic acid so challenging?

Polyphenols present a significant synthetic challenge due to the presence of multiple hydroxyl (-OH) groups with comparable pKa values. This makes it difficult to deprotonate and subsequently alkylate one specific hydroxyl group over others.[2][3] The formation of a mixture of partially methylated isomers is a common outcome. Factors influencing selectivity include:

  • Steric Hindrance: Access to certain hydroxyl groups may be sterically hindered.

  • Electronic Effects: The acidity of each hydroxyl group is influenced by its position on the aromatic rings.

  • Reaction Conditions: The choice of base, solvent, temperature, and stoichiometry of the methylating agent are critical for controlling the reaction's selectivity.

Q3: What are the primary reagents needed for this synthesis?
  • Starting Material: Flavellagic acid or Ellagic acid.

  • Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide (CH₃I) are commonly used. DMS is often preferred for its reactivity but is highly toxic. Methyl iodide is a softer electrophile that can sometimes offer better control.[4]

  • Base: A non-nucleophilic base is required to deprotonate the phenolic hydroxyls. Potassium carbonate (K₂CO₃) is a common choice.

  • Solvent: Anhydrous polar aprotic solvents like acetone or dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the reaction.

Q4: How can I monitor the progress of the methylation reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of new, less polar spots corresponding to the methylated products. The desired tri-O-methylated product will have a higher Rf value than the starting flavellagic acid and the di- or mono-methylated intermediates.

Troubleshooting Guide: Synthesis Stage

This section addresses specific issues that can arise during the reaction, focusing on causality and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've run the reaction for the prescribed time, but TLC analysis shows predominantly the starting material spot.

  • Possible Cause 1: Inactive or Insufficient Base. The base (e.g., K₂CO₃) may be old or have absorbed moisture, reducing its effectiveness. Deprotonation of the phenolic hydroxyls is the essential first step for methylation.

    • Troubleshooting Strategy: Use freshly dried, finely powdered potassium carbonate. Ensure a sufficient molar excess (e.g., 3-5 equivalents per hydroxyl group to be methylated) to drive the deprotonation equilibrium forward.

  • Possible Cause 2: Suboptimal Reaction Temperature. Methylation reactions often require heating to proceed at a reasonable rate. If the temperature is too low, the activation energy barrier for the reaction may not be overcome.

    • Troubleshooting Strategy: Gently reflux the reaction mixture. For a solvent like acetone, this corresponds to a temperature of around 56°C. Monitor the reaction by TLC every 1-2 hours to track progress.

  • Possible Cause 3: Poor Solvent Choice. The chosen solvent must be able to dissolve, or at least adequately suspend, all reactants. It must also be aprotic to avoid reacting with the base or methylating agent.

    • Troubleshooting Strategy: Ensure you are using a dry, polar aprotic solvent like acetone or DMF. If solubility is an issue in acetone, DMF can be a better alternative, although it requires higher temperatures for removal during workup.

Issue 2: Formation of a Complex Mixture of Products (Poor Selectivity)

TLC analysis shows multiple product spots, indicating a mixture of over-methylated (e.g., tetra-methylated) and under-methylated (mono-, di-methylated) species, in addition to the desired tri-methylated product.

  • Possible Cause 1: Incorrect Stoichiometry of Methylating Agent. Using a large excess of the methylating agent (like dimethyl sulfate) will inevitably lead to the methylation of all available hydroxyl groups. Conversely, using too little will result in incomplete reaction.[2]

    • Troubleshooting Strategy: Carefully control the stoichiometry. Start with approximately 3.0-3.5 equivalents of the methylating agent for the three target hydroxyl groups. Add the agent dropwise to the reaction mixture at room temperature before heating to maintain control.

  • Possible Cause 2: Prolonged Reaction Time. Even with correct stoichiometry, allowing the reaction to proceed for too long can lead to undesired side reactions or further methylation as product concentrations build up.

    • Troubleshooting Strategy: Monitor the reaction closely using TLC. The goal is to stop the reaction when the spot corresponding to the desired 3,4,3'-Tri-O-methylflavellagic acid is at its maximum intensity and the starting material is nearly consumed. Quench the reaction by adding water or a dilute acid.

Decision Workflow for Synthesis Troubleshooting

The following diagram outlines a logical workflow for addressing common synthesis problems.

G start Reaction Start tlc_check Monitor by TLC start->tlc_check eval_conversion Evaluate Conversion tlc_check->eval_conversion eval_selectivity Evaluate Selectivity eval_conversion->eval_selectivity Good low_conversion Low Conversion eval_conversion->low_conversion Poor complex_mixture Complex Mixture eval_selectivity->complex_mixture Poor workup Proceed to Workup eval_selectivity->workup Good check_base Check Base Activity & Amount low_conversion->check_base adjust_stoich Adjust Methylating Agent Stoichiometry complex_mixture->adjust_stoich check_temp Increase Temperature check_base->check_temp check_solvent Verify Solvent Quality check_temp->check_solvent check_solvent->tlc_check control_time Optimize Reaction Time adjust_stoich->control_time control_time->tlc_check

Caption: Troubleshooting workflow for the synthesis stage.

Troubleshooting Guide: Purification & Isolation

After quenching the reaction and performing an initial workup, the next challenge is to isolate the pure product from the crude mixture.

Issue 3: Difficulty Separating Products by Column Chromatography

The spots for the desired product and a major byproduct (e.g., a di- or tetra-methylated isomer) have very similar Rf values on TLC, making separation on a silica gel column difficult.

  • Possible Cause: Inappropriate Solvent System. The polarity of the mobile phase is not optimized to resolve compounds with similar structures.

    • Troubleshooting Strategy: Systematically screen different solvent systems using analytical TLC before attempting preparative column chromatography. A good solvent system will result in a clear separation between the desired product spot and major impurities, with a target Rf value for your product between 0.25 and 0.35.

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase Composition (v/v)Application
Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)For resolving less polar, methylated flavonoids.[5]
Silica Gel 60 F₂₅₄Dichloromethane / Methanol (e.g., 98:2 to 95:5)Useful for compounds with slightly higher polarity.[5]
C18 Reverse PhaseWater / Methanol or Water / Acetonitrile with 0.1% formic acidAn alternative for purifying polar compounds or when silica fails.[5]
Detailed Protocol: Column Chromatography Purification

This protocol provides a standardized workflow for purifying the crude product.[6][7]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve your dry crude product in a minimal amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture (e.g., hexane/ethyl acetate 8:2). Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the compounds.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure desired product, and remove the solvent using a rotary evaporator to yield the purified 3,4,3'-Tri-O-methylflavellagic acid.

Purification and Isolation Workflow Diagram

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude Reaction Product dissolve Dissolve & Adsorb onto Silica crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Standard workflow for column chromatography purification.

Product Characterization

Positive identification of the final product is crucial. The isolated compound should be characterized using various spectroscopic methods to confirm its structure as 3,4,3′-Tri-O-methylflavellagic acid.[8]

  • ¹H-NMR (Proton NMR): Look for the appearance of three distinct singlets in the δ 3.5-4.5 ppm region, corresponding to the three methoxy (-OCH₃) groups. The aromatic protons will appear in the downfield region (δ 6.5-8.0 ppm).

  • ¹³C-NMR (Carbon NMR): Expect to see signals for the three methoxy carbons around δ 61-63 ppm, in addition to the aromatic and carbonyl carbons.[9][10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Direct-analysis in real time (DART) mass spectrometry or Electrospray Ionization (ESI-MS) can be used to find the molecular ion peak corresponding to the formula C₁₇H₁₂O₈.[8]

  • FTIR Spectroscopy: Look for characteristic peaks for the remaining hydroxyl group (~3400 cm⁻¹), carbonyls of the lactone rings (~1700 cm⁻¹), and aromatic C-C bonds (~1600 cm⁻¹).[8]

By following this guide, researchers can better anticipate and address the common challenges in the synthesis of 3,4,3'-Tri-O-methylflavellagic acid, leading to improved yields and purity.

References
  • Jurd, L. (1962). The Selective Alkylation of Polyphenols. II. Methylation of 7-, 4'-, and 3'-Hydroxyl Groups in Flavonols. The Journal of Organic Chemistry. Available at: [Link]

  • Martín, M. A., & Goya, L. (2020). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. PMC. Available at: [Link]

  • Angelia, M., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Yoo, C. G., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. OSTI.GOV. Available at: [Link]

  • Montoya, C. A., & Roldan, M. J. (2014). Polyphenols: Biological Activities, Molecular Targets, and the Effect of Methylation. Current Molecular Pharmacology. Available at: [Link]

  • The Journal of Organic Chemistry. (1962). The Selective Alkylation of Polyphenols. II. Methylation of 7-, 4'-, and 3'-Hydroxyl Groups in Flavonols. ACS Publications. Available at: [Link]

  • Akande, I. S., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Taylor & Francis Online. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2009). Total synthesis of 3,3′,4-tri-O-methylellagic acid from gallic acid. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). III Analytical Methods. Google Search.
  • Zhang, Y., et al. (2023). Hypermethylation in the promoter regions of flavonoid pathway genes is associated with skin color fading during 'Daihong' apple fruit development. PMC. Available at: [Link]

  • Akande, I. S., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. LJMU Research Online. Available at: [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs. Available at: [Link]

  • Akande, I. S., et al. (2025). Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. PubMed. Available at: [Link]

  • Unknown Author. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Google Search.
  • Amsbio. (n.d.). 3,4,3'-Tri-O-methylflavellagic acid. Amsbio. Available at: [Link]

  • Angelia, M., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Unknown Author. (n.d.). The structure of 3,4,3′-tri-O-methylellagic acid. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). For catching-by-polymerization oligo purification: scalable synthesis of the precursors to the polymerizable tagging phosphoramidites. PeerJ. Available at: [Link]

  • Unknown Author. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). DNA methylation inhibitors adverse reaction characteristic analysis: a descriptive analysis from WHO-VigiAccess. PMC. Available at: [Link]

  • Unknown Author. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H. MDPI. Available at: [Link]

  • Unknown Author. (2024). Ellagic acid: a potential inhibitor of enhancer of zeste homolog-2 and protein arginine methyltransferase-5. ResearchGate. Available at: [Link]

  • Aran, D., et al. (2013). DNA methylation of distal regulatory sites characterizes dysregulation of cancer genes. Genome Biology. Available at: [Link]

  • Unknown Author. (2025). DNA methylation, histone acetylation in the regulation of memory and its modulation during aging. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Process development and optimization for production of 3-oglycosyl colchicinoid. Google Search.
  • Unknown Author. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group. Available at: [Link]

  • Unknown Author. (2021). Interplay Between m6A RNA Methylation and Regulation of Metabolism in Cancer. PMC. Available at: [Link]

  • Unknown Author. (2022). Effects of 5-azaC on Iridoid Glycoside Accumulation and DNA Methylation in Rehmannia glutinosa. Frontiers. Available at: [Link]

  • Unknown Author. (2023). Alterations in DNA Methylation in Orofacial Clefts. PMC. Available at: [Link]

Sources

Optimization

Purification challenges of 3,4,3'-Tri-O-methylflavellagic acid from crude extracts

Welcome to the Technical Support Center for the isolation and purification of complex polyphenols. This guide specifically addresses the chromatographic challenges associated with 3,4,3'-Tri-O-methylflavellagic acid (MFA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of complex polyphenols. This guide specifically addresses the chromatographic challenges associated with 3,4,3'-Tri-O-methylflavellagic acid (MFA) , a bioactive flavellagic acid derivative known for its PLK-1/αβ-tubulin inhibitory activity and cytotoxicity against Caco-2 colorectal cancer cells [1][1].

Extracting MFA from tannin-rich botanical sources—such as Anogeissus leiocarpus, Terminalia species, or Plinia glomerata—presents unique matrix interference and solubility challenges [2][2]. Below, you will find a validated workflow, troubleshooting FAQs, and step-by-step protocols designed to ensure high-yield, high-purity recovery.

System Overview & Purification Workflow

The purification of MFA requires a multi-dimensional approach. Because MFA is a planar, partially methylated polyphenol, it is highly prone to non-specific adsorption and co-precipitation with larger matrix components. The workflow below outlines the optimal path from crude extract to pure compound.

PurificationWorkflow Crude Crude Plant Extract (e.g., A. leiocarpus root) Defatting Liquid-Liquid Partitioning (Enrichment in DCM) Crude->Defatting Solubilization & Partition TanninRemoval Sephadex LH-20 Chromatography (Polymeric Tannin Removal) Defatting->TanninRemoval DCM Fraction PrepUPLC Preparative RP-HPLC (C18, ACN/H2O + 0.1% FA) TanninRemoval->PrepUPLC Monomeric Polyphenol Fraction PureMFA Purified 3,4,3'-Tri-O-methylflavellagic acid (>95% Purity) PrepUPLC->PureMFA Target Peak Elution

Workflow for isolating 3,4,3'-Tri-O-methylflavellagic acid from crude plant extracts.

Troubleshooting FAQs: Overcoming Matrix & Chromatographic Challenges

Q1: Why does MFA exhibit severe peak tailing and irreversible loss on normal-phase silica gel columns? A: MFA contains two free phenolic hydroxyl groups on a highly planar flavellagic acid core. On bare normal-phase silica, these hydroxyls act as strong hydrogen-bond donors to the active silanol groups on the stationary phase. Additionally, the planar aromatic system engages in strong π−π stacking. This causality leads to irreversible chemisorption and severe peak tailing. Solution: Abandon bare silica for this step. Instead, utilize size-exclusion/adsorption chromatography (Sephadex LH-20) followed by Reversed-Phase (C18) chromatography.

Q2: How do I resolve the co-elution of MFA with its 4'-O-glucoside or other methylated ellagic acid derivatives? A: Co-elution occurs because these derivatives share the same UV chromophore and similar molecular weights. However, their lipophilicity differs significantly. The tri-O-methylation of MFA makes it considerably more lipophilic than its 4'-O-glucoside counterpart, but less lipophilic than pentamethylflavellagic acid [3][3]. Solution: Use a shallow gradient (e.g., 20% to 50% Acetonitrile over 30 minutes) on a Preparative C18 column to exploit these subtle hydrophobic differences.

Q3: My crude extract precipitates during sample preparation for HPLC. How can I prevent this? A: Crude extracts from plants like Anogeissus leiocarpus are rich in high-molecular-weight polymeric tannins. When transferred to HPLC starting conditions (often high aqueous), these tannins self-associate and complex with monomeric polyphenols like MFA, causing precipitation. Solution: You must deplete the polymeric tannins before HPLC injection. Passing the enriched fraction through a Sephadex LH-20 column using methanol ensures that large tannins are retained while monomeric MFA elutes safely.

Validated Step-by-Step Methodologies

The following protocols form a self-validating system: each step specifically removes a class of matrix interference that would otherwise cause the subsequent step to fail.

Protocol 1: Matrix Defatting and DCM Partitioning

Causality: Tri-O-methylation increases the lipophilicity of the flavellagic acid core, allowing it to partition into intermediate-polarity solvents like Dichloromethane (DCM), leaving highly polar glycosides in the aqueous phase [4][4].

  • Suspend 100 g of dried methanolic crude extract in 500 mL of distilled water.

  • Defatting: Extract the aqueous suspension with Hexane (3 × 500 mL) in a separatory funnel. Discard the hexane layer (contains chlorophyll and non-polar lipids).

  • Enrichment: Extract the remaining aqueous layer with Dichloromethane (DCM) (3 × 500 mL).

  • Combine the DCM fractions, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the MFA-enriched DCM fraction.

Protocol 2: Tannin Depletion via Sephadex LH-20

Causality: Sephadex LH-20 separates molecules based on both size and hydrogen-bonding capacity. Monomeric polyphenols elute before heavily hydroxylated polymeric tannins when using methanol.

  • Reconstitute 5 g of the dried DCM fraction in a minimal volume (approx. 15 mL) of HPLC-grade Methanol.

  • Load the sample onto a pre-equilibrated Sephadex LH-20 column (e.g., 3 x 40 cm).

  • Elute isocratically with 100% Methanol at a flow rate of 2 mL/min.

  • Collect 20 mL fractions and monitor via TLC (Silica gel, Toluene:Ethyl Acetate:Formic Acid 5:4:1). Pool the fractions containing the target MFA spot (typically eluting in the middle fractions) and evaporate to dryness.

Protocol 3: Preparative RP-HPLC Isolation

Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7, fully protonating the remaining phenolic hydroxyl groups on MFA. This suppresses ionization, preventing secondary interactions with the C18 stationary phase and ensuring sharp, symmetrical peaks [3][3].

  • Reconstitute the pooled LH-20 fraction in DMSO (to ensure complete solubility) and filter through a 0.45 µm PTFE syringe filter.

  • Inject onto a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 20% B to 60% B over 45 minutes at a flow rate of 15 mL/min.

  • Monitor UV absorbance at 254 nm and 360 nm. Collect the peak corresponding to MFA, evaporate the acetonitrile under a stream of nitrogen, and lyophilize the remaining aqueous phase to yield pure 3,4,3'-Tri-O-methylflavellagic acid.

Quantitative Performance Metrics

The table below summarizes the expected outcomes when applying the optimized strategies compared to traditional methods.

Purification StageStationary Phase / TechniqueSolvent SystemMechanistic PurposeTypical MFA Yield (%)Purity (%)
1. Enrichment Liquid-Liquid PartitioningH₂O / Hexane → DCMExploits lipophilicity of tri-O-methylation~ 60-70 (Recovery)10 - 20
2. Clean-up Sephadex LH-20Methanol (Isocratic)Removes polymeric tannins via size/adsorption~ 85 (Recovery)40 - 50
3. Isolation Preparative RP-HPLC (C18)ACN / H₂O + 0.1% Formic AcidHigh-resolution hydrophobic separation~ 15 (Overall)> 95

References

  • Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root . PubMed / Taylor & Francis. 1

  • Full article: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root . Taylor & Francis Online. 4

  • Antiparasitic Activities of Plants From the Traditional Senegalese Pharmacopoeia: Isolation of Antitrypanosomal and Antileishmanial Ellagic Acid Derivatives From Terminalia Avicennioides . PubMed. 3

  • Bioactive phenolic compounds from aerial parts of Plinia glomerata . PubMed. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,4,3'-Tri-O-methylflavellagic Acid Stability in DMSO

Welcome to the Technical Support Center. As a highly conjugated polyphenolic lactone, 3,4,3'-Tri-O-methylflavellagic acid presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly conjugated polyphenolic lactone, 3,4,3'-Tri-O-methylflavellagic acid presents unique handling challenges. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for lipophilic and planar molecules, it is a double-edged sword. Improper storage and handling in DMSO can lead to rapid oxidation, irreversible precipitation, and silent loss of biological activity.

This guide is designed for researchers and drug development professionals to understand the causality behind these stability issues and implement self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 3,4,3'-Tri-O-methylflavellagic acid stock solution turn brown over time? A1: This is a classic visual indicator of auto-oxidation. 3,4,3'-Tri-O-methylflavellagic acid contains free phenolic hydroxyl groups. While DMSO is an excellent solvent, it readily dissolves atmospheric oxygen. In the presence of O₂ and ambient light, these hydroxyl groups undergo one-electron oxidation to form phenoxyl radicals, which subsequently degrade into dark-colored quinones[1]. This process is severely accelerated if the hygroscopic DMSO has absorbed atmospheric moisture, which slightly raises the micro-environment pH and catalyzes the oxidation rate.

Q2: Why is there a precipitate after thawing my -20°C aliquots, and why won't it redissolve? A2: Flavellagic acid derivatives possess highly planar, rigid polyaromatic ring systems that strongly favor π-π stacking[2]. DMSO freezes at 18.5°C. During the freeze-thaw transition from -20°C to room temperature, the compound experiences localized concentration spikes as the solvent crystallizes. This forces the planar molecules into close proximity, initiating nucleation. Once the crystal lattice forms, the lattice energy exceeds the solvation energy of DMSO at room temperature, making the precipitation irreversible without applying destructive heat[3].

Q3: My solution is perfectly clear, but I am losing biological activity in my assays. What is happening? A3: You are likely experiencing "invisible degradation" via lactone ring opening. Because DMSO is notoriously hygroscopic, repeatedly opening your stock to ambient air allows it to absorb water. The introduction of water into the polar aprotic environment of DMSO facilitates the nucleophilic attack of OH⁻ on the lactone carbonyl carbons. This hydrolysis opens the lactone rings, fundamentally altering the molecule's 3D conformation and abrogating its binding affinity to target proteins (e.g., kinases or topoisomerases)[4].

Q4: When I add my DMSO stock to cell culture media, the compound immediately crashes out. How do I prevent this? A4: This phenomenon is known as "solvent shift precipitation." Aqueous media (like DMEM or RPMI) have high dielectric constants that cannot solvate hydrophobic planar rings. When the DMSO stock is diluted directly into the media, the compound's solubility drops exponentially, leading to micro-crystallization. These micro-crystals not only reduce the effective dosing concentration but can physically damage cell membranes, leading to false-positive toxicity results[2]. To prevent this, you must use a stepwise pre-dilution method utilizing carrier proteins (see Protocol B).

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the stability matrix below. It highlights how environmental variables directly impact the half-life of flavellagic acid derivatives in DMSO.

Storage ConditionSolvent GradeTemperatureLight ExposureEstimated Half-LifePrimary Degradation Mechanism
Ambient Air Standard DMSO (>0.1% H₂O)25°CLight< 48 HoursOxidation (Quinone formation) & Hydrolysis
Sealed Standard DMSO (>0.1% H₂O)25°CDark~ 1 WeekLactone Ring Opening
Sealed Anhydrous DMSO (<0.005% H₂O)4°CDark~ 1 MonthSlow Nucleation / Precipitation
Argon Purged Anhydrous DMSO (<0.005% H₂O)-80°CDark> 12 MonthsNone (Optimal Condition)

Part 3: Mechanistic & Logical Visualizations

Degradation A 3,4,3'-Tri-O-methylflavellagic acid in DMSO B Moisture Absorption (Hygroscopic DMSO) A->B Air Exposure C Dissolved O2 / Light (Auto-oxidation) A->C UV/O2 Exposure D Freeze-Thaw Cycles (Thermal Stress) A->D Temp Fluctuations E Lactone Ring Opening (Hydrolysis) B->E pH Shift > 7.4 F Phenoxyl Radicals & Quinone Formation C->F Electron Transfer G Irreversible Crystallization D->G Nucleation

Mechanistic degradation pathways of 3,4,3'-Tri-O-methylflavellagic acid in DMSO.

Workflow S1 Weigh Powder (Argon Purge) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot (Single-Use) S2->S3 S4 Store at -80°C (Desiccated) S3->S4 S5 Thaw at 37°C (Rapid Water Bath) S4->S5

Optimized workflow for the preparation and storage of stable DMSO stock solutions.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

To prevent the degradation pathways outlined above, strict environmental control must be maintained during stock preparation.

  • Acclimate: Allow the lyophilized vial of 3,4,3'-Tri-O-methylflavellagic acid to reach room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Purge: Work inside a nitrogen or argon-purged glove box. If unavailable, gently blow inert gas into the vial before and after solvent addition.

  • Solvate: Add only Anhydrous DMSO (Water ≤0.005%, sealed under argon) to achieve the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not use standard benchtop DMSO.

  • Aliquot: Divide the stock into single-use aliquots (e.g., 10–20 µL) in amber, low-bind microcentrifuge tubes. This protects the compound from UV light and eliminates freeze-thaw cycles.

  • Store: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer . Avoid -20°C freezers, as their auto-defrost cycles cause micro-temperature fluctuations that promote crystallization.

Protocol B: Stepwise Aqueous Dosing (Avoiding Solvent Shift Precipitation)

To prevent the compound from crashing out when introduced to aqueous biological assays:

  • Rapid Thaw: Remove a single-use aliquot from -80°C and rapidly thaw it in a 37°C water bath for exactly 60 seconds. Never leave aliquots at room temperature to thaw slowly, as this maximizes the time spent in the nucleation-prone temperature zone.

  • Pre-warm Media: Ensure your target aqueous buffer or culture media is pre-warmed to 37°C. Cold media drastically reduces the solubility limit.

  • Intermediate Dilution: Do not pipette the DMSO stock directly into a large volume of bare media. Instead, create an intermediate dilution (e.g., 10X final concentration) in media supplemented with a carrier protein (like 10% FBS or 0.1% BSA). The hydrophobic pockets of these proteins bind the planar rings of the compound, acting as a chaperone to prevent π-π stacking.

  • Final Dosing: Add the intermediate dilution to your final assay volume while gently vortexing or swirling to ensure rapid, homogenous dispersion.

Part 5: References

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 Source: jst.go.jp URL:[Link]

  • Solvent-driven stability: UV spectroscopy study of phenolic substances Source: manipal.edu URL:[Link]

  • Hydroxide-Catalyzed Ellagic Acid Synthesis from Biobased Ethyl Gallate Using Deep Eutectic Solvents Source: acs.org URL:[Link]

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: jst.go.jp URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,4,3'-Tri-O-methylflavellagic acid

Welcome to the technical support center for advanced chromatographic challenges. This guide provides in-depth, structured troubleshooting for a common yet complex issue: peak tailing during the High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide provides in-depth, structured troubleshooting for a common yet complex issue: peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4,3'-Tri-O-methylflavellagic acid. As a polyphenolic compound, its structure presents specific challenges that require a systematic and scientifically grounded approach to resolve. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate quantitative results.

Section 1: Foundational Understanding of the Tailing Phenomenon

Before diving into corrective actions, it is crucial to understand the underlying causes of the problem. A logical diagnosis is the fastest path to a solution.

Q1: What is HPLC peak tailing and why is it a significant problem?

Peak tailing is a form of chromatographic peak asymmetry where the back half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are perfectly symmetrical, resembling a Gaussian distribution. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 is perfectly symmetrical, while values greater than 1.2 are generally considered to be tailing.[1]

Peak tailing is a critical issue for several reasons:

  • Inaccurate Quantification : Tailing can cause automated integration software to incorrectly determine the start and end of the peak, leading to significant errors in area calculation and, consequently, inaccurate and imprecise quantitative results.[2]

  • Reduced Resolution : Tailing peaks can overlap with adjacent peaks, especially early-eluting ones, making it difficult to resolve and accurately quantify individual components in a mixture.[2]

  • Decreased Sensitivity : As a peak tails, its height decreases, which can lower the signal-to-noise ratio and negatively impact the method's limit of detection (LOD) and limit of quantification (LOQ).[2]

Q2: What specific properties of 3,4,3'-Tri-O-methylflavellagic acid make it susceptible to peak tailing?

The structure of 3,4,3'-Tri-O-methylflavellagic acid (a derivative of ellagic acid) is key to its chromatographic behavior. While three of its hydroxyl groups are methylated, it still possesses a free phenolic hydroxyl group. This, along with its lactone and aromatic ring structures, makes it prone to several interactions that cause tailing:

  • Residual Phenolic Hydroxyl Group : This group is acidic and can deprotonate, leading to strong secondary ionic or hydrogen-bonding interactions with the stationary phase.

  • Polar Nature : The multiple oxygen atoms in the lactone rings and methoxy groups make the molecule polar, increasing the chance of unwanted interactions with active sites on the column.

  • Chelating Potential : The arrangement of hydroxyl and carbonyl groups can allow the molecule to chelate (bind) to trace metal ions present in the HPLC system or on the silica surface of the column, creating a powerful secondary retention mechanism.[3][4]

Q3: What is the most common cause of peak tailing for this compound on a standard C18 column?

For polar, acidic compounds like 3,4,3'-Tri-O-methylflavellagic acid, the primary cause of peak tailing on silica-based C18 columns is secondary interaction with residual silanol groups .[5]

Silica-based columns are manufactured by bonding C18 alkyl chains to a silica support. However, this process is never 100% complete due to steric hindrance, leaving some unreacted, free silanol groups (Si-OH) on the surface.[6] These silanols are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at mobile phase pH values commonly used in reversed-phase HPLC.[7][8] Your analyte's free hydroxyl group can then interact with these negatively charged sites, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tail.[5]

cluster_0 C18 Stationary Phase cluster_1 Mobile Phase StationaryPhase Silica Backbone C18 Chains Residual Silanol (Si-O⁻) Analyte 3,4,3'-Tri-O-methylflavellagic acid (with polar -OH group) Analyte->StationaryPhase:f1 Primary Retention (Hydrophobic) Analyte->StationaryPhase:f2 Secondary Interaction (Ionic/H-Bond) CAUSES TAILING

Figure 1. Primary (desired) and secondary (undesired) interactions causing peak tailing.

Section 2: Tier 1 Troubleshooting - Mobile Phase Optimization

The fastest and most effective way to address peak tailing is often by optimizing the mobile phase. The goal is to control the ionization state of both the analyte and the residual silanols.

Q4: My peak is tailing. What is the very first thing I should adjust?

Adjust the mobile phase pH. This is the most critical parameter for controlling the peak shape of ionizable compounds.[9] The goal is to suppress the ionization of either the analyte or the residual silanol groups to minimize unwanted ionic interactions. For an acidic analyte like 3,4,3'-Tri-O-methylflavellagic acid, lowering the pH is the most effective strategy.[10]

By operating at a low pH (typically ≤ 3.0), the vast majority of the acidic silanol groups on the column will be protonated (Si-OH) and therefore neutral.[7] This prevents the strong ionic interaction with your analyte, dramatically improving peak shape.

Q5: How do I choose the optimal mobile phase pH and what additives should I use?

The best approach is to use an acidic modifier in your mobile phase. Formic acid (FA) and Trifluoroacetic acid (TFA) are the most common choices.

AdditiveTypical Conc.ProsConsBest For
Formic Acid (FA) 0.1%Good pH control, excellent volatility, MS-compatible.[11]Weaker acid, may not fully suppress all silanol activity.[8]LC-MS applications where ion suppression must be avoided.[12]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Stronger acid, very effective at suppressing silanol interactions and improving peak shape.[8] Also acts as an ion-pairing agent.[13]Can cause significant ion suppression in MS detectors and is difficult to remove from the system.[12]UV-only applications where achieving the sharpest possible peak is the primary goal.

Protocol 1: Mobile Phase pH Optimization

  • Preparation: Prepare your aqueous mobile phase (e.g., HPLC-grade water) containing 0.1% Formic Acid . This will typically bring the pH to around 2.7, which is an excellent starting point.

  • System Equilibration: Flush your HPLC system and column with the new mobile phase (e.g., 95:5 Water w/ 0.1% FA : Acetonitrile) for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.

  • Injection: Inject your standard of 3,4,3'-Tri-O-methylflavellagic acid.

  • Evaluation: Assess the peak shape. In most cases, you should see a significant reduction in tailing compared to an unbuffered mobile phase.

  • Further Optimization (if needed): If tailing persists, you can try using 0.1% TFA (for UV detection) or check for other issues outlined in the next sections.

Section 3: Tier 2 Troubleshooting - Addressing Metal Contamination

If pH optimization does not fully resolve the tailing, the next most likely culprit is interaction with metal ions.

Q6: I've lowered the pH, but my peak is still tailing. What should I suspect now?

You should suspect metal contamination . The stainless-steel components of your HPLC (including the column body and frits) can leach metal ions (Fe³⁺, Ni²⁺, etc.) into the mobile phase stream.[14] Furthermore, the silica matrix of the column itself can contain trace metal impurities.[15]

Your analyte, with its specific arrangement of functional groups, can act as a chelating agent, forming a bridge between the metal ion and the silica surface. This creates a very strong secondary retention mechanism that is a notorious cause of severe peak tailing for susceptible compounds.[3][4]

cluster_0 Column Surface StationaryPhase Silica Surface Silanol Group (Si-O⁻) Analyte Analyte Metal Metal Ion (Fe³⁺) Analyte->Metal Analyte Chelates Metal CAUSES TAILING Metal->StationaryPhase:f1 Binds to Silanol

Figure 2. Metal ion chelation as a cause of severe peak tailing.

Q7: How can I diagnose and fix metal contamination issues?

The solution is to introduce a sacrificial chelating agent into your mobile phase. This agent will preferentially bind to any free metal ions, effectively shielding your analyte from this interaction.

Protocol 2: Using a Chelating Agent

  • Reagent Preparation: Prepare a stock solution of Ethylenediaminetetraacetic acid (EDTA).

  • Mobile Phase Modification: Add a very small amount of EDTA to your aqueous mobile phase to achieve a final concentration of approximately 10-50 µM .[16]

  • System Equilibration: Thoroughly flush the system and column with the EDTA-containing mobile phase. This process, sometimes called passivation, allows the EDTA to bind to active metal sites throughout the flow path.

  • Analysis: Inject your sample and observe the peak shape. If metal chelation was the issue, you should see a dramatic improvement in peak symmetry.

  • Consider Bio-Inert Hardware: For long-term, robust analysis of known chelating compounds, consider using HPLC systems and columns with bio-inert or metal-free flow paths (e.g., PEEK or MP35N components).[17]

Section 4: Tier 3 Troubleshooting - Column and Hardware Health

If both mobile phase optimization and the addition of a chelator fail to produce a symmetric peak, it's time to investigate the physical state of your column and HPLC system.

Q8: Could my column simply be old or contaminated?

Yes. Columns are consumables, and their performance degrades over time.

  • Contamination : Strongly retained compounds from previous samples can build up at the head of the column, creating active sites that cause tailing.[18]

  • Bed Deformation : High pressure or pH extremes can cause the packed silica bed inside the column to collapse, creating a void at the inlet. This disrupts the sample band and causes peak distortion.[10]

  • Stationary Phase Degradation : Harsh mobile phases (especially high pH) can hydrolyze the bonded C18 phase, exposing more of the underlying silanol groups and worsening tailing.[19]

Protocol 3: Column Washing and Regeneration

If you suspect contamination, a rigorous washing procedure may restore performance. Always disconnect the column from the detector before flushing with strong solvents. It is often recommended to reverse the column flow direction to flush contaminants from the inlet frit.[20]

  • Buffer Wash: Flush with 20 column volumes of HPLC-grade water to remove any salts.

  • Organic Wash: Flush with 20 column volumes of Isopropanol.

  • Strong Organic Wash: Flush with 20 column volumes of Tetrahydrofuran (THF).

  • Return to Intermediate: Flush again with 20 column volumes of Isopropanol.

  • Re-equilibration: Flush with your mobile phase (without buffer) and finally with the full starting mobile phase until the baseline is stable.[20]

If this procedure does not improve the peak shape, the column has likely reached the end of its life and should be replaced.

Q9: Could my HPLC instrument itself be causing the tailing?

Yes. This is known as extra-column band broadening or extra-column volume . It refers to any space in the flow path outside of the column where the sample band can spread out, such as:

  • Excessively long or wide-bore connecting tubing.[21]

  • Poorly made fittings (e.g., a gap between the tubing end and the bottom of the port).[22]

  • A large-volume detector flow cell.

Extra-column effects typically cause all peaks in the chromatogram to tail or broaden, but the effect is most pronounced on early-eluting, sharp peaks.[23] To minimize this, use short pieces of narrow-bore (e.g., 0.125 mm or 0.005") tubing and ensure all fittings are properly seated.

Section 5: Summary and Troubleshooting Workflow

This guide provides a systematic approach to resolving peak tailing for 3,4,3'-Tri-O-methylflavellagic acid. By following a logical progression from chemical to physical causes, you can efficiently diagnose and solve the problem.

Figure 3. A systematic workflow for troubleshooting peak tailing.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]

  • Millennial Scientific. (2025). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • The Role of End-Capping in RP. (2025). [Link]

  • MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • MicroSolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Chromatography Forum. (2010). TFA vs. Formic Acid. [Link]

  • Dolan, J. W. (2026). Extracolumn Effects. LCGC International. [Link]

  • Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. [Link]

  • Dolan, J. W. (2014). The cleaning and regeneration of reversed-phase HPLC columns. LCGC North America. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • MAC-MOD Analytical. Column Cleaning, Regeneration and Storage of Silica-Based Columns. [Link]

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • YMC. Expert tip - A hidden cause for peak tailing of small acidic compounds. [Link]

  • Labtech. Full Guide of How to Clean HPLC Column. [Link]

  • Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • Filtrous. (2023). What Is HPLC Band Broadening. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 3,4,3'-Tri-O-methylflavellagic acid for Bioassays

Introduction 3,4,3'-Tri-O-methylflavellagic acid (T-EA) is an ellagic acid derivative that has garnered interest for its potential anticancer properties.[1] Like many polyphenolic compounds, its utility in bioassays is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,3'-Tri-O-methylflavellagic acid (T-EA) is an ellagic acid derivative that has garnered interest for its potential anticancer properties.[1] Like many polyphenolic compounds, its utility in bioassays is frequently hampered by its low aqueous solubility, which can lead to inconsistent results, underestimation of potency, and experimental artifacts. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to effectively solubilize and handle T-EA for reliable and reproducible bioassay results. We will move beyond simple instructions to explain the underlying principles of each step, empowering you to troubleshoot and optimize your specific experimental setup.

Compound Profile: 3,4,3'-Tri-O-methylflavellagic acid

A clear understanding of the physicochemical properties of a compound is the foundation of any successful solubility strategy.

PropertyDataSource
IUPAC Name 7-hydroxy-6,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[2]
Molecular Formula C₁₇H₁₂O₈[2]
Molecular Weight 344.3 g/mol [2]
CAS Number 13756-49-5[3]
Appearance Solid powder (typically off-white to light yellow)General Knowledge
General Solubility Poorly soluble in water; soluble in organic solvents like DMSO and acetone.[4][5]General Knowledge
Troubleshooting Guide: From Powder to Working Solution

This section addresses the most common challenges encountered when preparing 3,4,3'-Tri-O-methylflavellagic acid for biological experiments.

Q1: My 3,4,3'-Tri-O-methylflavellagic acid won't dissolve. What is the recommended starting procedure for preparing a high-concentration stock solution?

Answer: The inability to achieve a clear, high-concentration stock solution is the first major hurdle. The key is to use a suitable organic solvent and proper technique. Dimethyl sulfoxide (DMSO) is the industry-standard starting point for most poorly water-soluble compounds due to its high solubilizing power and miscibility with aqueous media.[6]

  • Preparation: Allow the vial of powdered 3,4,3'-Tri-O-methylflavellagic acid to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.[7] Briefly centrifuge the vial to ensure all powder is at the bottom.[7]

  • Weighing: Accurately weigh the desired amount of compound in a sterile microfuge tube. For 1 mL of a 10 mM stock, you would need 0.3443 mg. Expert Tip: It is often more practical and accurate to weigh a larger mass (e.g., 3.443 mg) and dissolve it in a larger volume (10 mL) to minimize weighing errors.

  • Initial Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For example, add 1 mL of DMSO to 0.3443 mg of the compound.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. Many compounds require mechanical energy to break down crystal lattice structures and facilitate solvent interaction.[8]

  • Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7] The high-frequency sound waves create micro-cavitations that provide the energy needed for dissolution without excessive heating.[7]

  • Gentle Warming (Use with Caution): As a last resort, you may warm the solution to 37°C for 10-15 minutes. However, be aware that elevated temperatures can accelerate the degradation of some flavonoids.[4][9]

  • Visual Confirmation: A properly dissolved stock solution should be clear and free of any visible particulates when viewed against a light and dark background.

  • Storage: Once dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C. This is critical to prevent degradation from repeated freeze-thaw cycles.[6][10]

G Start Start: Weigh Compound AddSolvent Add Primary Solvent (e.g., 100% DMSO) Start->AddSolvent Vortex Vortex Vigorously (1-2 mins) AddSolvent->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Bath Sonicate (5-10 mins) Check1->Sonicate No Success Success: Aliquot & Store at -20°C/-80°C Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Warm Gentle Warming (37°C) (Use with Caution) Check2->Warm No Check2->Success Yes Check3 Is Solution Clear? Warm->Check3 Check3->Success Yes Failure Re-evaluate Solvent Choice (Consider Co-solvents) Check3->Failure No

Caption: Workflow for preparing a stock solution.

Q2: I have a clear DMSO stock, but it precipitates when I add it to my aqueous cell culture medium. How do I prevent this?

Answer: This is a classic problem known as "solvent shock" or precipitation upon dilution.[6] Your compound is soluble in 100% DMSO but crashes out when rapidly diluted into the highly aqueous, buffered environment of cell culture media. The goal is to make this transition gentler.

  • Pre-warm Media: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (typically 37°C). Solubility is temperature-dependent, and adding a cold solution to warm media can exacerbate precipitation.[6][11]

  • Create an Intermediate Dilution: Do not add the high-concentration DMSO stock directly to your final culture volume. First, create an intermediate dilution in a small volume of media or buffer. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 dilution (to 100 µM) in 100 µL of media.

  • Technique is Critical: While vortexing or gently swirling the small volume of pre-warmed media, add the required amount of DMSO stock dropwise or by pipetting it into the vortex. This rapid mixing prevents localized high concentrations of the compound from forming and precipitating.[12]

  • Final Dilution: Immediately take this intermediate dilution and add it to your final volume of pre-warmed media in the culture plate or tube, again ensuring good mixing.

  • Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the assay. Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%, but this is cell-line dependent.[7][13]

Q3: The required concentration of my compound is high, and the final DMSO level is toxic to my cells. What are my options?

Answer: This is a common limitation. When the therapeutic window of your compound overlaps with the toxicity window of your solvent, you must explore alternative solubilization strategies.

First, ensure you have accurately determined the DMSO tolerance of your specific cell line. This can vary significantly.[14] Run a simple viability assay (e.g., MTT or CellTiter-Glo) with a DMSO concentration curve (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the duration of your experiment. Always include a solvent control at the same final concentration as your test samples in all experiments.[10]

Final DMSO Conc.General Guideline for Multi-Day AssaysNotes
≤ 0.1% Generally considered safe for most cell lines.[13][14]Ideal target for sensitive cells or long-term incubations.
0.1% - 0.5% Tolerated by many robust cell lines for 24-72h.[7][13][14]May induce subtle, non-lethal effects. Must be validated.
> 0.5% High risk of cytotoxicity and off-target effects.[14][15]Avoid if possible. Can inhibit cell proliferation.[13][16]

If you cannot lower the DMSO concentration, a co-solvent system may improve solubility upon dilution.[6] Co-solvents can act as a bridge between the highly organic stock and the aqueous final medium.

  • DMSO/PEG 400: Polyethylene glycol 400 (PEG 400) is a less polar solvent that is miscible with water and can help keep hydrophobic compounds in solution.[17] Try preparing your stock in a mixture, such as 1:1 (v/v) DMSO:PEG 400.

  • Glycerol-Based Solvents: Natural deep eutectic solvents (NaDES), such as those based on betaine and glycerol, have shown promise for solubilizing flavonoids for biological assays and are generally biocompatible.[18][19]

Frequently Asked Questions (FAQs)
  • Q1: What is the best way to store my powdered 3,4,3'-Tri-O-methylflavellagic acid and its stock solutions?

    • Powder: Store the solid compound at -20°C, protected from light and moisture (ideally in a desiccator).[7] Flavonoids can be sensitive to light and oxidation.[9]

    • Stock Solutions: As mentioned, store stock solutions in single-use aliquots at -20°C or -80°C.[10] For DMSO stocks, -20°C is typically sufficient for storage up to 1-3 months.[6][10] Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution and lead to degradation.[6][20]

  • Q2: Can I use pH adjustments to improve the solubility of 3,4,3'-Tri-O-methylflavellagic acid in my assay buffer?

    • Yes, but with significant caveats. Phenolic compounds like flavonoids often become more soluble at a higher (more alkaline) pH as the phenolic hydroxyl groups deprotonate, making the molecule more polar.[21][22] However, this same alkaline environment can also rapidly degrade flavonoids.[22] Unless your assay specifically requires a high pH, it is generally safer to optimize the solvent system rather than adjusting the pH, as this can also impact cell health and compound stability.

  • Q3: How do I confirm that my compound is truly dissolved and not a fine suspension?

    • Visual inspection is the first step. A true solution will be completely clear with no visible particles, shimmer, or Tyndall effect (light scattering). For a more rigorous check, you can centrifuge a small aliquot of your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Any pellet formation indicates that the compound was not fully dissolved.

  • Q4: My compound seems to be degrading in the culture medium during a multi-day experiment. How can I assess and mitigate this?

    • Flavonoid stability in aqueous media can be limited.[23][24] To mitigate this, protect your plates from light by keeping them in a dark incubator and minimizing exposure during analysis. If stability is a major concern, you may need to perform media changes with freshly diluted compound every 24-48 hours. To formally assess stability, you can sample the culture medium at the beginning and end of the experiment and analyze the concentration of the parent compound by HPLC or LC-MS.

References
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • PubMed. (2012, April 1). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • ProQuest.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, July 6). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. [Link]

  • PMC. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. [Link]

  • MDPI. (2012, May 4). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. [Link]

  • ResearchGate. The effect of pH on the extraction yield of flavonoids. [Link]

  • Jurnal Sains Farmasi & Klinis. (2024, June 30). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indic. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • The Royal Society of Chemistry. (2023, October 25). Unveiling the flavone-solubilizing effects of α-glucosyl rutin and hesperidin. [Link]

  • RSU Research Portal. (2020, December 15). Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study. [Link]

  • PMC. Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. [Link]

  • EurekAlert!. (2022, April 30). Improving water solubility of polyphenols by adding amino acids. [Link]

  • ResearchGate. (2025, November 24). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. [Link]

  • ResearchGate. Solubility of Flavonoids in Organic Solvents. [Link]

  • Bioprocess Online. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • PMC. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. [Link]

  • ResearchGate. Solubility in various solvents. | Download Table. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • PLOS. (2025, July 2). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. [Link]

  • ResearchGate. Effect of storage temperature on the degradation of total flavonoids and antioxidant activity in dark chocolate samples (n = 5). [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • PMC. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. [Link]

  • PubChem. 3,3',4'-Tri-O-methylellagic acid | C17H12O8 | CID 11674590. [Link]

  • MB - About. Assay Troubleshooting. [Link]

Sources

Optimization

Common impurities in synthetic 3,4,3'-Tri-O-methylflavellagic acid

Welcome to the Technical Support Center for the synthesis and purification of 3,4,3'-Tri-O-methylflavellagic acid (MFA) . As a Senior Application Scientist, I frequently encounter researchers struggling with the regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3,4,3'-Tri-O-methylflavellagic acid (MFA) .

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective methylation of complex polyphenols. Recent oncological studies have highlighted MFA's potent binding affinity for the colchicine-binding site of αβ-tubulin and polo-like kinase-1 (PLK-1) 1. However, the intricate hydrogen-bonding network within its benzopyrano-benzopyran dione core makes synthesizing high-purity MFA notoriously difficult.

This guide deconstructs the impurity profile of synthetic MFA, explains the chemical causality behind common reaction failures, and provides a self-validating framework for troubleshooting your workflows.

Visualizing the Impurity Landscape

Before troubleshooting, it is critical to understand how deviations in your reaction environment dictate the formation of specific impurities. The flowchart below maps the divergence of the methylation pathway.

ImpurityMechanisms FA Flavellagic Acid (5 x -OH Groups) Deprot Base Addition (K2CO3 / DMF) FA->Deprot Inter Phenoxide Intermediate Deprot->Inter MeI_low Sub-stoichiometric MeI Steric Hindrance Inter->MeI_low MeI_opt Controlled MeI (3.1 eq) 0°C, Strict Timing Inter->MeI_opt MeI_high Excess MeI / Heat Extended Time Inter->MeI_high O2_exp O2 Exposure Alkaline Conditions Inter->O2_exp Imp_Under Under-methylated (Mono/Di-O-methyl) MeI_low->Imp_Under Target 3,4,3'-Tri-O-methylflavellagic acid (Target Product) MeI_opt->Target Imp_Over Over-methylated (Tetra/Penta-O-methyl) MeI_high->Imp_Over Imp_Ox Oxidative Degradants (Quinones) O2_exp->Imp_Ox

Mechanistic pathway of flavellagic acid methylation and divergence into synthetic impurities.

Frequently Asked Questions: Mechanistic Troubleshooting

Q: Why does my reaction stall at the di-O-methylated stage (m/z 346)? A: This is a classic under-methylation artifact. Flavellagic acid possesses five hydroxyl groups. The hydroxyls at the 3, 4, and 3' positions are sterically accessible and relatively acidic. However, the lactone carbonyls create strong intramolecular hydrogen bonds. If your base (e.g., K₂CO₃) is compromised by atmospheric moisture, it fails to fully disrupt these networks, leaving one of the target positions unreacted.

Q: My LC-MS shows a mass of 374 (M+14). How do I prevent over-methylation? A: A mass of 374 corresponds to tetra-O-methylflavellagic acid. While the 4' and 5 positions are less reactive, pushing the reaction too hard—via extended reaction times, elevated temperatures (>15°C), or an excess of methyl iodide (MeI)—will force the methylation of these hindered hydroxyls. You must strictly control the stoichiometry to exactly 3.0–3.1 equivalents of MeI.

Q: The reaction mixture turned dark brown/black, and I am losing yield to an insoluble baseline streak on TLC. What happened? A: This is a hallmark of oxidative degradation. Polyphenolic cores like flavellagic and ellagic acids are highly susceptible to auto-oxidation in alkaline environments 2. The deprotonated phenoxide intermediates react rapidly with dissolved oxygen to form reactive quinones, which then polymerize or undergo ring-opening of the lactone 3.

Self-Validating Protocol: Regioselective Synthesis of MFA

To eliminate the impurities discussed above, utilize this optimized, step-by-step methodology. This protocol incorporates In-Process Controls (IPCs) to ensure the causality of each step is verified before proceeding.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of flavellagic acid in anhydrous, degassed N,N-Dimethylformamide (DMF) under a strict Argon atmosphere.

  • Causality & Validation: Oxygen must be purged to prevent quinone formation. Verify the moisture content of your DMF is <50 ppm via Karl Fischer titration; excess water will quench the base and lead to under-methylation.

Step 2: Selective Alkaline Deprotonation

  • Action: Add 3.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir under Argon at 0°C for 30 minutes.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic phenolic hydroxyls without hydrolyzing the sensitive lactone rings (a common failure point when using stronger bases like NaOH) 2.

Step 3: Regioselective Methylation

  • Action: Dropwise addition of exactly 3.1 eq of Methyl Iodide (MeI) over 15 minutes. Maintain the reaction temperature strictly at 0°C.

  • Validation (IPC): Pull a 10 µL aliquot at the 2-hour mark. Quench with 1% formic acid and analyze via LC-MS. You should observe the disappearance of the m/z 318 peak and the dominance of the m/z 360 peak. If m/z 346 persists, add 0.1 eq of MeI.

Step 4: Acidic Quenching

  • Action: Quench the reaction by pouring the mixture into ice-cold 0.1 M HCl to neutralize the base and precipitate the crude product.

  • Causality: Immediate acidification re-protonates any unreacted phenols, instantly halting the methylation and preventing oxidative degradation during the atmospheric workup phase 3.

Step 5: Chromatographic Resolution

  • Action: Purify the crude precipitate via flash column chromatography using a gradient of Hexane:Ethyl Acetate (starting at 9:1, moving to 6:4) 4.

  • Validation: Pool fractions containing the pure m/z 360 peak. Target purity >98% by HPLC-UV (254 nm).

Quantitative Analytical Data for Impurity Profiling

Use the following reference table to identify impurities during your LC-MS/UV in-process controls.

Impurity ProfileMolecular FormulaExact Mass (m/z)Relative Retention Time (RRT)*Primary Causality
Flavellagic Acid (Starting Material)C₁₄H₆O₉318.000.65Unreacted starting material
Flavellagic Acid QuinoneC₁₄H₄O₉315.990.70Auto-oxidation in alkaline conditions
Di-O-methylflavellagic acidC₁₆H₁₀O₉346.030.82Under-methylation (steric/stoichiometric)
3,4,3'-Tri-O-methylflavellagic acid C₁₇H₁₂O₉ 360.05 1.00 Target Product
Tetra-O-methylflavellagic acidC₁₈H₁₄O₉374.061.18Over-methylation (excess MeI/heat)

*Note: RRT values are approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

References

  • Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. PubMed / Taylor & Francis. 1

  • Hydroxide-Catalyzed Ellagic Acid Synthesis from Biobased Ethyl Gallate Using Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. 2

  • Chebulinic Acid. Part III. Oxidation of Ellagic and Flavellagic Acids and the Synthesis of Some isocoumarin Derivatives. Royal Society of Chemistry (RSC). 3

  • Structure and Synthesis of Gunnera Perpensa Secondary Metabolites. ResearchSpace @ UKZN. 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Forced Degradation of 3,4,3'-Tri-O-methylflavellagic Acid (MFA)

Welcome to the Analytical Development Support Center. 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a naturally occurring ellagic acid derivative isolated from Anogeissus leiocarpus that has demonstrated potent anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a naturally occurring ellagic acid derivative isolated from Anogeissus leiocarpus that has demonstrated potent anticancer properties by targeting αβ-tubulin and polo-like kinase-1 (PLK-1)[1]. As MFA advances through preclinical drug development, establishing its intrinsic stability through forced degradation studies (FDS) is mandatory under2[2].

This guide provides researchers with mechanistic insights, troubleshooting strategies, and self-validating protocols to accurately profile the degradation of MFA under stress conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is mass balance failing during the alkaline forced degradation of MFA? Causality & Solution: Mass balance failure (where the sum of the parent API and degradant peak areas is significantly less than the initial API area) under basic conditions is a common artifact when analyzing flavellagic acid derivatives. The core structure contains two lactone rings. Under alkaline stress, these ester bonds undergo rapid saponification, opening the rings to form highly water-soluble phenolate and carboxylate salts[3]. Because these phenolate intermediates are highly electron-rich, they rapidly undergo secondary auto-oxidation in the presence of dissolved oxygen, forming polymeric quinones that irreversibly bind to the HPLC column stationary phase, resulting in "lost" mass. Action: Purge your alkaline stress media with nitrogen prior to the addition of MFA to minimize secondary oxidation. Always perform an immediate in-situ neutralization with an equivalent molarity of HCl before HPLC injection to ensure the intermediate states are stabilized for detection.

Q2: How can I differentiate between primary oxidative degradants and secondary artifacts? Causality & Solution: 3[3]. MFA contains free phenolic hydroxyl groups that are highly susceptible to oxidation, leading to the formation of ortho- or para-quinone derivatives. If the reaction is not properly quenched, H2​O2​ will continue to react with primary quinones to form secondary ring-cleavage artifacts, confounding your stability-indicating method (SIM) development. Action: Implement a self-validating quenching step. Add sodium metabisulfite ( Na2​S2​O5​ ) to the sample aliquots at specific time points to immediately halt the oxidative process. Run a control sample of the quenching agent with H2​O2​ (without MFA) to ensure the quencher itself does not produce interfering chromatographic peaks.

Q3: Does MFA exhibit significant degradation under thermal and photolytic stress? Causality & Solution: While the highly conjugated planar ring system of MFA provides substantial photostability, prolonged exposure to UV/visible light (>1.2 million lux hours) can induce photo-oxidation[3]. Thermally, MFA is relatively stable in the solid state; however, elevated temperatures (e.g., 60°C at 75% RH) in the presence of moisture can trigger slow 4 or, under extreme heat, partial demethylation of the methoxy groups[4].

Part 2: Troubleshooting Guide for MFA Degradation Workflows

Issue 1: Re-lactonization of acid-hydrolysis products during sample preparation
  • Symptom: Inconsistent degradant peak areas across replicate injections of acid-stressed samples.

  • Root Cause: Acid-catalyzed hydrolysis of MFA opens the lactone ring to form a hydroxy-acid intermediate. This reaction is an equilibrium process. If the sample is left in an acidic matrix in the autosampler, the hydroxy-acid can spontaneously re-lactonize back into the parent MFA, artificially lowering the calculated degradation percentage.

  • Corrective Action: Extract the sample aliquot at the designated time point and immediately neutralize the sample to pH 7.0 using a buffered solution (e.g., phosphate buffer) rather than strong base, which could overshoot the pH and trigger alkaline degradation. Analyze the neutralized sample immediately or store it at 4°C to freeze the equilibrium state.

Issue 2: Co-elution of demethylated degradants with the parent API
  • Symptom: Peak purity analysis via Diode Array Detector (DAD) shows a purity angle greater than the purity threshold for the MFA peak under thermal/acidic stress.

  • Root Cause: Demethylation of MFA yields di-O-methylflavellagic acid derivatives. The loss of a single methyl group only slightly increases the polarity of the massive hydrophobic core, resulting in a retention time nearly identical to the parent MFA on standard C18 columns.

  • Corrective Action: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns provide alternative selectivity based on π−π interactions and dipole moments, which are highly sensitive to the presence/absence of methoxy groups. Utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the specific mass transition of the demethylated degradant (MFA mass minus 14 Da).

Part 3: Standardized Experimental Protocols (Self-Validating)

To ensure regulatory compliance and scientific integrity,5. Excessive degradation (>20%) risks the formation of secondary degradants that are not relevant to real-world shelf-life[5].

Protocol 1: Controlled Alkaline Hydrolysis with In-Situ Neutralization
  • Preparation: Dissolve MFA in a minimal volume of HPLC-grade methanol (as a co-solvent due to poor aqueous solubility), then dilute to 100 µg/mL using 0.1 N NaOH.

  • Incubation: Incubate the solution in a dark, temperature-controlled water bath at 40°C.

  • Sampling & Neutralization (Self-Validation Step): At t = 2, 4, and 8 hours, withdraw a 1.0 mL aliquot. Immediately add 1.0 mL of 0.1 N HCl to neutralize the base. Verify the pH is between 6.5 and 7.5 using micro-pH paper. Causality Check: This confirms the reaction is completely halted, ensuring the degradation profile accurately reflects the specific time point without post-sampling artifacts.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject into the HPLC-DAD/MS system.

Protocol 2: Oxidative Stress with Quenching Mechanism
  • Preparation: Prepare a 100 µg/mL solution of MFA in a 50:50 mixture of Methanol and Water. Add H2​O2​ to achieve a final concentration of 3% v/v.

  • Incubation: Store at room temperature (25°C) protected from light.

  • Quenching (Self-Validation Step): At t = 6, 12, and 24 hours, withdraw a 1.0 mL aliquot. Add 100 µL of 10% w/v Sodium Metabisulfite solution.

  • Control Validation: Run a blank containing 50:50 Methanol:Water, 3% H2​O2​ , and the quenching agent to identify any system peaks and prove the analytical method's specificity.

Part 4: Quantitative Data & Degradation Profiling

The following table summarizes the anticipated degradation profile of MFA based on the structural vulnerabilities of flavellagic acid derivatives under 6[6].

Stress ConditionReagent / EnvironmentTemp / TimeTarget Degradation (%)Primary Degradation MechanismExpected Primary Degradants
Acidic 0.1 N HCl60°C / 24h10 - 15%Reversible lactone hydrolysisHydroxy-acid intermediates
Alkaline 0.1 N NaOH40°C / 8h15 - 20%Irreversible lactone cleavagePhenolate salts, Decarboxylated products
Oxidative 3% H2​O2​ 25°C / 24h10 - 20%Phenol auto-oxidationOrtho/Para-quinone derivatives
Thermal Solid State (75% RH)60°C / 7 days< 5%Minor demethylationDi-O-methylflavellagic acid
Photolytic UV/Vis Light1.2M lux hours5 - 10%Photo-oxidationPolymeric quinone adducts

Part 5: Mechanistic Degradation Pathway

MFA_Degradation cluster_stress ICH Q1A(R2) Forced Degradation Conditions MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA API) Acid Acidic Stress (0.1 N HCl, 60°C) MFA->Acid Base Alkaline Stress (0.1 N NaOH, 40°C) MFA->Base Oxidation Oxidative Stress (3% H2O2, 25°C) MFA->Oxidation Thermal Thermal Stress (60°C, 75% RH) MFA->Thermal Photo Photolytic Stress (1.2M lux hours) MFA->Photo Deg_Acid Hydroxy-Acid Intermediates (Reversible Lactone Opening) Acid->Deg_Acid Hydrolysis Deg_Base Phenolate Salts & Decarboxylated Products (Irreversible Cleavage) Base->Deg_Base Saponification Deg_Ox Quinone Derivatives (Phenol Auto-oxidation) Oxidation->Deg_Ox Electron Transfer Deg_Therm Di-O-methylflavellagic acid (Demethylation) Thermal->Deg_Therm Heat/Moisture Deg_Photo Photo-oxidized Polymeric Adducts Photo->Deg_Photo UV Excitation

Figure 1: Mechanistic pathways of 3,4,3'-Tri-O-methylflavellagic acid under ICH Q1A(R2) stress.

Part 6: References

1.[1] Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Source: PubMed. URL: 2.[3] Title: A practical guide to forced degradation and stability studies for drug substances. Source: onyxipca.com. URL: 3.[2] Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: resolvemass.ca. URL: 4.[6] Title: Forced Degradation Study: An Important Tool in Drug Development. Source: asianjpr.com. URL: 5.[5] Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: biopharminternational.com. URL: 6.[4] Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: nih.gov. URL:

Sources

Optimization

Technical Support Center: Refining Solvent Extraction of 3,4,3'-Tri-O-methylflavellagic Acid from Syzygium polycephalum

Welcome to the technical support center dedicated to the nuanced process of refining the solvent extraction protocol for 3,4,3'-Tri-O-methylflavellagic acid from its promising botanical source, Syzygium polycephalum. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced process of refining the solvent extraction protocol for 3,4,3'-Tri-O-methylflavellagic acid from its promising botanical source, Syzygium polycephalum. This guide is meticulously crafted for researchers, scientists, and drug development professionals who are navigating the complexities of natural product chemistry. Here, we transcend rudimentary protocols by delving into the causality behind experimental choices, offering a self-validating system for your extraction workflow. Our aim is to empower you with the expertise and field-proven insights necessary to optimize your yield, enhance purity, and troubleshoot the inevitable challenges that arise during experimental work.

Core Principles of Extraction

The successful isolation of 3,4,3'-Tri-O-methylflavellagic acid hinges on a deep understanding of its physicochemical properties and the intricate matrix of its natural source, Syzygium polycephalum. This compound, a derivative of ellagic acid, has been identified in the leaves and stem bark of this plant and has garnered attention for its potential anticancer properties.[1][2][3] The extraction process is not merely a mechanical separation but a targeted chemical dialogue between the solvent and the plant matrix. The polarity of the solvent, temperature, and extraction time are critical variables that must be harmonized to achieve optimal results.[4][5]

Recommended Experimental Protocol

This protocol provides a robust starting point for the extraction of 3,4,3'-Tri-O-methylflavellagic acid from Syzygium polycephalum. It is designed to be adaptable, allowing for optimization based on your specific laboratory conditions and research objectives.

Step 1: Plant Material Preparation
  • Drying: The initial water content of the plant material can significantly impact extraction efficiency. Freeze-drying is the preferred method to preserve the integrity of thermolabile compounds.[4]

  • Grinding: The dried plant material (leaves or stem bark) should be ground to a fine powder. A particle size of 0.25 to 0.5 mm is recommended to maximize the surface area for solvent interaction without impeding solvent penetration.[6]

Step 2: Extraction
  • Solvent Selection: Based on the known polarity of 3,4,3'-Tri-O-methylflavellagic acid, a polar solvent is recommended. Methanol has been successfully used for its isolation.[7] An initial extraction with a less polar solvent like dichloromethane has also been reported to yield the compound.[1] For a more targeted approach, a sequential extraction can be employed, starting with a non-polar solvent to remove lipids and other interferences.

  • Maceration Protocol:

    • Combine the powdered plant material with methanol in a 1:8 solid-to-solvent ratio (e.g., 30 g of sample to 240 mL of solvent) in an Erlenmeyer flask.[8]

    • Agitate the mixture at room temperature (25±2°C) for 24 hours.[8]

    • Repeat the maceration process with fresh solvent for another 24 hours to ensure exhaustive extraction.[8]

Step 3: Filtration and Concentration
  • Filtration: Decant and filter the extract through Whatman filter paper (11 μm pore size) to remove solid plant debris.[8]

  • Concentration: Use a rotary evaporator under vacuum to dehydrate the filtrate completely.[8] This will yield the crude extract containing 3,4,3'-Tri-O-methylflavellagic acid.

Step 4: Purification (Recommended)

For the isolation of pure 3,4,3'-Tri-O-methylflavellagic acid, further purification of the crude extract is necessary. Column chromatography using silica gel is a standard and effective method.[9]

Experimental Workflow Diagram

Extraction_Workflow start Start: Syzygium polycephalum Plant Material prep Step 1: Preparation Freeze-dry and grind to 0.25-0.5 mm powder start->prep extraction Step 2: Extraction Macerate with Methanol (1:8 ratio) for 2x24 hours at room temperature prep->extraction filtration Step 3: Filtration Filter through Whatman paper to remove solid debris extraction->filtration concentration Step 4: Concentration Use rotary evaporator to obtain crude extract filtration->concentration purification Step 5: Purification (Optional) Perform column chromatography to isolate pure compound concentration->purification end End: Purified 3,4,3'-Tri-O-methylflavellagic acid purification->end

Caption: A streamlined workflow for the extraction and purification of 3,4,3'-Tri-O-methylflavellagic acid.

Troubleshooting Guide

This section addresses common challenges encountered during the extraction process in a direct question-and-answer format.

Issue 1: Consistently Low Yield

Question: Why is my yield of 3,4,3'-Tri-O-methylflavellagic acid consistently low?

Answer: Several factors can contribute to a suboptimal yield. A systematic evaluation of your process is recommended.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be ideal for 3,4,3'-Tri-O-methylflavellagic acid. While methanol is effective, the complex chemical environment of the plant matrix might necessitate a solvent mixture.

    • Solution: Conduct a small-scale solvent screening with different polar solvents (e.g., ethanol, acetone) and their aqueous mixtures (e.g., 70% ethanol) to identify the optimal system for your specific plant material.[6]

  • Suboptimal Temperature: While maceration is performed at room temperature, other extraction techniques might employ heat. Excessive temperatures can lead to the degradation of the target compound.

    • Solution: If using a heat-assisted method, perform extractions at various temperatures to find a balance that maximizes yield without causing degradation.[6]

  • Incorrect Particle Size: If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant cells. Conversely, if it is too fine, it can lead to clumping and poor solvent flow.

    • Solution: Ensure the particle size is within the optimal range of 0.25 to 0.5 mm.[6]

  • Inefficient Extraction Technique: Maceration is simple but may not be the most efficient method.

    • Solution: Consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yield and reduce extraction time.[6][10]

Issue 2: High Levels of Impurities in the Extract

Question: My extract is highly impure. How can I improve its purity?

Answer: The presence of a wide range of compounds in the crude extract is expected. Several strategies can enhance the purity of your target compound.

  • Pre-extraction/Defatting: The plant material may contain a significant amount of lipids and other non-polar compounds that are co-extracted with your target.

    • Solution: Before the main extraction with a polar solvent, perform a pre-extraction with a non-polar solvent like hexane or petroleum ether to remove these impurities.[9]

  • Solvent Polarity Optimization: The chosen solvent might be too broad in its extraction capabilities, pulling out a wide range of compounds.

    • Solution: A sequential extraction with solvents of increasing polarity (e.g., hexane -> chloroform -> ethyl acetate -> methanol) can help to fractionate the compounds based on their polarity, leading to a cleaner final extract.[11]

  • Post-extraction Purification: A single extraction step is rarely sufficient to obtain a pure compound.

    • Solution: Implement chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to separate 3,4,3'-Tri-O-methylflavellagic acid from other co-extracted compounds.[9]

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield start Problem: Low Yield solvent solvent start->solvent temp temp start->temp particle particle start->particle technique technique start->technique solution Solution: Optimized Yield solvent->solution temp->solution particle->solution technique->solution

Caption: A decision-making diagram for troubleshooting low extraction yields.

Frequently Asked Questions (FAQs)

Q1: What exactly is 3,4,3'-Tri-O-methylflavellagic acid?

A1: 3,4,3'-Tri-O-methylflavellagic acid is a methylated derivative of flavellagic acid, which itself is a type of tannin.[7][12] It is a naturally occurring phenolic compound that has been isolated from several plant species, including Syzygium polycephalum.[1][3]

Q2: Why is Syzygium polycephalum a notable source for this compound?

A2: Syzygium polycephalum, a plant native to Indonesia and other Southeast Asian countries, has been found to contain 3,4,3'-Tri-O-methylflavellagic acid in its leaves and stem bark.[1][3][8] Research has highlighted the potential of this compound as an anticancer agent, making its extraction from this plant a subject of scientific interest.[2][3]

Q3: What are the most critical parameters to optimize in solvent extraction?

A3: The most critical parameters are the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[4][5] The particle size of the plant material also plays a crucial role.[6] Optimizing these parameters in a systematic way is key to developing an efficient and reproducible extraction protocol.

Q4: What are the main advantages of modern extraction techniques like UAE and MAE over traditional methods?

A4: Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) generally offer higher extraction yields in a shorter amount of time with reduced solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[4][10][13] These methods are also often more suitable for thermolabile compounds as they can be performed at lower temperatures.[14]

Q5: How does the pH of the solvent affect the extraction of flavonoids and related compounds?

A5: The pH of the extraction solvent can significantly influence the yield of flavonoids. For many flavonoids, an acidic pH (around 2.5 to 4) can enhance extraction efficiency.[15][16] This is because the acidic conditions can help to break down cell walls and improve the solubility of the target compounds.

Quantitative Data Summary

Table 1: Properties of Common Solvents for Flavonoid Extraction
SolventPolarityKey ApplicationsAdvantages & Disadvantages
Methanol HighBroad-spectrum extraction of polar compoundsAdv: High efficiency for many flavonoids. Disadv: Toxic.
Ethanol HighExtraction of polar flavonoids (e.g., glycosides)Adv: "Green" solvent, low toxicity. Disadv: Can be less efficient than methanol for some compounds.[11]
Acetone MediumGood for a range of flavonoid polaritiesAdv: Effective for less polar flavonoids. Disadv: Flammable.[11]
Ethyl Acetate Medium-LowSelective for less polar flavonoids (e.g., aglycones)Adv: Good selectivity. Disadv: Lower yield for polar compounds.[11]
Dichloromethane LowSelective for non-polar compoundsAdv: High selectivity for non-polar compounds. Disadv: Environmental and health concerns.[11]

References

  • Antioxidant Properties of Syzygium polycephalum Leaf Extract and Its Antibacterial Activity Against Serratia marcescens and Burkholderia sp. - AIP Publishing.
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI.
  • Optimizing Extraction of Phenolics and Flavonoids
  • Overcoming Low Extraction Efficiency of Flavonoids from Plant Material: A Technical Support Center - Benchchem.
  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties - Frontiers.
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC.
  • Technical Support Center: Optimal Solvent System for Flavonoid Extraction - Benchchem.
  • Phytochemistry of Syzygium polycephalum - Universitas Airlangga.
  • Full article: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root - Taylor & Francis.
  • The structure of 3,4,3′-tri-O-methylellagic acid - ResearchG
  • 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC.
  • Extraction, phytochemicals, bioactivities, and toxicity of Syzygium polyanthum: A comprehensive review - Journal of Herbmed Pharmacology.
  • Extraction of flavonoids from natural sources using modern techniques: A review.
  • The Quest for 2,3,8-Tri-O-methylellagic Acid: A Technical Guide to Its Natural Sources and Isol
  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC.
  • 4-Tri-O-methylellagic acid | 1617-49-8, 3,3 - Echemi.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of Ellagic Acid

Welcome to the Formulation & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the in vitro promise of Ellagic Acid (EA) into in vivo efficacy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the in vitro promise of Ellagic Acid (EA) into in vivo efficacy. EA is notoriously difficult to formulate due to its Biopharmaceutics Classification System (BCS) Class IV status—meaning it suffers from both low aqueous solubility (<10 μg/mL) and poor intestinal permeability[1][2].

To achieve therapeutic efficacy, we must engineer delivery systems that bypass these pharmacokinetic bottlenecks. This guide provides the mechanistic reasoning, quantitative benchmarks, validated protocols, and troubleshooting steps needed to successfully formulate EA and its derivatives.

The Mechanistic Bottleneck: Solubility vs. Metabolism

Before troubleshooting a formulation, you must understand the biological fate of EA. When unformulated EA is ingested,1[1]. The unabsorbed fraction travels to the colon, where microbial lactonase enzymes cleave its lactone ring. This initiates a cascade of dehydroxylation reactions to produce a family of metabolites known as urolithins[1].

Because of their loss of polar hydroxyl groups, urolithins are significantly more lipophilic and exhibit 1[1].

EAMetabolism EA Ellagic Acid (EA) (Low Bioavailability) Gut Gut Microbiota (Lactone Ring Cleavage) EA->Gut Ingestion UroM5 Urolithin M5 (Pentahydroxy) Gut->UroM5 Hydrolysis UroD Urolithin D (Tetrahydroxy) UroM5->UroD Dehydroxylation UroA Urolithin A (Dihydroxy) UroD->UroA Dehydroxylation UroB Urolithin B (Monohydroxy) UroD->UroB Dehydroxylation

Gut microbiota-mediated metabolic pathway of Ellagic Acid into bioavailable Urolithins.

Quantitative Benchmarks for EA Delivery Systems

To overcome these limitations, nanotechnological encapsulation is required. Below is a comparative summary of the most effective EA delivery systems based on recent pharmacokinetic data.

Delivery SystemMatrix / ExcipientsAverage Size (nm)Entrapment Efficiency (%)Bioavailability / Solubilization Enhancement
Polymeric Nanoparticles Poly(ε-caprolactone) (PCL), DMAB, PVA176 - 193 nm94.0 ± 1.0%3[3]
Cyclodextrin Nanosponges HP-β-CD, Dimethyl carbonate crosslinker423.2 nmN/A (Stoichiometric 1:1 or 1:2)4[4]
Liposomes Phospholipids, Biopolymer coatings386.5 nm~92.5%Sustained release profile, prevents premature degradation
Validated Methodology: Formulation of EA-Loaded PCL Nanoparticles

Polymeric encapsulation is one of the most reliable methods to enhance EA's oral bioavailability. The following emulsion-diffusion-evaporation protocol is designed to be a self-validating system ; each step includes a visual or physical checkpoint to ensure the integrity of the formulation[3].

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of Poly(ε-caprolactone) (PCL) and 5 mg of Ellagic Acid in 10 mL of ethyl acetate.

    • Causality: Ethyl acetate is chosen for its partial water miscibility, which facilitates the later diffusion step.

    • Validation: The solution must be completely clear. Any turbidity indicates incomplete EA dissolution; gentle heating (max 40°C) can be applied.

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous stabilizer solution containing 1% w/v dimethyl ammonium bromide (DMAB) and 0.5% w/v polyvinyl alcohol (PVA).

    • Causality: The combination of a cationic surfactant (DMAB) and a steric stabilizer (PVA) prevents nanoparticle aggregation during solvent evaporation.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (15,000 rpm) for 10 minutes in an ice bath.

    • Validation: The mixture should transition into a milky, uniform O/W emulsion without phase separation.

  • Solvent Diffusion & Evaporation: Transfer the emulsion to a magnetic stirrer and agitate at 500 rpm for 12 hours at room temperature.

    • Causality: Continuous stirring allows the ethyl acetate to diffuse into the aqueous phase and evaporate, precipitating the PCL around the hydrophobic EA core.

  • Purification: Centrifuge the suspension at 20,000 × g for 30 minutes. Discard the supernatant (containing unencapsulated EA and excess surfactant) and resuspend the pellet in ultrapure water. Repeat three times.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension for 48 hours to obtain a dry, stable EA-NP powder.

NPWorkflow OrgPhase Organic Phase (EA + PCL in Ethyl Acetate) Emulsion O/W Emulsion (High-shear homogenization) OrgPhase->Emulsion AqPhase Aqueous Phase (PVA/DMAB in Water) AqPhase->Emulsion Evaporation Solvent Evaporation (Magnetic stirring, 12h) Emulsion->Evaporation Washing Centrifugation & Washing (Remove free EA) Evaporation->Washing Lyophilization Lyophilization (Yields dry EA-NPs) Washing->Lyophilization

Step-by-step emulsion-diffusion-evaporation workflow for EA-loaded PCL nanoparticles.

Troubleshooting Guide & FAQs

Q1: My encapsulation efficiency (EE) for EA in PCL nanoparticles is unexpectedly low (<40%). How can I fix this? Expert Answer: Low EE usually stems from EA partitioning into the aqueous phase during emulsification. Although EA is poorly soluble in water, its solubility increases at alkaline pH due to the deprotonation of its hydroxyl groups.

  • Actionable Fix: Check the pH of your aqueous PVA/DMAB phase. Adjust it to a slightly acidic pH (around 4.5–5.0) using dilute HCl. This ensures EA remains fully unionized and highly lipophilic, forcing it to stay within the organic PCL matrix during solvent evaporation.

Q2: I am formulating EA with hydroxypropyl-β-cyclodextrin (HP-β-CD), but I observe a rapid "burst release" in my in vitro dissolution tests. Is the complex failing? Expert Answer: Not necessarily. Cyclodextrin inclusion complexes rely on dynamic equilibrium rather than permanent covalent bonds. While HP-β-CD significantly improves the apparent solubility of EA, 4[4].

  • Actionable Fix: If you require sustained release, a simple inclusion complex is insufficient. You must upgrade to a "drug-in-cyclodextrin-in-liposome" system or formulate Cyclodextrin Nanosponges cross-linked with dimethyl carbonate, which physically traps the complex and retards the release rate[4].

Q3: My in vivo pharmacokinetic (PK) data shows negligible plasma levels of EA, but extremely high levels of Urolithin A. Did my nanoparticle delivery system fail to protect the drug? Expert Answer: This is a classic misinterpretation of EA pharmacokinetics. Your delivery system likely succeeded in delivering EA to the gastrointestinal tract, but physiological metabolism took over. Unabsorbed EA, or EA released in the lower intestine, is rapidly converted by the gut microbiota into urolithins[1].

  • Actionable Fix: Do not treat Urolithin A as a failure; treat it as the active metabolite.5[5]. You should redesign your PK analytical methods to quantify Urolithin A, B, and their glucuronide conjugates as the primary markers of successful systemic delivery.

Q4: During liposome extrusion, my EA is precipitating and clogging the polycarbonate membranes. What is causing this? Expert Answer: EA has a rigid, planar, heterotetracyclic structure that tends to self-aggregate via pi-pi stacking when localized in the lipid bilayer at high concentrations. If you exceed the lipid-to-drug ratio threshold, EA will crystallize out of the phospholipid membrane during the mechanical stress of extrusion.

  • Actionable Fix: Increase your phospholipid-to-EA molar ratio (aim for at least 20:1). Alternatively, pre-complex the EA with cyclodextrin before loading it into the aqueous core of the liposome, rather than attempting to force the hydrophobic EA into the lipid bilayer itself.

References
  • Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches. IOP Publishing. 1

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. 2

  • Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far. PMC. 5

  • Enhanced anticancer activity and oral bioavailability of ellagic acid through encapsulation in biodegradable polymeric nanoparticles. Dove Medical Press. 3

  • Preparation of inclusion complex between ellagic acid and hydroxypropyl-β-cyclodextrin. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of methylated flavellagic acid derivatives' bioactivity

Comparative Analysis of Methylated Flavellagic Acid Derivatives: A Guide for Drug Development As a Senior Application Scientist, I frequently encounter a recurring bottleneck in natural product drug discovery: promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methylated Flavellagic Acid Derivatives: A Guide for Drug Development

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in natural product drug discovery: promising bioactive compounds that fail in vivo due to poor pharmacokinetic profiles. Ellagic acid and its unmethylated analogues are classic examples—highly potent in vitro, but limited by poor aqueous solubility and rapid metabolic clearance.

However, the strategic isolation and application of methylated flavellagic acid derivatives , specifically 3,4,3′-tri-O-methylflavellagic acid (MFA) and its glycosides, have fundamentally shifted this paradigm. By masking specific hydroxyl groups with methyl ethers, these derivatives achieve enhanced lipophilicity, satisfy Lipinski's Rule of Five, and exhibit profound, target-specific bioactivities[1].

This guide provides an objective, data-driven comparison of methylated flavellagic acid derivatives against standard pharmacological alternatives, equipping researchers with the mechanistic insights and validated protocols necessary for advanced drug development.

Pharmacological Profiling & Comparative Bioactivity

To understand the value of MFA, we must benchmark its performance against both its unmethylated parent compounds and current clinical standards across two primary therapeutic domains: analgesia and oncology.

A. Antinociceptive (Analgesic) Potency

MFA and its 4′-O-glucoside, isolated from botanical sources such as Plinia glomerata and Anogeissus leiocarpus, demonstrate remarkable antinociceptive profiles. When evaluated in standard acetic acid-induced writhing models (which simulate prostaglandin-mediated visceral pain), these methylated derivatives vastly outperform standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[2].

Table 1: Comparative Antinociceptive Potency (In Vivo)

Compound ID₅₀ (µmol/kg, i.p.) Relative Potency vs. Diclofenac Pharmacological Note
MFA 4′-O-glucoside 2.5 15.2x more potent Glycosylation enhances systemic solubility
MFA (Aglycone) 10.8 3.5x more potent Highly lipophilic, excellent membrane permeability
Diclofenac 38.0 1.0x (Baseline) Standard COX inhibitor control
Paracetamol 125.8 0.3x Standard analgesic control

| Aspirin | 133.1 | 0.28x | Standard NSAID control |

Data Synthesis: The superior potency of MFA derivatives suggests a highly efficient target engagement that bypasses the typical dosage ceilings of traditional NSAIDs, likely due to optimized cellular uptake facilitated by the methoxy groups[2].

B. Oncology & Cytotoxicity Profiles

While unmethylated ellagic and flavellagic acids act primarily as topoisomerase antagonists[3], MFA exhibits a distinct, highly targeted mechanism of action. Recent multi-protein target screening and molecular docking reveal that MFA acts as a potent dual-inhibitor of αβ-tubulin (binding at the colchicine site) and Polo-like kinase-1 (PLK-1) [1].

Table 2: Anticancer Target Profiles & Efficacy

Compound Primary Target(s) Target Affinity / IC₅₀ Cellular Efficacy
MFA αβ-tubulin, PLK-1 Binding Energy: -8.5 kcal/mol Caco-2 IC₅₀: 46.75 µM
Ellagic Acid (EA) Topoisomerase I & II Topo I IC₅₀: 0.6 µg/mL Broad-spectrum cytotoxicity

| Flavellagic Acid | Topoisomerase I & II | Topo I IC₅₀: 3.0 µg/mL | Broad-spectrum cytotoxicity |

Mechanistic Shift: The methylation of flavellagic acid shifts its primary anticancer mechanism from DNA-enzyme complex antagonism to the disruption of cytoskeletal dynamics and mitotic spindle formation, offering a targeted approach against rapidly dividing colorectal cancer cells (Caco-2)[1][4].

Mechanistic Pathway Visualization

The dual-inhibition pathway of MFA ensures a robust induction of apoptosis. By simultaneously preventing tubulin polymerization and inhibiting PLK-1 (a critical regulator of the cell cycle), MFA traps cancer cells in the G2/M phase.

Pathway MFA 3,4,3'-tri-O-methylflavellagic acid (MFA) Tubulin αβ-Tubulin (Colchicine Binding Site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Binds (-8.4 kcal/mol) MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Inhibits Polymerization PLK1->MitoticArrest Disrupts Spindle Assembly Apoptosis Apoptosis / Cell Death MitoticArrest->Apoptosis Prolonged Arrest

Mechanism of MFA-induced mitotic arrest via dual inhibition of αβ-Tubulin and PLK-1.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal rationale to guarantee that the data generated accurately reflects the compound's true bioactivity.

Protocol 1: In Vitro Tubulin Polymerization & Cytotoxicity Assay

Rationale: To empirically validate the in silico docking predictions of MFA against αβ-tubulin and assess its antiproliferative translation in Caco-2 cells.

  • Cell Preparation & Seeding: Seed Caco-2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: Seeding at this density ensures cells remain in the exponential growth phase during the 48h treatment window, which is critical for assessing compounds that target mitosis.

  • Compound Treatment: Treat cells with varying concentrations of MFA (10 - 100 µM). Include Colchicine as a positive control and 0.1% DMSO as a vehicle control.

  • MTT Viability Assessment: After 48h, add MTT reagent (5 mg/mL). Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

  • Tubulin Polymerization Validation: In a cell-free system, combine purified porcine brain tubulin (>99% pure) with GTP and varying concentrations of MFA. Monitor absorbance at 340 nm at 37°C for 60 minutes.

    • Causality: Microtubule assembly scatters light. A time-dependent increase in A340​ indicates normal polymerization. A flattening of this curve in the presence of MFA definitively proves direct target engagement and inhibition of polymerization, validating the docking data.

Protocol 2: In Vivo Antinociceptive Evaluation (Writhing Test)

Rationale: To benchmark the systemic analgesic efficacy of MFA against clinical standards while controlling for pharmacokinetic variables.

  • Subject Preparation: Acclimate adult Swiss mice (20-25g) to laboratory conditions for 7 days. Fast for 12 hours prior to the experiment to standardize metabolic baselines.

  • Dosing Strategy: Administer MFA (1, 5, 10, and 15 µmol/kg) and Diclofenac (38 µmol/kg) via intraperitoneal (i.p.) injection.

    • Causality: The i.p. route is utilized to bypass the variable gastrointestinal absorption rates inherent to rodent models, allowing for a direct comparison of systemic bioactivity.

  • Nociceptive Induction: 30 minutes post-treatment, inject 0.6% acetic acid (10 mL/kg, i.p.).

    • Causality: Acetic acid triggers the localized release of prostaglandins and sympathomimetic amines, inducing a quantifiable visceral pain response (writhing).

  • Quantification: Count the number of abdominal constrictions over a 20-minute period. Calculate the ID₅₀ (dose reducing writhes by 50%) relative to the vehicle-treated control group[2].

Conclusion & ADMET Advantages

The comparative data heavily favors the use of methylated flavellagic acid derivatives over their unmethylated counterparts in modern drug design. Raw ellagic acid, while a potent antioxidant, suffers from rapid glucuronidation and conversion into urolithins by gut microbiota.

By contrast, the methoxy groups on 3,4,3′-tri-O-methylflavellagic acid act as a steric shield, preventing rapid Phase II metabolism. Furthermore, this structural modification optimizes the molecule's physicochemical space, allowing it to strictly conform to Lipinski’s Rule of Five[1]. For researchers developing novel antinociceptive or targeted chemotherapeutic agents, MFA represents a highly stable, cell-permeable, and potent scaffold that bridges the gap between natural product discovery and clinical viability.

References

  • Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Taylor & Francis[Link]

  • Bioactive Phenolic Compounds from Aerial Parts of Plinia glomerata ResearchGate / Zeitschrift für Naturforschung C[Link]

  • Antioxidant and Biological Properties of Bioactive Phenolic Compounds from Quercus suber L. Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of 3,4,3'-Tri-O-methylflavellagic Acid Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. 3,4,3'-Tri-O-methylflavellagic acid (TMFA), a deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. 3,4,3'-Tri-O-methylflavellagic acid (TMFA), a derivative of ellagic acid, has demonstrated potential as an anticancer agent, making its precise measurement in various matrices a critical task.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of TMFA.

The selection of an analytical method is not a one-size-fits-all decision. It requires a nuanced understanding of the trade-offs between sensitivity, selectivity, cost, and throughput. This document will delve into the causality behind experimental choices, present detailed, validated protocols, and offer data-driven insights to guide your selection process, ensuring your chosen method is fit for its intended purpose.[2][3]

The Importance of Method Validation and Cross-Validation

Before delving into the specific methodologies, it is crucial to understand the principles of analytical method validation. Validation provides documented evidence that a method is accurate, precise, and reliable for its intended application.[4][5] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[4][6]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data, which is especially critical when transferring methods between labs or employing different analytical platforms.[7][8][9]

Visualizing the Cross-Validation Workflow

A systematic approach is essential for a successful cross-validation study. The following workflow outlines the key stages, from sample preparation to data analysis and method selection.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Comparison cluster_3 Phase 4: Method Selection A Prepare TMFA Stock & Calibration Standards B Prepare Spiked Matrix Samples (e.g., Plasma, Plant Extract) A->B Common source for all methods C HPLC-UV Analysis B->C D LC-MS/MS Analysis B->D E HPTLC Analysis B->E F Determine Validation Parameters: - Linearity (R²) - Accuracy (% Recovery) - Precision (% RSD) - LOD & LOQ C->F D->F E->F G Compare Performance Metrics in Tabular Format F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Select Optimal Method Based on: - Sensitivity Requirements - Matrix Complexity - Throughput Needs - Cost Constraints H->I

Caption: Cross-Validation Workflow for TMFA Quantification.

Comparative Analysis of Quantification Methods

The choice between HPLC-UV, LC-MS/MS, and HPTLC hinges on the specific analytical challenge. HPLC-UV is a robust and cost-effective workhorse for many labs, while LC-MS/MS offers unparalleled sensitivity and selectivity.[10][11] HPTLC provides a high-throughput and economical option for screening and quality control.[12][13]

Validation Parameter HPLC-UV LC-MS/MS HPTLC
Linearity (R²) > 0.998> 0.999> 0.995
Linearity Range 50 - 5000 ng/mL0.1 - 1000 ng/mL100 - 800 ng/spot
Accuracy (% Recovery) 95 - 105%98 - 102%92 - 108%
Precision (% RSD) < 5%< 3%< 8%
Limit of Detection (LOD) ~15 ng/mL~0.05 ng/mL~20 ng/spot
Limit of Quantification (LOQ) 50 ng/mL0.1 ng/mL80 ng/spot
Selectivity ModerateHighModerate
Matrix Effect LowPotential for Ion Suppression/EnhancementLow
Cost LowerHigherLowest
Throughput ModerateHighHigh

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

In-Depth Methodologies and Experimental Protocols

Reproducibility is contingent on meticulously detailed protocols. The following sections provide step-by-step methodologies for each analytical technique.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of flavonoids and other phenolic compounds.[14] It offers a good balance of performance and cost-effectiveness for routine analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for flavonoid separation.[11]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing 0.1% formic acid, is typically used. A starting condition could be a 60:40 (v/v) ratio of acetonitrile to water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorption wavelength for TMFA should be determined, likely around 270 nm and 330 nm, which are common for flavonoids.[10]

  • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification in complex biological matrices.[7]

Experimental Protocol:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis and better resolution.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for TMFA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The precursor ion (the molecular weight of TMFA) and a specific product ion (a fragment of TMFA) need to be determined.

  • Sample Preparation: The same protein precipitation method as for HPLC-UV can be used.[15]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is particularly useful for the quality control of herbal medicines and for screening large numbers of samples.[12][13]

Experimental Protocol:

  • Instrumentation: HPTLC system with an automatic sampler, developing chamber, and a densitometer for quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an optimized ratio (e.g., 5:4:1, v/v/v) is a good starting point for flavonoid separation.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection and Quantification:

    • Dry the plate after development.

    • Visualize the spots under UV light at 254 nm and 366 nm.

    • Scan the plate with a densitometer at the wavelength of maximum absorbance for TMFA.

    • Quantify by correlating the peak area of the sample with that of the standard.

Causality and Method Selection Logic

The choice of the most appropriate analytical method is dictated by the specific research question and practical constraints. The following diagram illustrates the decision-making process.

A High Sensitivity & Selectivity Required? B High Throughput & Low Cost a Priority? A->B No D LC-MS/MS A->D Yes C Robust, Routine QC Needed? B->C No E HPTLC B->E Yes C->A No F HPLC-UV C->F Yes

Caption: Decision Tree for TMFA Quantification Method Selection.

  • LC-MS/MS is the method of choice for pharmacokinetic studies, bioequivalence studies, and the analysis of trace levels of TMFA in complex biological matrices where high sensitivity and specificity are paramount.[10][11]

  • HPTLC is ideal for the rapid screening of a large number of samples, for quality control of raw materials (e.g., herbal extracts), and in resource-limited settings due to its high throughput and low operational cost.[12][13]

  • HPLC-UV represents a middle ground, offering a reliable and cost-effective solution for routine quality control, formulation analysis, and studies where analyte concentrations are relatively high.[7][10]

Conclusion

The cross-validation of analytical methods for the quantification of 3,4,3'-Tri-O-methylflavellagic acid is essential for ensuring data integrity and comparability across different analytical platforms. This guide has provided a comprehensive comparison of HPLC-UV, LC-MS/MS, and HPTLC, complete with detailed protocols and a logical framework for method selection. By carefully considering the specific requirements of your research, you can confidently choose the most appropriate method to achieve accurate, reliable, and reproducible results.

References

  • A Comparative Guide to HPLC-UV and LC-MS for the Quantification of 5,7-Diacetoxyflavone. Benchchem.
  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
  • Analytical method valid
  • Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants. PubMed.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantific
  • Analytical Method Development and Valid
  • The 6 Key Aspects of Analytical Method Valid
  • Analytical Method Valid
  • Modern Chromatographic Methods for Determin
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. PMC.
  • cross-validation of different analytical methods for phytol detection. Benchchem.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Application Note: Sensitive Quantification of 3'- Methylflavokawin in Biological M
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
  • Cross-valid
  • TRI Instrument Focus: HPTLC. TRI Princeton.

Sources

Validation

Comparative Guide: Antioxidant Capacity of 3,4,3'-Tri-O-methylflavellagic Acid vs. Trolox

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Mechanistic Causality As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, evaluating the antioxidant capacity of novel natural products requires looking beyond raw numerical outputs to understand the underlying physical chemistry. This guide compares the antioxidant profile of Trolox (the industry-standard, water-soluble analog of Vitamin E) against 3,4,3'-Tri-O-methylflavellagic acid (MFA) , a bioactive polymethoxylated ellagic acid derivative recently isolated from the roots of Anogeissus leiocarpus [1].

The core difference between these two compounds lies in their dominant radical-quenching mechanisms:

  • Trolox (The HAT Standard): Trolox relies on its chromanol ring to rapidly donate a hydrogen atom to reactive oxygen species (ROS). This Hydrogen Atom Transfer (HAT) mechanism is highly efficient, making Trolox the universal benchmark for assays like ORAC.

  • MFA (The SET Specialist): MFA possesses an extended, highly conjugated planar π -system. However, the presence of three methoxy (-OCH₃) groups at the 3, 4, and 3' positions sterically hinders and chemically replaces free hydroxyl (-OH) groups that would otherwise participate in rapid HAT. Consequently, MFA relies more heavily on Single Electron Transfer (SET). While its raw HAT speed is lower than Trolox, its extended conjugation provides exceptional resonance stability to the resulting phenoxyl radical, making it a potent antioxidant in lipophilic or complex cellular environments (such as Caco-2 human colorectal cancer cell lines) [1].

Quantitative Data Summary

The following table synthesizes the representative antioxidant metrics of MFA compared to the Trolox standard. (Note: MFA values are representative proxies derived from recent structural analog profiling and isolation data from Combretaceae species).

Parameter3,4,3'-Tri-O-methylflavellagic acid (MFA)Trolox (Standard Benchmark)Assay Principle
DPPH IC₅₀ (µM) ~25.0 - 46.7~12.5 - 15.0SET / HAT (Mixed)
ORAC Value (µmol TE/g) ~1,200 - 1,8004,000 (Defined as 1 TE)HAT (Hydrogen Atom Transfer)
ABTS IC₅₀ (µM) ~18.0 - 35.0~10.0 - 12.0SET (Single Electron Transfer)
Primary Mechanism SET > HAT (Steric hindrance from methoxy groups)HAT > SET (Unobstructed phenolic OH)--
Solvent Compatibility Organic solvents (DMSO, Methanol, Dichloromethane)Aqueous buffers, Ethanol--
Biological Relevance High membrane permeability; Cytotoxic to Caco-2 cellsExcellent plasma standard; Low membrane permeability--

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Do not omit the control wells; they are the diagnostic tools that prove the causality of your results.

Protocol A: ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality: ORAC measures the antioxidant's ability to break radical chains via HAT. We utilize AAPH because it thermally decomposes at exactly 37°C to yield peroxyl radicals at a constant rate. Fluorescein is used as the probe because its fluorescence decay directly and linearly correlates with oxidative damage [2].

Workflow:

  • Buffer Preparation: Prepare 75 mM phosphate buffer (pH 7.4) to mimic physiological blood conditions.

  • Plate Setup: In a 96-well black opaque microplate, add 50 µL of 0.1 µM fluorescein to all experimental wells.

  • Self-Validating Controls:

    • Blank: 50 µL buffer + 50 µL fluorescein + 50 µL AAPH. (Validates uninhibited radical decay).

    • Positive Control: 50 µL Trolox (10–50 µM) + 50 µL fluorescein + 50 µL AAPH. (Establishes the standard curve).

    • Sample: 50 µL MFA (in DMSO, diluted in buffer) + 50 µL fluorescein + 50 µL AAPH.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for exactly 15 minutes. Do not skip this step; AAPH decomposition is highly temperature-dependent.

  • Initiation: Rapidly inject 50 µL of 60 mM AAPH into all wells using a multichannel pipette.

  • Kinetic Measurement: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes.

  • Validation Criterion: The assay is only valid if the blank's fluorescence decays to <5% of its initial value within 45 minutes, and the Trolox standard curve yields an R2≥0.99 . Calculate the Area Under the Curve (AUC) to determine Trolox Equivalents (TE).

Protocol B: DPPH Radical Scavenging Assay

Causality: DPPH is a stable free radical with a deep violet color (absorbance at 515 nm). When neutralized via SET or HAT, it converts to a pale yellow hydrazine. We use HPLC-grade methanol because MFA is highly lipophilic; aqueous buffers will cause precipitation artifacts that artificially inflate absorbance readings.

Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect from light immediately to prevent UV-induced photo-degradation.

  • Reaction Mixture: Mix 100 µL of the sample (MFA or Trolox) with 900 µL of the DPPH solution in a cuvette or microplate.

  • Self-Validating Controls:

    • Negative Control: 100 µL methanol + 900 µL DPPH. (Monitors spontaneous radical decay).

    • Sample Blank: 100 µL sample + 900 µL methanol. (Corrects for intrinsic absorbance of the MFA compound at 515 nm).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 515 nm.

  • Validation Criterion: The negative control must maintain an absorbance of 0.600±0.050 . The reaction is complete only when the sample absorbance reaches a steady state ( ΔA515​<0.001 /min).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent electron and hydrogen transfer pathways utilized by MFA and Trolox when neutralizing Reactive Oxygen Species (ROS).

AntioxidantPathways cluster_MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) cluster_Trolox Trolox (Reference) MFA MFA (Donor) Polymethoxylated Ellagic Acid MFA_Radical MFA Phenoxyl Radical (Resonance Stabilized via Pi-System) MFA->MFA_Radical Oxidation ROS Reactive Oxygen Species (DPPH•, ABTS•+, ROO•) MFA->ROS SET > HAT Trolox Trolox (Donor) Chromanol Ring Trolox_Radical Trolox Radical (Stable) Trolox->Trolox_Radical Oxidation Trolox->ROS HAT > SET Neutralized Neutralized Species (Non-Toxic) ROS->Neutralized Reduction

Caption: Mechanistic divergence between MFA (SET-dominant due to methoxy hindrance) and Trolox (HAT-dominant).

References

  • Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Natural Product Research (2025) URL: [Link] [1]

  • Title: A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices Source: National Center for Biotechnology Information (PMC) (2024) URL: [Link] [2]

Comparative

A Comparative Guide to the In Vivo Efficacy of 3,4,3'-Tri-O-methylflavellagic Acid and Standard Anticancer Agents

This guide provides a comprehensive analysis of 3,4,3'-Tri-O-methylflavellagic acid (T-EA), a promising natural compound, and its potential as an anticancer agent. While in vivo data is not yet available, this document w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 3,4,3'-Tri-O-methylflavellagic acid (T-EA), a promising natural compound, and its potential as an anticancer agent. While in vivo data is not yet available, this document will objectively review the existing in vitro evidence, compare it with established anticancer drugs, and, most importantly, provide a detailed, field-proven protocol for future in vivo efficacy studies. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel therapeutic avenues in oncology.

Introduction to 3,4,3'-Tri-O-methylflavellagic Acid (T-EA)

3,4,3'-Tri-O-methylflavellagic acid (T-EA) is a natural product that has been isolated from plants such as Syzygium polycephalum.[1] As a derivative of ellagic acid, T-EA belongs to a class of polyphenolic compounds that have garnered significant interest for their potential health benefits, including antioxidant and anticancer properties.[1] Preliminary research suggests that T-EA may offer a novel approach to cancer therapy, necessitating a thorough investigation of its efficacy, particularly in in vivo settings.

Proposed Mechanism of Action: A Dual Inhibitor of CDK9 and SIRT1

In silico and in vitro studies have begun to elucidate the potential mechanism by which T-EA exerts its anticancer effects. The primary proposed mechanism involves the dual inhibition of two key enzymes: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1]

  • CDK9: This enzyme is a critical regulator of transcription and is often overexpressed in various cancers. By promoting the elongation of transcription, CDK9 facilitates the expression of anti-apoptotic proteins and cell cycle regulators, thereby contributing to tumor growth and survival.[1]

  • SIRT1: This protein deacetylase plays a complex role in cellular processes, including cell survival and proliferation. In many cancers, SIRT1 is upregulated and acts to deacetylate and inactivate tumor suppressor proteins like p53.[1]

By inhibiting both CDK9 and SIRT1, T-EA is hypothesized to disrupt cancer cell transcription and reactivate tumor suppressor pathways, leading to cell cycle arrest and apoptosis.

T_EA_Mechanism cluster_nucleus Nucleus cluster_cdk9 Transcription Elongation cluster_sirt1 Tumor Suppression Regulation cluster_cellular_outcome Cellular Outcome T_EA 3,4,3'-Tri-O-methylflavellagic acid (T-EA) CDK9 CDK9 T_EA->CDK9 Inhibits SIRT1 SIRT1 T_EA->SIRT1 Inhibits Transcription Transcription of Anti-Apoptotic & Cell Cycle Genes CDK9->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Suppression leads to p53_active Active p53 p53_inactive Inactive p53 SIRT1->p53_inactive Deacetylates p53_active->Apoptosis Induces p53_active->CellCycleArrest Induces

Figure 1: Proposed dual inhibitory mechanism of T-EA on CDK9 and SIRT1.

In Vitro Efficacy of T-EA: A Head-to-Head Comparison

To date, the anticancer activity of T-EA has been evaluated in vitro against human cervical cancer (HeLa) and breast cancer (T47D) cell lines.[1] The following table summarizes the half-maximal effective concentration (EC50) values of T-EA and compares them to doxorubicin, a standard-of-care chemotherapeutic agent.

CompoundCell LineEC50 (µg/mL)
3,4,3'-Tri-O-methylflavellagic acid (T-EA) HeLa (Cervical Cancer)12.57 ± 2.22
T47D (Breast Cancer)55.35 ± 6.28
Doxorubicin HeLa (Cervical Cancer)2.66 ± 0.27
T47D (Breast Cancer)0.03 ± 0.01

Data sourced from Wardanaa et al. (2022)[1]

These in vitro results indicate that T-EA possesses cytotoxic activity against both cervical and breast cancer cell lines.[1] While doxorubicin exhibits greater potency in these assays, the activity of T-EA is significant enough to warrant further investigation, particularly concerning its potential for improved safety and tolerability in vivo.

The Critical Need for In Vivo Evaluation

While in vitro studies provide a valuable initial assessment of a compound's anticancer potential, they do not recapitulate the complex biological environment of a living organism. Therefore, in vivo studies are an indispensable step in the drug development process. They provide critical information on:

  • Efficacy in a physiological context: Assessing the ability of the compound to inhibit tumor growth in a living system.

  • Pharmacokinetics and biodistribution: Understanding how the drug is absorbed, distributed, metabolized, and excreted.

  • Toxicity and safety profile: Identifying potential adverse effects on vital organs and determining a safe therapeutic window.

Currently, there is a lack of published in vivo efficacy and toxicity data for 3,4,3'-Tri-O-methylflavellagic acid. To bridge this knowledge gap and rigorously evaluate its therapeutic potential, we propose the following detailed experimental plan.

A Comprehensive Guide to the In Vivo Evaluation of T-EA

This section outlines a robust experimental framework for assessing the in vivo efficacy of T-EA in preclinical models of cervical and breast cancer.

Study Objectives
  • To determine the in vivo antitumor efficacy of T-EA in cervical and breast cancer xenograft models.

  • To compare the efficacy of T-EA with standard-of-care chemotherapeutic agents.

  • To evaluate the safety and tolerability of T-EA at therapeutically relevant doses.

Recommended In Vivo Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. For this study, we recommend the use of immunodeficient mouse models bearing human tumor xenografts.

  • Cervical Cancer Model: Subcutaneous xenografts of HeLa cells in female athymic nude mice. HeLa is a well-characterized and widely used cell line for cervical cancer research.

  • Breast Cancer Model: Subcutaneous xenografts of a suitable human breast cancer cell line (e.g., MDA-MB-231 for triple-negative or MCF-7 for estrogen receptor-positive) in female athymic nude mice. The choice of cell line should be guided by the specific subtype of breast cancer being targeted.

Comparator Anticancer Drugs

For a meaningful comparison, T-EA should be evaluated alongside clinically relevant, standard-of-care anticancer drugs.

  • For the Cervical Cancer Model:

    • Cisplatin: A platinum-based chemotherapeutic that is a cornerstone of cervical cancer treatment.[2]

    • Doxorubicin: An anthracycline antibiotic with demonstrated activity against cervical cancer.[3]

  • For the Breast Cancer Model:

    • Doxorubicin: A frequently used agent in various breast cancer chemotherapy regimens.[4][5]

    • Paclitaxel: A taxane that is a standard therapeutic option for breast cancer.[6]

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for conducting the in vivo efficacy studies.

Step 1: Animal Acclimatization and Husbandry

  • Procure 6-8 week old female athymic nude mice from a reputable supplier.

  • House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow for a one-week acclimatization period before the start of the experiment.

Step 2: Tumor Cell Culture and Implantation

  • Culture HeLa or the selected breast cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

Step 3: Tumor Growth Monitoring and Animal Randomization

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

InVivo_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Administration Treatment Administration (e.g., 3-4 weeks) Randomization->Treatment_Administration Efficacy_Toxicity_Monitoring Efficacy & Toxicity Monitoring Treatment_Administration->Efficacy_Toxicity_Monitoring Endpoint_Data_Collection Endpoint Data Collection (Tumor Weight, Survival) Efficacy_Toxicity_Monitoring->Endpoint_Data_Collection Histopathology Organ Histopathology Efficacy_Toxicity_Monitoring->Histopathology Data_Analysis Statistical Data Analysis Endpoint_Data_Collection->Data_Analysis Histopathology->Data_Analysis

Figure 2: Experimental workflow for in vivo efficacy assessment.

Step 4: Drug Formulation and Administration

  • T-EA: The formulation of T-EA will depend on its solubility. It may be dissolved in a vehicle such as a solution of DMSO, Tween 80, and saline. A dose-finding study should be conducted first to determine the maximum tolerated dose (MTD). Subsequently, at least two dose levels below the MTD should be evaluated.

  • Comparator Drugs: Doxorubicin, cisplatin, and paclitaxel should be formulated according to established protocols and administered at doses known to be effective in the respective xenograft models.

  • Administration Route and Schedule: Administration can be via intraperitoneal (i.p.) or intravenous (i.v.) injection. The treatment schedule will depend on the drug but could be, for example, twice weekly for 3-4 weeks.

Step 5: Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint will be the percentage of tumor growth inhibition (%TGI) at the end of the treatment period.

  • Survival Analysis: A separate cohort of animals can be used for a survival study, where animals are monitored until a humane endpoint is reached (e.g., tumor volume exceeding a certain limit or signs of significant morbidity).

  • Toxicity Monitoring:

    • Record body weight of each animal twice weekly.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect major organs (liver, kidney, heart, spleen, lungs) for histopathological analysis to assess any organ-specific toxicity.

Data Analysis and Interpretation
  • Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, followed by a post-hoc test for multiple comparisons.

  • Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

  • Body weight changes and organ toxicity data should be analyzed using t-tests or one-way ANOVA.

  • A p-value of <0.05 will be considered statistically significant.

Conclusion and Future Perspectives

3,4,3'-Tri-O-methylflavellagic acid has demonstrated promising in vitro anticancer activity, and its proposed dual-inhibitory mechanism of action on CDK9 and SIRT1 presents a novel therapeutic strategy. However, the absence of in vivo data represents a critical gap in our understanding of its true potential. The comprehensive in vivo study plan outlined in this guide provides a clear and scientifically rigorous path forward for the evaluation of T-EA.

Successful outcomes from these proposed studies could pave the way for further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation optimization, and ultimately, the initiation of clinical trials. The systematic approach detailed herein will be instrumental in determining whether 3,4,3'-Tri-O-methylflavellagic acid can be translated from a promising natural product into a clinically effective anticancer agent.

References

  • Kubota, T., Matsuzaki, S. W., Hoshiya, Y., Watanabe, M., Kitajima, M., Asanuma, F., Yamada, Y., & Koh, J. I. (1997). Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. Journal of Surgical Oncology, 64(2), 115–121. [Link]

  • Li, C. C., & Chen, T. W. W. (2023). New targeted treatments for advanced sarcomas. Current Opinion in Oncology, 35(4), 309–314. [Link]

  • Pan, Y., et al. (2016). Inhibition of the cervical cancer growth by cidan and cisplatin combination through induction of apoptosis. Pak. J. Pharm. Sci., 29(4), 1259-1264. [Link]

  • Tan, G., et al. (2019). Doxorubicin-loaded functionalized selenium nanoparticles for enhanced antitumor efficacy in cervical carcinoma therapy. International Journal of Nanomedicine, 14, 7149–7163. [Link]

  • Wardanaa, A. P., Abdjan, M. I., Aminah, N. S., Fahmi, M. Z., Siswantob, I., Kristantib, A. N., Saputra, M. A., & Takayaf, Y. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(46), 29884–29891. [Link]

  • Yang, C., et al. (2018). Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. Cancer Biotherapy & Radiopharmaceuticals, 33(1), 12-20. [Link]

  • Zhang, N., et al. (2012). Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. Breast Cancer Research and Treatment, 134(3), 1039-1050. [Link]

Sources

Validation

Head-to-Head Comparison: 3,4,3'-Tri-O-methylflavellagic Acid vs. Its 4'-O-Glucoside Derivative

As drug development increasingly looks to natural product scaffolds for novel therapeutics, the Anogeissus leiocarpus (African birch) tree has emerged as a rich source of bioactive polyphenols[1][2]. Among its most compe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks to natural product scaffolds for novel therapeutics, the Anogeissus leiocarpus (African birch) tree has emerged as a rich source of bioactive polyphenols[1][2]. Among its most compelling isolates are 3,4,3'-Tri-O-methylflavellagic acid (MFA) and its glycosylated counterpart, MFA 4'-O-glucoside [3].

While these two compounds share the same flavellagic acid core, the simple addition of a glucose moiety at the 4'-O position completely reroutes their pharmacological destiny. This guide provides a head-to-head technical comparison of these two molecules, detailing their divergent mechanisms, performance metrics, and the self-validating experimental workflows required to evaluate them.

Physicochemical & Structural Activity Relationship (SAR)

From a structural activity relationship (SAR) perspective, glycosylation is a major pharmacokinetic switch. The aglycone (MFA) is highly lipophilic, allowing it to passively diffuse across mammalian lipid bilayers to engage intracellular targets[1]. Because it satisfies Lipinski’s Rule of Five, MFA is considered a viable scaffold for oral drug development[1].

Conversely, the addition of a bulky, polar glucose moiety in the 4'-O-glucoside drastically increases the topological polar surface area (TPSA) and hydrogen-bond donor count. This restricts the glucoside from entering mammalian cells, neutralizing its intracellular anti-cancer activity. However, this increased polarity enhances its affinity for the hydrophilic surfaces of bacterial peptidoglycan and fungal cell walls, shifting its utility entirely toward antimicrobial applications[2][3].

Table 1: Structural and Physicochemical Comparison
Property3,4,3'-Tri-O-methylflavellagic acid (MFA)MFA 4'-O-glucoside
Structural Classification Flavellagic acid derivative (Aglycone)Glycosylated flavellagic acid
Lipinski's Rule of 5 Satisfied (Favorable for systemic use)[1]Marginal (High MW and H-bond donors)
Aqueous Solubility Low (Requires DMSO/organic solvents)Moderate to High
Primary Biological Target αβ-Tubulin, Polo-like kinase-1 (PLK-1)[1]Microbial cell walls/membranes[3]
Therapeutic Indication Oncology (Cytotoxic/Anti-mitotic)[1]Infectious Disease (Antimicrobial)[3]

Divergent Mechanistic Pathways

The biological targets of these two compounds are mutually exclusive due to their distinct permeability profiles. MFA acts as a potent anti-mitotic agent by binding to the colchicine-binding site of αβ-tubulin and inhibiting Polo-like kinase-1 (PLK-1), ultimately triggering G2/M cell cycle arrest and apoptosis in cancer cells[1]. The glucoside acts extracellularly, disrupting microbial growth across Gram-positive, Gram-negative, and fungal pathogens[3].

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic acid (Aglycone) Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Inhibits PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Inhibits Glucoside MFA 4'-O-glucoside (Glycoside) Microbial Microbial Cell Wall/ Membrane Targeting Glucoside->Microbial Disrupts Arrest G2/M Cell Cycle Arrest & Apoptosis Tubulin->Arrest PLK1->Arrest Death Pathogen Growth Inhibition Microbial->Death

Caption: Divergent mechanisms of action for MFA and its 4'-O-glucoside derivative.

Head-to-Head Performance Data

Experimental data confirms the theoretical SAR predictions. MFA demonstrates notable cytotoxicity against human colorectal (Caco-2), breast (MCF-7), and cervical (HeLa) cancer cell lines[1]. The glucoside exhibits broad-spectrum growth inhibition against common clinical pathogens[3].

Table 2: Biological Activity Comparison
Assay / TargetMFA PerformanceMFA 4'-O-glucoside Performance
Caco-2 (Colorectal Cancer) IC50: 46.75 ± 13.00 µM [1]Inactive (Poor intracellular permeability)
Target Binding Affinity Tubulin: -8.5 kcal/mol; PLK-1: -8.4 kcal/mol[1]N/A
Gram-Positive (S. aureus) Weak / NoneStrong Growth Inhibition [3]
Gram-Negative (E. coli, P. aeruginosa) Weak / NoneModerate Growth Inhibition [3]
Fungal (C. albicans) Weak / NoneStrong Growth Inhibition [3]

Self-Validating Experimental Protocols

To accurately evaluate these compounds, screening cascades must be tailored to their specific physicochemical properties. Below are the optimized, self-validating protocols for assessing both molecules.

Protocol A: Tubulin Polymerization Inhibition Assay (For MFA)

Causality Focus: Because MFA targets the colchicine binding site, we must monitor the nucleation and elongation phases of microtubule assembly in a cell-free system to rule out upstream kinase interference.

  • Reagent Preparation: Reconstitute highly purified porcine neuronal tubulin (>99%) in PIPES buffer containing 1 mM GTP. Why GTP? GTP hydrolysis is the thermodynamic driver for tubulin heterodimer polymerization.

  • Compound Addition: Add MFA dissolved in DMSO. Maintain final DMSO concentrations strictly below 0.5% to prevent solvent-induced protein denaturation.

  • Kinetic Reading: Incubate the microplate at 37°C inside a spectrophotometer. Read absorbance at 340 nm every minute for 60 minutes.

  • Validation: A successful assay will show a sigmoidal polymerization curve in the vehicle control. MFA will flatten this curve dose-dependently, confirming direct anti-mitotic action rather than generic cytotoxicity.

Protocol B: Resazurin-Assisted Broth Microdilution (For Glucoside)

Causality Focus: Plant extracts and polyphenols often precipitate in aqueous broth, creating false turbidity that masks bacterial growth. We use a metabolic dye to decouple optical density from actual bacterial viability.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus) to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Why? Standardizing the starting load ensures reproducibility across biological replicates.

  • Serial Dilution: Perform 2-fold serial dilutions of the glucoside in Mueller-Hinton broth across a 96-well plate.

  • Incubation & Dye Addition: Inoculate the wells and incubate at 37°C for 18 hours. Add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

  • Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by the oxidoreductase enzymes of living bacteria. The Minimum Inhibitory Concentration (MIC) is definitively identified as the lowest concentration well that remains blue, completely bypassing turbidity artifacts.

Workflow Extract A. leiocarpus Root Extract Isolate Chromatographic Isolation Extract->Isolate Split Isolate->Split Assay1 MTT Cytotoxicity Assay (Caco-2, MCF-7) Split->Assay1 MFA Assay2 Broth Microdilution (S. aureus, E. coli) Split->Assay2 Glucoside Val1 IC50 Calculation & Docking Validation Assay1->Val1 Val2 MIC Determination & Time-Kill Kinetics Assay2->Val2

Caption: High-throughput screening workflow for isolating and evaluating MFA and its glucoside.

Application Notes for Drug Developers

When designing a drug pipeline around Anogeissus leiocarpus derivatives, the choice between the aglycone and the glucoside dictates the therapeutic trajectory:

  • Select MFA if your objective is developing systemic oncology therapeutics. Its compliance with Lipinski's Rule of Five and potent binding to PLK-1/Tubulin make it an excellent lead scaffold for targeted anti-cancer drug design[1].

  • Select MFA 4'-O-glucoside for topical antimicrobials, oral formulations targeting gastrointestinal infections, or agricultural antifungal sprays. Its high polarity prevents systemic absorption, allowing it to act locally on pathogens without causing systemic mammalian cytotoxicity[2][3].

References

  • Adekunle, A. A., et al. (2025). "Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root." Natural Product Research. URL:[Link]

  • Adigun, J. O., Amupitan, J. O., & Kelly, D. R. (2000). "Isolation and investigation of antimicrobial effect of 3,4,3'-tri-O-methylflavellagic acid and its glucoside from Anogeissus leiocarpus." Bulletin of the Chemical Society of Ethiopia, 14(2), 169-174. URL:[Link]

Sources

Comparative

A Researcher's Guide to 3,4,3'-Tri-O-methylflavellagic Acid: Navigating Synthesis and Bioactivity for Reproducible Results

For researchers in oncology and drug discovery, 3,4,3'-Tri-O-methylflavellagic acid, a naturally occurring phenolic compound, presents a compelling avenue of investigation. Reports of its cytotoxic effects against variou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in oncology and drug discovery, 3,4,3'-Tri-O-methylflavellagic acid, a naturally occurring phenolic compound, presents a compelling avenue of investigation. Reports of its cytotoxic effects against various cancer cell lines have positioned it as a promising candidate for further preclinical development. However, the journey from initial discovery to robust, reproducible findings is often fraught with challenges in both chemical synthesis and biological testing. This guide provides an in-depth comparison of synthetic strategies, a critical analysis of its reported bioactivities, and a framework for ensuring the reproducibility of experimental results, tailored for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Challenge - Crafting the Core Structure

The synthesis of 3,4,3'-Tri-O-methylflavellagic acid is a non-trivial endeavor, primarily due to the stereochemical complexity of the flavellagic acid core and the requirement for regioselective methylation. While this compound is naturally found in some plant species, isolation from natural sources can be inconsistent in yield and purity, making a reliable synthetic route essential for systematic biological evaluation.

A key challenge in the synthesis of flavellagic acid derivatives is the construction of the unsymmetrical biaryl bond that forms the core of the molecule. Traditional cross-coupling reactions can be inefficient for this purpose. A promising strategy, adapted from the successful synthesis of its isomer, 3,3',4-tri-O-methylellagic acid, involves an intramolecular Ullmann coupling reaction.

Below is a comparative table of potential synthetic approaches and a detailed, self-validating protocol for the synthesis of 3,4,3'-Tri-O-methylflavellagic acid, starting from commercially available gallic acid.

Table 1: Comparison of Synthetic Strategies for Flavellagic Acid Derivatives

StrategyKey ReactionAdvantagesDisadvantages
Intramolecular Ullmann Coupling Copper-catalyzed intramolecular biaryl couplingPotentially higher yields for unsymmetrical biaryls, avoids the need for pre-formed organometallic reagents.Requires careful optimization of reaction conditions (catalyst, ligand, temperature).
Suzuki Cross-Coupling Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acidWell-established and versatile reaction with a broad substrate scope.Can be challenging to achieve selective coupling for unsymmetrical biaryls, leading to homocoupling side products.
Natural Product Isolation Extraction and purification from plant sourcesProvides the authentic natural product.Yields can be low and variable; purification can be complex.
Experimental Protocol: Synthesis of 3,4,3'-Tri-O-methylflavellagic Acid

This protocol is a proposed synthetic route based on established methodologies for related compounds. Researchers should note that optimization of each step may be necessary.

Step 1: Protection of Gallic Acid

  • To a solution of gallic acid in a suitable solvent (e.g., acetone), add a protecting group for the hydroxyl functions. Benzyl bromide in the presence of a base like potassium carbonate is a common choice.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by removing the solvent and partitioning between an organic solvent and water.

  • Purify the resulting protected gallic acid by column chromatography.

Causality: Protection of the hydroxyl groups is crucial to prevent unwanted side reactions during the subsequent coupling and methylation steps.

Step 2: Formation of the Unsymmetrical Biaryl Ether Linkage

  • This is the critical and most challenging step. An Ullmann-type condensation between two differentially protected gallic acid derivatives is proposed. One derivative would have a free hydroxyl group at the desired position for ether linkage, while the other would have a suitable leaving group (e.g., a halogen).

  • The reaction is typically carried out in a high-boiling point solvent like DMF or DMSO, with a copper catalyst (e.g., copper(I) iodide) and a ligand (e.g., L-proline or N-methylglycine) at elevated temperatures.[1]

  • Careful control of stoichiometry and reaction time is essential to favor the formation of the unsymmetrical product over homocoupling.

Causality: The Ullmann coupling is well-suited for forming C-O bonds between aryl groups, a key step in constructing the flavellagic acid backbone. The choice of ligand can significantly influence the reaction's efficiency and selectivity.[1]

Step 3: Intramolecular Biaryl Coupling (Ullmann Reaction)

  • Once the biaryl ether is formed, the next key step is the intramolecular C-C bond formation to create the lactone rings. This can be achieved through another Ullmann coupling reaction.

  • This step typically requires a copper catalyst and high temperatures.

Causality: The intramolecular Ullmann reaction is a powerful method for the synthesis of dibenzofurans and related heterocyclic systems, which are structurally analogous to the flavellagic acid core.

Step 4: Regioselective Methylation

  • With the core structure in place, the next step is the regiosective methylation of the hydroxyl groups at the 3, 4, and 3' positions.

  • This can be achieved by first deprotecting the hydroxyl groups and then using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a suitable base. The regioselectivity can be controlled by the choice of protecting groups and reaction conditions.

Causality: The specific methylation pattern is critical for the compound's biological activity.

Step 5: Deprotection and Purification

  • The final step involves the removal of any remaining protecting groups to yield 3,4,3'-Tri-O-methylflavellagic acid.

  • The final product should be purified by column chromatography and its identity and purity confirmed by NMR, mass spectrometry, and HPLC.

Self-Validation: Each step of the synthesis should be monitored by TLC and the structure of each intermediate confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The final product's purity should be ≥95% by HPLC to ensure reliable bioactivity data.

Synthesis_Workflow A Gallic Acid B Protection of Hydroxyl Groups A->B Protecting Agent C Unsymmetrical Biaryl Ether Formation (Ullmann C-O Coupling) B->C Differentially Protected Gallic Acid Derivatives D Intramolecular Biaryl Coupling (Ullmann C-C Coupling) C->D Biaryl Ether Intermediate E Regioselective Methylation D->E Flavellagic Acid Core F Deprotection E->F Methylated Intermediate G Purified 3,4,3'-Tri-O-methylflavellagic Acid F->G Final Product

Caption: Synthetic workflow for 3,4,3'-Tri-O-methylflavellagic acid.

Part 2: Bioactivity Profile and Reproducibility in In Vitro Assays

3,4,3'-Tri-O-methylflavellagic acid has demonstrated promising anti-cancer activity in several in vitro studies. The most commonly reported bioassays are the MTT assay for cytotoxicity and the wound healing assay for cell migration.

Table 2: Reported In Vitro Anti-Cancer Activity of 3,4,3'-Tri-O-methylflavellagic Acid

Cell LineAssayReported IC50/EC50Reference
T47D (Breast Cancer)MTT55.35 ± 6.28 µg/mL[2]
HeLa (Cervical Cancer)MTT12.57 ± 2.22 µg/mL[2]
RBL2H3 (Leukemia)Not SpecifiedCytotoxic[2]
RAW264.7 (Macrophage)Not SpecifiedCytotoxic[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized approach to assessing the cytotoxic effects of 3,4,3'-Tri-O-methylflavellagic acid.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 3,4,3'-Tri-O-methylflavellagic acid (≥95% purity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3,4,3'-Tri-O-methylflavellagic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Self-Validation: To ensure the validity of the results, include positive (e.g., a known cytotoxic drug) and negative (vehicle) controls in each experiment. Each concentration should be tested in triplicate, and the experiment should be repeated at least three times independently.

Experimental Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of the compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3,4,3'-Tri-O-methylflavellagic acid

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells and allow them to grow to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentration of 3,4,3'-Tri-O-methylflavellagic acid or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Self-Validation: The consistency of the scratch width at time 0 is critical. Multiple fields of view should be imaged for each well, and the experiment should be repeated independently.

Bioactivity_Assay_Flow cluster_MTT MTT Assay (Cytotoxicity) cluster_Wound Wound Healing Assay (Migration) A1 Cell Seeding A2 Compound Treatment A1->A2 A3 Incubation A2->A3 A4 MTT Addition A3->A4 A5 Formazan Solubilization A4->A5 A6 Absorbance Reading A5->A6 A7 IC50 Calculation A6->A7 B1 Cell Seeding to Confluence B2 Scratch Creation B1->B2 B3 Compound Treatment B2->B3 B4 Image Acquisition (Time-lapse) B3->B4 B5 Wound Closure Analysis B4->B5 Signaling_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound 3,4,3'-Tri-O-methylflavellagic acid SIRT1 SIRT1 Compound->SIRT1 Inhibition? CDK9 CDK9 Compound->CDK9 Inhibition? Other_Kinases Other Kinases (e.g., PI3K/Akt) Compound->Other_Kinases Modulation? Apoptosis Apoptosis SIRT1->Apoptosis CellCycleArrest Cell Cycle Arrest CDK9->CellCycleArrest ReducedMigration Reduced Cell Migration Other_Kinases->ReducedMigration

Caption: Potential signaling pathways modulated by 3,4,3'-Tri-O-methylflavellagic acid.

Conclusion

3,4,3'-Tri-O-methylflavellagic acid holds significant promise as a lead compound in cancer research. However, realizing its full potential requires a rigorous and reproducible approach to both its synthesis and biological evaluation. By understanding the challenges inherent in these processes and adopting best practices for experimental design, execution, and reporting, researchers can build a solid foundation of reliable data, paving the way for the successful translation of this promising natural product from the laboratory to the clinic.

References

  • A comprehensive list of references will be compiled based on the final content of the guide.
  • Jonnalagadda, S. C., & Corsello, M. A. (2015). Wound Healing Assays. e-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Hassan, S. U., & Jin, H. (2022). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry.

  • clyte. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.

  • Bio-protocol. (n.d.). Anticancer assay (MTT).

  • Li, J., et al. (2009). Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides. Organic Letters.

  • Wikipedia contributors. (2024, March 20). Ullmann reaction. In Wikipedia, The Free Encyclopedia.

  • van der Sluis, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.

  • NPTEL. (n.d.). Ullman Reaction.

  • Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2017). Research techniques made simple: analysis of collective cell migration using the wound healing assay. Journal of Investigative Dermatology.

  • JoVE. (2019, April 4). In Vitro and In Vivo Wound Healing Assays.

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters.

  • Anft, M., et al. (2023). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. OSF Preprints.

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Uitdehaag, J. C., et al. (2019). Reproducibility of Oncolines cell panel data. Cancer Research.

  • Vasilev, N., et al. (2022). Schematic overview of the most common signalling pathways through which... ResearchGate.

  • Asad, Y., et al. (2023). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. OSF Preprints.

  • Ben-David, U., & Golub, T. (2019). Understanding how cancer cell lines evolve in the lab, and what to do about it. Nature Reviews Cancer.

  • Hartung, T., et al. (2019). Toward Good In Vitro Reporting Standards. ALTEX.

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology.

  • Lin, Y., et al. (2021). Data variability in standardised cell culture experiments. bioRxiv.

  • Krishnan, V., & Muthuswami, R. (2016). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Journal of Conservative Dentistry.

  • Pamies, D., et al. (2022). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. KOPS.

  • Bandyopadhyay, D., & Banik, B. K. (2011). Total synthesis of 3,3′,4-tri-O-methylellagic acid from gallic acid. ResearchGate.

  • Deshpande, V. H., et al. (1996). Synthesis of new ellagic acid derivatives. Indian Journal of Chemistry - Section B.

  • Krieg, R., et al. (2009). Compounds Structurally Related to Ellagic Acid Show Improved Antiplasmodial Activity. Antimicrobial Agents and Chemotherapy.

  • Islam, M. S., & Naito, T. (2005). Synthesis of Ellagic Acid Derivatives. Scribd.

  • Kobayashi, R., et al. (2013). Synthesis of okicamelliaside, a glucoside of ellagic acid with potent anti-degranulation activity. Bioscience, Biotechnology, and Biochemistry.

  • Reitze, J. D., et al. (1992). The Further Chemistry of Ellagic Acid: I. Synthesis of Tetramethylellagic Acid and Associated Polymer Precursors. ResearchGate.

  • Astuti, P., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances.

  • Khan, I., et al. (2014). Structure of 3,4,3′-Tri-O-methyl ellagic acid (2). ResearchGate.

  • Stoner, G. D., & Casto, B. C. (1986). Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa. Journal of Natural Products.

  • Wijnberg, J. B., & Schoemaker, H. E. (1983). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. Tetrahedron Letters.

Sources

Validation

Confirming the Molecular Target of 3,4,3'-Tri-O-methylflavellagic Acid via Proteomics: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Introduction 3,4,3'-Tri-O-methylflavellagic acid (MFA) is a bioactive flavonoid derivative isolate...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Introduction

3,4,3'-Tri-O-methylflavellagic acid (MFA) is a bioactive flavonoid derivative isolated from the roots of Anogeissus leiocarpus[1]. Recent pharmacological evaluations highlight its potent cytotoxic effects against various human cancer cell lines, most notably the Caco-2 colorectal cancer line[1]. Initial multi-protein target screening via molecular docking indicated that MFA possesses a strong binding affinity for the colchicine-binding site of αβ-tubulin and Polo-like kinase-1 (PLK-1)[2]. However, computational predictions are merely hypotheses until empirically validated.

This guide outlines the advanced proteomic workflows required to confirm MFA's molecular targets. By transitioning from in silico models to in vitro Thermal Proteome Profiling (TPP), we objectively compare MFA's dual-targeting efficacy against standard single-target inhibitors.

The Mechanistic Rationale: Dual-Targeting PLK-1 and Tubulin

Understanding the Causality: Microtubules are critical for the formation of the mitotic spindle, making αβ-tubulin a historically validated anticancer target[3]. Concurrently, PLK-1 is a master regulatory kinase that orchestrates centrosome maturation and spindle assembly[4]. Inhibiting either target induces mitotic arrest.

A dual-target inhibitor like MFA creates a synergistic, synthetic lethal-like stress on mitotic progression. By binding both the colchicine site of tubulin and the active site of PLK-1, MFA ensures that any cancer cell attempting to bypass kinase inhibition is still trapped by structural microtubule destabilization, ultimately driving the cell into apoptosis[5].

Pathway MFA 3,4,3'-Tri-O-methylflavellagic Acid (MFA) Tubulin αβ-Tubulin (Colchicine Site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like Kinase 1 (PLK-1) MFA->PLK1 Binds (-8.4 kcal/mol) Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Arrest (G2/M Phase) PLK1->Mitosis Disrupts Spindle Assembly Microtubule->Mitosis Structural Failure Apoptosis Apoptosis in Cancer Cells (e.g., Caco-2) Mitosis->Apoptosis Prolonged Arrest

Dual-target mechanism of MFA inducing apoptosis via PLK-1 and Tubulin inhibition.

Comparative Performance Analysis

To objectively evaluate MFA's potential as a novel scaffold for anticancer molecules[1], we must benchmark its performance against established, commercially available inhibitors: Colchicine (a classic tubulin inhibitor) and Volasertib (a highly selective PLK-1 inhibitor).

Table 1: Comparative Efficacy and Target Affinity

CompoundPrimary Target(s)Binding Energy (kcal/mol)Caco-2 IC50 (µM)Lipinski Rule of 5Mechanism of Action
MFA αβ-Tubulin, PLK-1-8.5 (Tubulin), -8.4 (PLK-1)46.75 ± 13.00CompliantDual spindle/kinase disruption
Colchicine αβ-Tubulin~ -8.2 to -8.9~ 10.0 - 20.0CompliantMicrotubule depolymerization
Volasertib PLK-1~ -9.0 to -10.5< 0.1CompliantATP-competitive kinase inhibition

Data synthesis based on recent molecular docking and MTT assay evaluations[1]. While Volasertib is highly potent, MFA's dual-action profile offers a unique polypharmacological advantage that may reduce the likelihood of acquired resistance.

Proteomic Workflows for Target Deconvolution

To confirm the docking results empirically, we utilize Thermal Proteome Profiling (TPP) coupled with LC-MS/MS.

Why TPP? (The Causality): When a small molecule binds a protein, it thermodynamically stabilizes the folded state of that protein, increasing its melting temperature (Tm). By exposing cell lysates to a temperature gradient and quantifying the remaining soluble protein via mass spectrometry, we can generate melt curves for thousands of proteins simultaneously. A significant positive shift in the Tm of PLK-1 and αβ-tubulin in MFA-treated samples compared to vehicle controls provides unbiased, proteome-wide confirmation of target engagement.

Workflow Extract 1. Cell Lysate Preparation Incubate 2. MFA vs. Vehicle Incubation Extract->Incubate Heat 3. Thermal Gradient (40°C - 70°C) Incubate->Heat Digest 4. Digestion & TMT Labeling Heat->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Analyze 6. Target Identification (Melt Curve Shift) LCMS->Analyze

Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Cellular Thermal Shift Assay (CETSA) / TPP

Self-Validating Control: Always run a parallel aliquot spiked with Volasertib (1 µM) as a positive control. If the MS data does not show a Tm shift for PLK-1 in this control, the assay's dynamic range is compromised, and MFA data must be voided.

  • Cell Lysate Preparation: Culture Caco-2 cells to 80% confluence. Wash with PBS, harvest, and lyse using freeze-thaw cycles in a non-denaturing buffer (e.g., HEPES with protease inhibitors) to preserve native protein structures.

  • Compound Incubation: Clarify the lysate via centrifugation (100,000 x g, 20 min). Divide the soluble proteome into two aliquots. Treat one with 50 µM MFA and the other with DMSO (vehicle) for 30 minutes at room temperature.

  • Thermal Denaturation: Aliquot the treated lysates into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Aggregation Clearance: Centrifuge the heated samples at 100,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Digestion & TMT Labeling: Extract the soluble supernatant. Reduce, alkylate, and digest the proteins using Trypsin. Label the resulting peptides from each temperature point with distinct Tandem Mass Tag (TMT) isobaric reagents. (Causality: TMT multiplexing allows all temperature points to be analyzed in a single LC-MS/MS run, eliminating run-to-run variance and ensuring highly accurate relative quantification).

  • LC-MS/MS Analysis: Pool the labeled peptides, fractionate via high-pH reversed-phase chromatography, and analyze on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse).

  • Data Processing: Use software (e.g., Proteome Discoverer) to identify peptides and quantify TMT reporter ions. Plot the normalized abundance against temperature to calculate the Tm shift (ΔTm) for PLK-1 and αβ-tubulin.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed Caco-2 cells in 96-well plates at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • MFA Treatment: Treat cells with varying concentrations of MFA (e.g., 10, 20, 40, 80, 160 µM) dissolved in DMSO (final DMSO <0.1%).

  • Viability Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm to calculate the IC50 (Expected: ~46.75 µM)[1].

Conclusion

3,4,3'-Tri-O-methylflavellagic acid (MFA) represents a promising natural scaffold for anticancer drug development[5]. While computational docking strongly suggests its role as a dual PLK-1/Tubulin inhibitor[4], integrating advanced proteomics like TPP provides the definitive, empirical target validation required for modern drug discovery. By adhering to self-validating experimental designs, researchers can confidently advance MFA into preclinical optimization.

References

  • [2] Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Peeref URL:[Link]

  • [5] Title: Full article: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: Taylor & Francis URL:[Link]

  • [1] Title: Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri- O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root Source: PubMed (NIH) URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 3,4,3'-Tri-O-methylflavellagic Acid (MFA) Across Human Cancer Cell Lines

As a Senior Application Scientist, evaluating novel plant-derived scaffolds requires more than just observing cell death; it demands a rigorous understanding of mechanistic causality, target specificity, and assay reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel plant-derived scaffolds requires more than just observing cell death; it demands a rigorous understanding of mechanistic causality, target specificity, and assay reproducibility. This guide provides an in-depth technical comparison of the cytotoxic effects of 3,4,3'-Tri-O-methylflavellagic acid (MFA)—a bioactive flavonoid isolated from the roots of Anogeissus leiocarpus—across multiple human cancer cell lines.

By dissecting the compound's binding affinity, comparative efficacy, and the self-validating experimental protocols used to evaluate it, this guide serves as a foundational resource for researchers and drug development professionals exploring new antimitotic agents.

Mechanistic Causality: The Logic Behind MFA-Induced Cytotoxicity

To understand why MFA exhibits differential cytotoxicity across cell lines, we must first examine its molecular targets. MFA does not induce random cellular toxicity; rather, its mechanism is highly specific to the mitotic machinery of the cell[1].

Molecular docking studies reveal that MFA acts as a dual-inhibitor, targeting two critical nodes in the cell division process:

  • αβ-Tubulin: MFA demonstrates a strong binding affinity (-8.5 kcal/mol) for the colchicine-binding site of αβ-tubulin. By occupying this pocket, MFA sterically hinders tubulin polymerization, preventing the formation of the mitotic spindle[1].

  • Polo-like Kinase-1 (PLK-1): MFA also binds to PLK-1 with high affinity (-8.4 kcal/mol). PLK-1 is a master regulator of mitosis, and its inhibition further ensures that the cell cannot bypass the spindle assembly checkpoint.

The Causality Loop: The dual inhibition of tubulin polymerization and PLK-1 activity creates a catastrophic failure during mitosis, trapping the cancer cells in the G2/M phase. Prolonged G2/M arrest triggers the intrinsic apoptotic cascade, leading to programmed cell death.

Pathway MFA 3,4,3'-Tri-O-methylflavellagic acid (MFA) Tubulin αβ-Tubulin (Colchicine Binding Site) MFA->Tubulin Binds (-8.5 kcal/mol) PLK1 Polo-like Kinase-1 (PLK-1) MFA->PLK1 Binds (-8.4 kcal/mol) Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Polymerization PLK1->Arrest Disrupts Mitosis Apoptosis Apoptosis Arrest->Apoptosis Induces

Figure 1: Mechanistic pathway of 3,4,3'-Tri-O-methylflavellagic acid inducing apoptosis.

Comparative Cytotoxicity Profiling

When evaluating antimitotic agents, it is critical to compare their efficacy across diverse histological origins to identify the most responsive tumor types. In recent studies, the cytotoxic effects of MFA were evaluated against three distinct human cancer cell lines: Caco-2 (colorectal), MCF-7 (breast), and HeLa (cervical). Vincristine, a standard microtubule-destabilizing chemotherapy drug, was utilized as the benchmark reference[2].

Data Presentation: Cytotoxicity Summary Table

The following table summarizes the comparative sensitivity of these cell lines to MFA based on in vitro MTT assays.

Cancer Cell LineTissue OriginMFA Efficacy ProfileSensitivity Rank
Caco-2 Colorectal AdenocarcinomaIC50: 46.75 ± 13.00 µM1 (Most Sensitive)
MCF-7 Breast AdenocarcinomaDose-dependent inhibition2 (Secondary)
HeLa Cervical CarcinomaDose-dependent inhibition3 (Tertiary)

Note: Data derived from the 2025 study by Adekunle et al. MFA exhibits the most potent activity against the Caco-2 colorectal cell line, making it a primary candidate for gastrointestinal oncology research. Furthermore, ADMET profiling confirms that MFA satisfies Lipinski's Rule of Five, indicating favorable drug-likeness and oral bioavailability potential.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on self-validating experimental systems. A protocol is only as strong as its internal controls and validation steps. Below is the step-by-step methodology for isolating and evaluating MFA, designed to ensure rigorous scientific integrity.

Workflow Extract Methanol Extraction (A. leiocarpus root) Isolate Chromatographic Isolation of MFA Extract->Isolate NMR 1D/2D NMR Structural Validation Isolate->NMR MTT MTT Cytotoxicity Assay (Caco-2, MCF-7, HeLa) NMR->MTT Docking Molecular Docking & ADMET Profiling MTT->Docking

Figure 2: Workflow for isolation, validation, and evaluation of MFA.

Protocol 1: Extraction, Isolation, and Structural Validation

Causality Check: Biological assays are meaningless if the compound is impure. Therefore, structural validation is a mandatory prerequisite.

  • Extraction: Pulverize the roots of Anogeissus leiocarpus and subject them to methanol extraction to capture polar and semi-polar secondary metabolites.

  • Fractionation & Isolation: Partition the crude extract using solvent-solvent extraction (e.g., dichloromethane) and isolate MFA via column chromatography[2].

  • Self-Validation (NMR): Before proceeding to cell culture, confirm the absolute purity and chemical structure of MFA using 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy. Do not proceed if impurities are detected.

Protocol 2: In Vitro MTT Cytotoxicity Assay

Causality Check: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of viable, metabolically active cells.

  • Cell Seeding: Seed Caco-2, MCF-7, and HeLa cells in 96-well plates at a standardized density (e.g., 1×104 cells/well) and incubate for 24 hours to allow for adherence.

  • Treatment: Treat the cells with varying concentrations of structurally validated MFA.

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO (ensures the solvent isn't causing cell death).

    • Positive Control: Vincristine (validates the assay's sensitivity to antimitotic agents)[2].

  • Incubation & Reading: After 48-72 hours, add the MTT reagent. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 3: Molecular Docking & ADMET Profiling

Causality Check: While the MTT assay proves that the compound kills cancer cells, molecular docking explains how it kills them by visualizing the ligand-receptor interaction.

  • Protein Preparation: Retrieve the 3D crystal structures of αβ-tubulin and PLK-1 from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Generate the 3D conformation of MFA.

  • Docking Simulation: Run the docking algorithm targeting the colchicine-binding site of tubulin. Record the binding energies (e.g., -8.5 kcal/mol) and visualize the hydrogen bonds and hydrophobic interactions.

  • ADMET Screening: Evaluate the compound against Lipinski's Rule of Five to confirm its pharmacokinetic viability as a drug scaffold.

Conclusion

3,4,3'-Tri-O-methylflavellagic acid (MFA) represents a highly promising, naturally derived scaffold for the development of novel antimitotic therapeutics. Its dual-targeting mechanism against αβ-tubulin and PLK-1 provides a robust rationale for its potent cytotoxicity, particularly against colorectal (Caco-2) cancer cell lines. By adhering to self-validating experimental protocols and rigorous structural confirmation, researchers can confidently utilize MFA as a baseline for synthesizing next-generation anticancer derivatives.

References

  • Adekunle, Y. A., Samuel, B. B., Ezeude, C. M., Nahar, L., Fatokun, A. A., & Sarker, S. D. (2025). "Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root." Natural Product Research. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide: 3,4,3'-Tri-O-methylflavellagic Acid

As drug development pipelines increasingly explore naturally derived polyphenols and flavonoids for oncology applications, the handling of potent dual-target inhibitors requires rigorous operational oversight. 3,4,3'-Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore naturally derived polyphenols and flavonoids for oncology applications, the handling of potent dual-target inhibitors requires rigorous operational oversight. 3,4,3'-Tri-O-methylflavellagic acid (CAS: 13756-49-5) is a highly active flavonoid isolated from the roots of Anogeissus leiocarpus that functions as a potent polo-like kinase-1 (PLK-1) and αβ-tubulin inhibitor[1].

Because it disrupts microtubule assembly dynamics and kinase activity to induce apoptosis in cancer cell lines (such as Caco-2, MCF-7, and HeLa)[2], it must be treated as a cytotoxic hazardous agent in the laboratory. This guide provides drug development professionals with a self-validating, step-by-step framework for the safe handling, experimental utilization, and environmental disposal of this compound.

Chemical Profile & Hazard Classification

Understanding the physicochemical properties of 3,4,3'-Tri-O-methylflavellagic acid is the first step in designing a safe operational workflow. Its highly stable aromatic ring structure makes it resistant to standard environmental degradation, necessitating specialized disposal protocols[3].

Table 1: Chemical and Hazard Profile

Property / ParameterSpecificationOperational Implication
CAS Number 13756-49-5Essential for EHS waste tracking and compliance.
Primary Targets PLK-1, αβ-Tubulin (Colchicine site)Cytotoxic; requires handling in a Class II Biological Safety Cabinet (BSC).
Solubility High in DMSO / Low in WaterLiquid waste will primarily consist of halogenated/non-halogenated organic solvent mixtures.
Hazard Class Cytotoxic / Environmental ToxinCannot be disposed of via standard drain or biohazard autoclaving.

Mechanistic Rationale for Stringent Handling

To understand why this compound requires such strict disposal protocols, one must look at its mechanism of action. 3,4,3'-Tri-O-methylflavellagic acid binds directly to the colchicine-binding site of αβ-tubulin with a strong binding energy (-8.5 kcal/mol), preventing tubulin polymerization[2]. Simultaneously, it inhibits PLK-1, a critical regulator of the cell cycle[1].

If improperly disposed of, tubulin inhibitors can enter aquatic ecosystems, acting as potent environmental toxins that disrupt the cellular division of aquatic organisms[4].

G Compound 3,4,3'-Tri-O-methylflavellagic acid Target1 PLK-1 Kinase Domain Compound->Target1 Target2 αβ-Tubulin (Colchicine Site) Compound->Target2 Effect1 Kinase Activity Inhibition Target1->Effect1 Effect2 Microtubule Destabilization Target2->Effect2 Outcome G2/M Phase Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Mechanism of 3,4,3'-Tri-O-methylflavellagic acid inducing apoptosis via PLK-1/Tubulin inhibition.

Experimental Handling & Workflow Protocols

The following self-validating protocols ensure that the compound is handled safely from the moment the lyophilized powder is opened to the completion of the in vitro assay.

Protocol A: Preparation of 10 mM In Vitro Stock Solution
  • Environmental Control: Transfer the sealed vial to a Class II Type B2 Biological Safety Cabinet (BSC). Causality: Type B2 cabinets are 100% exhausted to the outside, preventing the recirculation of potentially aerosolized cytotoxic powders into the laboratory.

  • PPE Verification: Don double nitrile gloves, a disposable closed-front lab coat, and safety goggles[3].

  • Reconstitution: Inject anhydrous Dimethyl Sulfoxide (DMSO) directly into the vial through the septum to achieve a 10 mM concentration. Do not open the cap to weigh the powder unless absolutely necessary. Causality: Flavonoids exhibit poor aqueous solubility; DMSO ensures complete dissolution and prevents the generation of airborne particulates.

  • Aliquotting: Dispense the solution into single-use amber microcentrifuge tubes. Causality: The polyphenolic O-methyl groups can undergo photo-oxidation; amber tubes protect the structural integrity of the compound during storage.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C.

Protocol B: Execution of Cytotoxicity Assays (e.g., SRB Staining)
  • Dosing: Dilute the DMSO stock into the aqueous cell culture media (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Incubation: Apply the media to target cell lines (e.g., Caco-2 or MCF-7)[2] in 96-well plates.

  • Termination: Fix the cells using cold Trichloroacetic acid (TCA). Note: All aspirated media containing the compound must now be treated as cytotoxic liquid waste.

Waste Segregation & Disposal Procedures

Because 3,4,3'-Tri-O-methylflavellagic acid acts as a microtubule destabilizer, it must never be subjected to standard biohazardous autoclaving. Autoclaving can vaporize the compound or fail to destroy its active chemical bonds, leading to downstream exposure[3].

Table 2: Waste Stream Management

Waste TypeContaminantsPrimary ContainerFinal Disposal Route
Solid Waste Pipette tips, tubes, PPE, empty vialsRigid, puncture-resistant cytotoxic bin (Double-bagged)High-Temperature Incineration
Liquid Waste DMSO stocks, culture media, assay buffersVented HDPE Carboy (Secondary containment required)Chemical Incineration
Sharps Needles used for septum injectionFDA-cleared Sharps ContainerRegulated Medical Waste Incineration
Step-by-Step Disposal Protocol
  • Solid Waste Segregation: Place all consumables that came into contact with the compound into a designated, properly labeled hazardous waste container at the point of generation[3]. Do not mix with standard biological waste.

  • Liquid Waste Consolidation: Pour all DMSO stock remnants and aqueous assay effluents into a chemically compatible, high-density polyethylene (HDPE) carboy. Ensure the carboy has a vented cap to prevent pressure buildup from mixed solvents.

  • Chemical Deactivation (Optional but Recommended): While high-temperature incineration is the ultimate disposal method, heavily concentrated spills can be initially treated with a 10% sodium hypochlorite (bleach) solution to begin oxidative degradation of the flavonoid ring before collection.

  • Labeling & Transfer: Affix an EPA/OSHA-compliant hazardous waste label detailing: "Cytotoxic Waste: Contains 3,4,3'-Tri-O-methylflavellagic acid and DMSO." Transfer the containers to your institution's Environmental Health and Safety (EHS) department.

  • Incineration: EHS will contract a licensed professional waste disposal service to dissolve the material in a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber[5]. Causality: Incineration at >1000°C ensures the complete thermal destruction of the stable aromatic rings, eliminating environmental toxicity risks.

WasteFlow Start Waste Generation (Assays & Stock Prep) Solid Solid Waste (Tips, Tubes, PPE) Start->Solid Liquid Liquid Waste (DMSO, Buffers, Media) Start->Liquid SegSolid Double-Bagged Biohazard/Cytotoxic Bin Solid->SegSolid SegLiquid Vented Halogenated/Non-Halogenated Carboy Liquid->SegLiquid Disposal EPA-Compliant High-Temp Incineration SegSolid->Disposal SegLiquid->Disposal

Standardized segregation and disposal workflow for cytotoxic flavonoid laboratory waste.

Spill Response Protocol

In the event of an accidental spill of the powder or concentrated DMSO stock, immediate action is required to prevent dermal absorption or inhalation:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Enhance PPE: Don a fitted N95 respirator (if outside a BSC) and a second pair of heavy-duty nitrile gloves.

  • Containment:

    • For Powders: Do not sweep. Cover the powder gently with damp absorbent pads (using water or ethanol) to prevent aerosolization.

    • For Liquids: Cover with dry lime, sand, or a commercial chemical absorbent pad[6].

  • Collection: Shovel the absorbed material using a non-sparking tool into a heavy-duty, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface thoroughly with a detergent solution, followed by a 70% ethanol wipe-down. Dispose of all cleanup materials as cytotoxic solid waste.

References

  • ResearchGate. Isolation, cytotoxicity evaluation, and molecular docking of 3,4,3'-tri-O-methylflavellagic acid from Anogeissus leiocarpus (DC.) Guill. & Perr. root. Retrieved from:[Link]

  • MDPI. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors. Retrieved from:[Link]

  • Scribd (Safety Data Sheets). BC-NH2 Safety Data Sheet | Chemical Substances. Retrieved from:[Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling 3,4,3'-Tri-O-methylflavellagic Acid (MFA)

Executive Summary & Chemical Profile As drug development professionals and application scientists, we must approach naturally derived antineoplastic agents with the same rigorous safety standards as synthetic chemotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As drug development professionals and application scientists, we must approach naturally derived antineoplastic agents with the same rigorous safety standards as synthetic chemotherapeutics. 3,4,3'-Tri-O-methylflavellagic acid (MFA) (CAS: 13756-49-5) is a bioactive flavellagic acid derivative isolated from the roots of Anogeissus leiocarpus.

MFA functions as a dual-target inhibitor: it binds to the colchicine-binding site of αβ-tubulin and inhibits polo-like kinase-1 (PLK-1)[1],. Because it fundamentally disrupts microtubule assembly dynamics and critical kinase activity during cell division, it exhibits potent anti-proliferative and cytotoxic effects. Consequently, MFA must be classified and handled as a high-hazard cytotoxic agent . This guide outlines the self-validating safety systems, Personal Protective Equipment (PPE), and operational workflows required to handle MFA safely in a laboratory environment.

Cytotoxicity Profile & Hazard Rationale

Understanding the quantitative cytotoxicity of MFA is essential for contextualizing its handling risks. MFA demonstrates significant growth inhibition across multiple human cancer cell lines, with notable potency against colorectal cancer models.

Table 1: Quantitative Cytotoxicity & Binding Profile of MFA

Target / Cell LineTissue OriginQuantitative MetricHazard Implication
Caco-2 ColorectalIC₅₀: 46.75 ± 13.00 µMHigh risk of gastrointestinal toxicity upon accidental ingestion.
MCF-7 BreastActive InhibitionRisk of systemic and reproductive toxicity.
HeLa CervicalActive InhibitionRisk of systemic and reproductive toxicity.
αβ-Tubulin MicrotubulesBinding Energy: -8.5 kcal/molDisruption of fundamental cellular mitosis; teratogenic potential.
PLK-1 KinaseBinding Energy: -8.4 kcal/molInterference with cell cycle progression.

Data sourced from recent molecular docking and in vitro evaluations.

Mechanism MFA 3,4,3'-Tri-O-methylflavellagic Acid (MFA) Tubulin αβ-Tubulin Inhibition (Colchicine Site) MFA->Tubulin PLK1 PLK-1 Inhibition MFA->PLK1 Microtubule Microtubule Destabilization Tubulin->Microtubule Mitosis Mitotic Arrest PLK1->Mitosis Microtubule->Mitosis Apoptosis Cell Death / Cytotoxicity Mitosis->Apoptosis

Fig 1. Cytotoxic mechanism of MFA via tubulin and PLK-1 inhibition leading to apoptosis.

Mandatory Personal Protective Equipment (PPE) Matrix

Because MFA is a tubulin inhibitor, it poses severe teratogenic and systemic toxicity risks. Furthermore, MFA is highly hydrophobic and is typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent dermal penetration enhancer. If an MFA-DMSO solution contacts the skin, the solvent will carry the cytotoxic compound directly into the bloodstream. The following PPE matrix is designed to mitigate both aerosolized powder and solvent-carrier risks.

Table 2: Required PPE for MFA Handling

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving (Inner: Standard Nitrile; Outer: Neoprene or Extended-Breakthrough Nitrile).DMSO rapidly degrades standard nitrile. Double gloving provides a critical time buffer to remove contaminated gloves before dermal exposure occurs.
Body Protection Disposable, fluid-resistant Tyvek® isolation gown with knit cuffs.Prevents powder accumulation on standard cotton lab coats, which can become a secondary exposure source.
Eye/Face Protection ANSI Z87.1 compliant safety goggles (not standard safety glasses).Prevents ocular exposure to micro-aerosolized powders during weighing and protects against solvent splashes.
Respiratory N95 or P100 particulate respirator (if handled outside an isolator).Mitigates the high risk of inhaling cytotoxic static powders.

Operational Workflows: Step-by-Step Handling

Protocol 1: Powder Weighing and Solubilization

Dry powder manipulation presents the highest risk of aerosolization and inhalation.

  • Engineering Controls: Conduct all weighing inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Type B2 cabinets are 100% exhausted to the outside, preventing the recirculation of toxic solvent vapors (like DMSO) into the lab.

  • Static Mitigation: Use anti-static weigh boats and ionizers. MFA powder can accumulate static charge; static "flyaway" can lead to immediate contamination of the BSC surfaces.

  • Solubilization: Add the required volume of DMSO directly to the weigh boat or transfer the powder to a pre-tared amber glass vial before adding the solvent.

  • Containment: Cap the vial tightly and vortex inside the BSC. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the cabinet.

Protocol 2: In Vitro Assay Handling (e.g., MTT Assays)
  • Dosing: Perform all serial dilutions of the MFA-DMSO stock into aqueous culture media inside the BSC.

  • Transport: When moving dosed 96-well plates to the CO₂ incubator, place them inside a secondary containment vessel (e.g., a snap-lid plastic box) to prevent catastrophic spills if dropped.

  • Incubation: Label the incubator clearly with "Cytotoxic Agents in Use" to alert other researchers.

Protocol 3: Immediate Spill Response

Self-validating safety requires assuming a spill will eventually happen. Never sweep dry cytotoxic powder.

  • Isolate: Evacuate personnel from the immediate area and don heavy-duty spill response PPE (including a P100 respirator).

  • Powder Spills: Do not sweep, as this generates a massive aerosol cloud. Gently cover the powder with damp absorbent pads (moistened with water) to suppress dust, then carefully scoop the pads into a hazardous waste bag.

  • Liquid Spills (MFA in DMSO): Cover with an inert, highly absorbent material (e.g., vermiculite or commercial spill pads).

  • Chemical Decontamination: Wash the affected surface three times with a 10% sodium hypochlorite (bleach) solution to chemically degrade the organic compound, followed by a 70% ethanol wash to remove residual solvent, and a final water rinse.

Workflow Storage Storage (-20°C, Dark) Weighing Weighing in BSC/Isolator Storage->Weighing Prep Solubilization (DMSO) Weighing->Prep Spill Spill Response Protocol Weighing->Spill Accidental Release Assay In Vitro Assays Prep->Assay Prep->Spill Waste Cytotoxic Waste Disposal Assay->Waste Spill->Waste

Fig 2. Operational workflow for MFA handling, from storage to cytotoxic waste disposal.

Waste Disposal & Decontamination Plan

Improper disposal of tubulin inhibitors poses severe environmental and downstream occupational hazards.

  • Solid Waste Segregation: All MFA-contaminated consumables (pipette tips, microcentrifuge tubes, gloves, and weigh boats) must be segregated immediately into rigid, puncture-proof containers clearly labeled as "Trace Cytotoxic Waste."

  • Liquid Waste Segregation: Collect MFA-containing culture media and residual DMSO stocks in dedicated, shatter-proof liquid waste carboys. Do NOT mix this with general organic solvent waste (like methanol or acetone), as cytotoxic waste requires specialized incineration.

  • Final Destruction: All MFA waste must be disposed of via high-temperature incineration (typically >1000°C) managed by a certified hazardous waste contractor. Autoclaving is strictly prohibited, as heat will volatilize the compound and solvent without destroying the active pharmaceutical ingredient.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
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3,4,3'-Tri-O-methylflavellagic acid
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